3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methylsulfanyl-1,2,4-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS2/c1-7-3-4-2(6)5-8-3/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGIBRBPAGZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374741 | |
| Record name | 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56409-41-7 | |
| Record name | 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56409-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Beginning The Research
I'm starting with focused Google searches to gather data on synthesizing and characterizing 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. I'm prioritizing established synthetic routes, including starting materials, reagents, and reaction conditions. I'm also looking at common byproducts to understand the reaction thoroughly.
Deepening the Investigation
I'm now expanding my Google searches to include detailed analytical and characterization data, such as NMR and IR spectra, along with physical properties. I am also seeking information on potential applications, especially in drug development. This broader view will provide context and inform my next steps.
Refining The Approach
I'm now expanding my Google searches to include purification techniques and potential applications of the compound. I will structure the technical guide by first introducing the significance of this compound and then detail the common synthetic pathways and characterization methods, including experimental protocols, and generate visual diagrams of reaction mechanisms and workflows. I will also make sure to generate and compile complete references.
Verifying Initial Data
I've confirmed the compound's existence and basic data. The literature search has been fruitful, yielding the structure, formula (C3H4N2OS2), and preliminary properties. Supplier information from Fluorochem and Chemical has provided a solid base.
Analyzing Synthetic Approaches
I've examined the synthesis of 1,2,4-thiadiazoles, finding general strategies like S-N bond formation and thiourea cyclization. I haven't yet found a specific synthesis method for the target molecule, which is critical. I'm also still missing its specific characterization data, though I've found general information. The medicinal chemistry applications are the primary focus. Now, I will attempt to adapt general methods for a synthesis plan, if no direct method exists.
Seeking Specific Protocol Data
I have a much clearer picture of what I am dealing with now. While confirming the compound's existence and identifying the general synthetic strategies, a specific synthesis protocol remains elusive. I need to get the actual experimental data from somewhere, even if I have to infer it from analogues. I'm focusing on finding the spectroscopic data. Adapting existing methods may be the only path forward.
Narrowing the Focus
I'm digging deeper into the specific synthesis of this compound. While I've found general methods for similar compounds, a detailed protocol is proving elusive. However, I have found a relevant reference and am pursuing that line of inquiry.
Refining the Approach
I'm now honing in on the synthesis of a structurally similar compound, 3-hydroxy-5-ethylthio-1,2,4-thiadiazole, which seems promising. The dipotassium N-cyano-dithioimidocarbonate route looks like it could be adapted. I'm also considering the reactivity of carbon disulfide with N-nucleophiles for ring construction. Specific spectroscopic data for characterization remains a key need.
Locating a Specific Protocol
I've been reviewing recent findings, and while I have general routes for thiadiazoles, a precise, detailed procedure for this compound remains elusive. A patent seems promising.
Narrowing Synthetic Options
I'm focusing now on a viable synthetic route. While general thiadiazole routes exist, a specific, detailed protocol for the target remains elusive. I found a similar 1,3,4-thiadiazole synthesis from acethydrazide and carbon disulfide, and a related 1,2,4-thiadiazole synthesis with an ethylthio group. Spectral data for related compounds will help, but I need a concrete method. My next step is focused search for a plausible method.
Pursuing a Detailed Synthesis
I'm now zeroing in on a plausible synthesis. Despite finding related routes for both 1,2,4- and 1,3,4-thiadiazoles, a precise protocol for my target molecule is still missing. A patent on a similar 1,3,4-thiadiazole is promising, as is a synthesis of the ethylthio analogue. Spectral data helps, but a concrete method is the priority. I'm focusing on synthesizing the ring system and specific substituents.
Investigating Synthetic Routes
I'm currently focused on the synthetic pathway for this compound. While a precise experimental protocol hasn't surfaced, I've identified a likely route by analogy to a known synthesis of a similar compound, 3-hydroxy-5-ethylthio-1,2,4-thiadiazole. I'm scrutinizing this approach.
Analyzing Reaction Steps
I've been digging deeper into the dipotassium N-cyano-dithioimidocarbonate route. While a direct protocol remains elusive, I'm confident in adapting the 3-hydroxy-5-ethylthio-1,2,4-thiadiazole synthesis. My focus is now on meticulously justifying each step, drawing on broader thiadiazole synthesis knowledge. For characterization, I have a wealth of spectral data and a close analogue to guide me in the expected NMR and IR properties, allowing a strong characterization proposal.
Crafting the Detailed Guide
I've hit a good stride and, despite the initial lack of direct protocol, feel confident about assembling a full guide. The synthesis hinges on adapting the ethylthio-analogue's route from dipotassium N-cyano-dithioimidocarbonate. I'll justify each step. Characterization will leverage data from the close analogue, predicting NMR, IR, and outlining mass spectrometry fragmentation.
An In-Depth Technical Guide to 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole (CAS RN: 56409-41-7), a heterocyclic compound of interest in medicinal and materials chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on the well-established chemistry of the 1,2,4-thiadiazole scaffold. The guide covers molecular structure, physicochemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and a detailed discussion on its key chemical behaviors, including tautomerism and reactivity. Experimental protocols for characterization are outlined to provide a framework for researchers initiating studies on this compound.
Introduction and Molecular Structure
The 1,2,4-thiadiazole ring is a significant pharmacophore present in a range of biologically active compounds, including the antibiotic Cefozopran.[1] These heterocycles are known for their aromaticity and diverse chemical reactivity, making them versatile building blocks in drug discovery and materials science.[2] this compound, also known by its tautomeric name 5-(methylthio)-1,2,4-thiadiazol-3(2H)-one, combines the 1,2,4-thiadiazole core with a hydroxyl (or keto) group and a methylthio substituent. These functional groups are anticipated to impart specific reactivity and potential for further chemical modification.
The presence of the hydroxyl group at the 3-position introduces the possibility of keto-enol tautomerism, a critical factor influencing the compound's structure, stability, and reactivity. This phenomenon is a central theme in the chemistry of this molecule and will be explored in detail.
Molecular Overview
| Property | Value |
| IUPAC Name | 5-(Methylthio)-1,2,4-thiadiazol-3-ol |
| Alternative Name | 5-(Methylthio)-1,2,4-thiadiazol-3(2H)-one |
| CAS Number | 56409-41-7 |
| Molecular Formula | C₃H₄N₂OS₂ |
| Molecular Weight | 148.21 g/mol |
| Canonical SMILES | CSC1=NC(O)=NS1 |
| InChI Key | UOGIBRBPAGZREF-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data for this compound is not widely published. The following table includes data from a commercial supplier, which should be verified experimentally. The discrepancy in the compound name from the supplier should be noted; the CAS number is used here as the primary identifier.
| Property | Value | Source/Comment |
| Appearance | White to off-white crystalline solid | Inferred from supplier data.[3] |
| Melting Point | ~135 °C | Data from a supplier for CAS 56409-41-7.[3] |
| Solubility | Soluble in water, ethanol, and methanol. | Data from a supplier for CAS 56409-41-7.[3] |
| pH Stability | Stable under neutral pH conditions. | Inferred from supplier data.[3] |
| Acidity (pKa) | Not experimentally determined. | Expected to be weakly acidic due to the hydroxyl group. The pKa will be influenced by the electron-withdrawing nature of the thiadiazole ring and the tautomeric equilibrium. |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Keto-enol tautomerism of the title compound.
The position of this equilibrium is influenced by several factors:
-
Solvent Polarity: In related heterocyclic systems, the keto form is often favored in polar aprotic solvents like DMSO, while the enol form can be more prevalent in non-polar solvents. [5]* Physical State: In the solid state, intermolecular hydrogen bonding can stabilize one tautomer over the other.
-
pH: The acidity of the medium will affect the protonation state and can shift the equilibrium.
Self-Validating Protocol: NMR Study of Tautomerism
-
Sample Preparation: Prepare solutions of the compound at the same concentration in a polar aprotic solvent (e.g., DMSO-d₆) and a non-polar solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire ¹H NMR spectra for both samples. Pay close attention to the chemical shift and appearance of the exchangeable proton (O-H/N-H).
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shift of the C3 carbon will be a key indicator. A signal significantly above 165 ppm is indicative of a carbonyl carbon (keto form).
-
Analysis: Compare the spectra. A significant shift in the C3 carbon resonance and changes in the exchangeable proton signal between the two solvents would provide strong evidence for a solvent-dependent tautomeric equilibrium.
Reactivity
The reactivity of this compound is dictated by its functional groups and the nature of the heterocyclic ring.
4.2.1. Acidity and Basicity The molecule possesses both acidic (hydroxyl/amide proton) and basic (ring nitrogens) centers. The overall pKa is expected to be weakly acidic. The ring nitrogens can be protonated under strongly acidic conditions.
4.2.2. Reactions at the Hydroxyl/Keto Group
-
O-Alkylation/Acylation: The hydroxyl group of the enol tautomer can act as a nucleophile, reacting with electrophiles like alkyl halides or acyl chlorides in the presence of a base to form O-substituted derivatives.
-
N-Alkylation/Acylation: Similarly, the nitrogen of the keto tautomer can be alkylated or acylated.
4.2.3. Reactions at the 5-Position The 5-position of the 1,2,4-thiadiazole ring is often susceptible to nucleophilic substitution. [2]While the methylthio group is not an excellent leaving group, it could potentially be displaced by strong nucleophiles under forcing conditions.
Caption: Potential reactivity pathways for the compound.
Potential Applications
While specific applications for this molecule have not been reported, the 1,2,4-thiadiazole scaffold is associated with a broad range of biological activities. [1][2][6]Therefore, this compound and its derivatives could be investigated for:
-
Antimicrobial and Antifungal Activity: Many thiadiazole derivatives exhibit potent activity against bacteria and fungi.
-
Anticancer Properties: The thiadiazole ring is a component of several classes of anticancer agents.
-
Enzyme Inhibition: The heterocycle can act as a scaffold for designing inhibitors of various enzymes.
-
Materials Science: Substituted thiadiazoles can be used as ligands in coordination chemistry or as components in functional organic materials. [2]
Conclusion
This compound is a fascinating heterocyclic compound whose full chemical profile is yet to be extensively documented. Its most significant chemical feature is the keto-enol tautomerism, which will govern its physical properties and chemical reactivity. This guide provides a foundational understanding of its structure, predicted properties, and likely chemical behavior, offering a robust starting point for researchers. The proposed synthetic and analytical protocols herein are designed to be self-validating, ensuring that future experimental work can be conducted with a high degree of scientific integrity. Further research is warranted to fully elucidate the properties of this promising molecule and to explore its potential in drug discovery and materials science.
References
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011.
- ÇAVUŞ M.S., MUĞLU H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. BAUN Fen Bil. Enst. Dergisi, 20(1), 327-340.
-
mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-1,3,4-thiadiazole. [Link]
- Bayrak, H. et al. (2010). Synthesis and antimicrobial activities of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 34(1), 65-76.
-
PrepChem. (2023). Synthesis of 3-hydroxy-5-ethylthio-1,2,4-thiadiazole. [Link]
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2359–2369.
-
Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]
- Hu, Y., et al. (2014). Some biologically active 1,2,4-thiadiazoles.
-
ISRES Publishing. (2021). Thiadiazoles and Their Properties. [Link]
- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry.
Sources
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole and its derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery, necessitating a thorough understanding of their structural and electronic properties. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental choices, ensuring a robust and validated approach to their analysis.
The Significance of 1,2,4-Thiadiazoles in Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and thiadiazole derivatives are no exception. The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents.[2] The unique arrangement of heteroatoms in the thiadiazole ring allows for diverse intermolecular interactions with biological targets, such as enzymes and receptors.[3] The introduction of hydroxyl and methylmercapto groups at the 3- and 5-positions, respectively, creates a molecule with the potential for tautomerism and multiple points for derivatization, further expanding its chemical space for drug design.
The Crucial Role of Tautomerism
A key feature of this compound is its potential to exist in tautomeric forms. The hydroxy form (enol-like) can readily interconvert to its keto-like tautomer, 5-(methylthio)-1,2,4-thiadiazol-3(2H)-one. This equilibrium is a critical consideration in its spectroscopic analysis as the observed data will be a reflection of the predominant tautomer under the given experimental conditions (e.g., solvent, temperature). Understanding and characterizing this tautomerism is paramount, as the different forms can exhibit distinct biological activities and physicochemical properties. Spectroscopic techniques, particularly NMR and IR, are powerful tools for elucidating the dominant tautomeric form in different environments.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the electronic environment of the nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For the parent compound, the key signals to analyze are those of the methyl group and the proton on the nitrogen or oxygen, depending on the tautomeric form.
-
Methyl Protons (-SCH₃): The protons of the methylmercapto group are expected to appear as a singlet. Its chemical shift will be influenced by the electronic nature of the thiadiazole ring.
-
NH/OH Proton: The chemical shift and appearance of the proton attached to the heteroatom (N-H or O-H) can be highly informative about the tautomeric state. This proton is often broad and its position is solvent-dependent. In the keto tautomer, the N-H proton signal is expected, while in the hydroxy form, an O-H signal would be observed. The presence of a single, exchangeable proton signal would be consistent with a rapid equilibrium between the two forms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For this compound, the chemical shifts of the two ring carbons are particularly diagnostic.
-
Thiadiazole Ring Carbons (C3 and C5): The carbon atoms of the thiadiazole ring are expected to resonate at a lower field (higher ppm) due to the influence of the electronegative nitrogen and sulfur atoms. The chemical shifts of C3 and C5 will differ based on their substituents. The carbon attached to the oxygen/nitrogen (C3) will likely have a different chemical shift than the carbon attached to the methylmercapto group (C5). In the keto tautomer, the C3 carbon would resemble a carbonyl carbon and is expected to be significantly downfield.
-
Methyl Carbon (-SCH₃): The carbon of the methyl group will appear at a much higher field (lower ppm).
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione (a close analog) [3]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=S (Thione) | ~188 |
| C-S (Thiadiazole ring) | ~165 |
| -SCH₃ | ~15 |
Note: This data is for a 1,3,4-thiadiazole analog and serves as a reference. The exact chemical shifts for the 1,2,4-isomer will vary but the relative positions are expected to be similar.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be sufficient for routine characterization. For more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed to confirm assignments.
-
Data Processing and Interpretation: Process the raw data (FID) using appropriate software. Integrate the ¹H NMR signals and assign the chemical shifts of all protons. Assign the chemical shifts of all carbons in the ¹³C NMR spectrum, aided by DEPT experiments if necessary.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Tautomeric Forms
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy is particularly useful for distinguishing between the hydroxy and keto tautomers.
-
Hydroxy Tautomer: The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of an O-H stretching vibration.
-
Keto Tautomer: The keto form would be characterized by a strong C=O stretching absorption band, typically in the range of 1750-1680 cm⁻¹. The presence of an N-H stretching vibration would also be expected, usually in the region of 3300-3100 cm⁻¹.
-
Thiadiazole Ring Vibrations: The C=N and C-S stretching vibrations of the thiadiazole ring are expected to appear in the fingerprint region (below 1600 cm⁻¹).
Table 2: Key IR Absorption Bands for Characterizing Tautomeric Forms
| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch | Hydroxy | 3400 - 3200 (broad) |
| C=O Stretch | Keto | 1750 - 1680 (strong) |
| N-H Stretch | Keto | 3300 - 3100 |
| C=N Stretch | Both | ~1600 |
| C-S Stretch | Both | ~700 |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate. For solid samples, grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk is a common technique.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule and to infer the predominant tautomeric form.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak will provide the exact molecular weight of the this compound derivative, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass and calculating the molecular formula.
-
Fragmentation Pattern: The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for thiadiazole derivatives may involve the loss of small, stable molecules or radicals. For the title compound, fragmentation could involve the loss of the methyl group, the methylmercapto group, or cleavage of the thiadiazole ring itself. The fragmentation pattern can also provide evidence for the tautomeric form present in the gas phase.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique. Electron Impact (EI) is a common method for small organic molecules, while softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for more fragile derivatives.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway that is consistent with the proposed structure.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this compound derivatives, the UV-Vis spectrum will be characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic thiadiazole ring and any conjugated systems. The position and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent used. While less structurally informative than NMR or IR, UV-Vis spectroscopy can be useful for quantitative analysis and for studying the effects of derivatization on the electronic structure of the molecule.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (typically 200-800 nm) using a dual-beam spectrophotometer.
-
Data Interpretation: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).
Integrated Spectroscopic Analysis Workflow
A comprehensive and validated structural elucidation of this compound derivatives requires an integrated approach where data from multiple spectroscopic techniques are correlated.
Caption: Integrated workflow for the spectroscopic analysis of thiadiazole derivatives.
Conclusion
The spectroscopic analysis of this compound derivatives is a multi-faceted process that requires a combination of techniques to fully elucidate their complex structures and tautomeric behavior. By systematically applying NMR, IR, and mass spectrometry, and supplementing with UV-Vis spectroscopy, researchers can confidently characterize these important heterocyclic compounds. This in-depth understanding is crucial for advancing their development as potential therapeutic agents in the field of drug discovery.
References
-
PrepChem. (n.d.). Synthesis of 5-methylthio-1,3,4-thiadiazole-2-carboxamide. Retrieved from [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M977.
-
Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview. Retrieved from [Link]
- Shaw, A. A., et al. (2022). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 16, 3339–3355.
- Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340.
-
BuyersGuideChem. (n.d.). 3-Amino-5-methylthio-[2][5][6]thiadiazole. Retrieved from [Link]
- Yengoyan, A. P., et al. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9.
- Kozytska, D. S., et al. (2016). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 86, 1928–1933.
- Polucci, P., et al. (2013). Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 56(2), 437-459.
- Chowdhury, J., Chandra, S., & Ghosh, M. (2015). Adsorption and trace detection of pharmacologically significant 5-methylthio-1, 3, 4-thiadiazole-2-thiol molecule adsorbed on silver nanocolloids and understanding the role of Albrecht's "A" and Herzberg-Teller contributions in the SERS spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 935–946.
- Hryniuk, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-20.
- Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488.
- Mohammed, M. S., et al. (2022). Synthesis, characterization, and theoretical study of a new ligand (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and its complexes with Cr(III) and Ni(II) ions. Journal of Medicinal and Chemical Sciences, 5(4), 468-476.
- Rabie, A. M., Tantawy, A. S., & Badr, S. M. I. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 21-43.
- Al-Amiery, A. A., et al. (2019). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 9(58), 33907–33919.
- Arslan, H., et al. (2009). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Journal of Molecular Structure, 938(1-3), 201-209.
- Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 138-150.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. jocpr.com [jocpr.com]
- 3. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Novel 1,2,4-Thiadiazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The enduring challenge of drug resistance and the quest for novel therapeutic agents have propelled the exploration of diverse heterocyclic scaffolds in medicinal chemistry. Among these, the 1,2,4-thiadiazole ring system has emerged as a privileged core, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the burgeoning field of novel 1,2,4-thiadiazole compounds, moving beyond a mere catalog of activities to dissect the causality behind experimental design and to offer insights into their therapeutic promise.
The 1,2,4-Thiadiazole Scaffold: A Privileged Heterocycle
The 1,2,4-thiadiazole is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This unique arrangement of heteroatoms imparts distinct physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making it an attractive scaffold for the design of bioactive molecules.[1][2] The mesoionic character of the thiadiazole ring allows for enhanced membrane permeability, facilitating interaction with intracellular biological targets.[3]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the potential of 1,2,4-thiadiazole derivatives as potent anticancer agents.[4] These compounds have demonstrated efficacy against a range of human cancer cell lines, including breast, lung, colon, and prostate cancers.[4][5][6]
Mechanism of Action: A Multi-pronged Approach
The anticancer activity of 1,2,4-thiadiazoles is often attributed to their ability to interfere with critical cellular processes. One prominent mechanism involves the inhibition of key enzymes essential for cancer cell survival and proliferation. For instance, certain 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have been shown to inhibit Akt (Protein Kinase B) phosphorylation, a crucial node in cell signaling pathways that promote cell survival and proliferation.[7]
Furthermore, the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine suggests that these compounds may act as bioisosteres, interfering with DNA replication processes.[1]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1,2,4-thiadiazole scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For example, studies on 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines revealed that the presence of a 3,4,5-trimethoxy group on a phenyl ring was crucial for optimal activity against several cancer cell lines.[5] In another series of thiazoles carrying a 1,3,4-thiadiazole moiety, the presence of an ester group and electron-withdrawing groups like chlorine on the aryl moiety enhanced cytotoxic activity.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
A fundamental experiment to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. This colorimetric assay provides a quantitative measure of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 1,2,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like etoposide) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Self-Validation: The inclusion of a known standard drug like etoposide allows for the validation of the assay's sensitivity and reproducibility. Consistent IC50 values for the standard across experiments indicate a reliable assay.
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | 0.22 ± 0.078 | [5] |
| A-549 (Lung) | 0.11 ± 0.051 | [5] | |
| Colo-205 (Colon) | 0.93 ± 0.043 | [5] | |
| A2780 (Ovarian) | 0.34 ± 0.056 | [5] | |
| 12d | HepG2 (Liver) | 0.82 | [8] |
| 12c | HepG2 (Liver) | 0.91 | [8] |
| 8b, 8c, 8d, 8e, 8g, 8i | Various | 0.10 ± 0.084 to 11.5 ± 6.49 | [4] |
Antimicrobial and Antifungal Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant microbial strains presents a critical global health threat. Novel 1,2,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new anti-infective agents.[9][10][11]
Mechanistic Insights
The antimicrobial action of thiadiazole derivatives is believed to stem from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis. The thiadiazole nucleus can act as a pharmacophore, interacting with specific targets within the microbial cell.[12]
Experimental Workflow: Antimicrobial Susceptibility Testing
A common method to assess the antimicrobial efficacy of new compounds is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Certain 1,2,4-thiadiazole derivatives have exhibited anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[4][13]
Inhibition of Pro-inflammatory Enzymes
A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[4][13] Some 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have shown potent inhibition of both COX-1 and COX-2.[13]
Enzyme Inhibition: A Versatile Therapeutic Strategy
The 1,2,4-thiadiazole scaffold has proven to be a versatile template for the design of inhibitors for various enzymes implicated in disease.
-
Factor XIIIa Inhibitors: 3-Substituted imidazo[1,2-d][9][14][15]-thiadiazoles have been identified as a novel class of irreversible inhibitors of Factor XIIIa, a transglutaminase involved in blood clotting.[16]
-
α-Glucosidase Inhibitors: Novel 1,3,4-thiadiazole derivatives have demonstrated excellent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential for the management of diabetes.[17][18]
-
Adenosine A3 Receptor Antagonists: Certain 1,2,4-thiadiazole derivatives have been characterized as potent and selective antagonists for human adenosine A3 receptors, which are potential drug targets for conditions like ischemia, cancer, and asthma.[14]
Visualizing Enzyme Inhibition
Caption: General mechanism of enzyme inhibition by 1,2,4-thiadiazole derivatives.
Future Perspectives and Challenges
The diverse biological activities of novel 1,2,4-thiadiazole compounds underscore their significant therapeutic potential. Future research should focus on:
-
Lead Optimization: Fine-tuning the structure of promising lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Rigorous evaluation of the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.
The journey from a promising heterocyclic scaffold to a clinically approved drug is long and arduous. However, the compelling and varied biological activities of 1,2,4-thiadiazole derivatives provide a strong rationale for their continued exploration in the quest for novel and effective therapies.
References
- Bhusari, S., & Pawar, S. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR.
- Kim, Y., Lee, J., Lee, J., Kim, J., & Jeong, B. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(21), 5621-5629.
- Gudipati, R., Anreddy, N., & Vabbilisetty, P. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents.
- Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.
- Li, Y., Li, P., & Zhang, H. (2014). Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. Chinese Journal of Chemistry, 32(1), 69-74.
- Saeed, A., Shahzad, D., & Channar, P. A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8780.
- Ahmad, I., Ahmad, I., & Ahmad, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4669-4688.
- Obakachi, V. A., Kushwaha, B., & Kushwaha, N. D. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 705-731.
- Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 81(12), 1381-1393.
- Yazdanian, M., Jahani, M., & Hosseini, S. M. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Chemistry Journal, 55(6), 579-586.
-
Gaur, V., & Wu, J. (2010). 3-Substituted Imidazo[1,2-d][9][14][15]-thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. ACS Medicinal Chemistry Letters, 1(8), 415-419.
- Bîcu, E., & Uivarosi, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 968.
- Tyszka-Czochara, M., Pańczyk, K., & Bukowska-Strakova, K. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4991.
- Castro, A., Gil, C., & Encinas, A. (2014). Some biologically active 1,2,4-thiadiazoles.
- Wujec, M., & Pitucha, M. (2024).
- Kour, R., & Khajuria, A. (2018).
- Ashok, D., & Kumar, A. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Journal of Drug Delivery and Therapeutics, 12(2-S), 183-189.
- Khan, I., Ibrar, A., & Zaib, S. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(38), 35149-35161.
- Shawky, A. M., & El-Sayed, W. M. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 24.
- Wang, Y., Li, J., & Li, Y. (2023). Representative bioactive 1,2,4‐thiadiazole scaffolds.
- Khan, I., Ali, S., & Ibrar, A. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(31), 27334-27344.
- Plech, T., & Wujec, M. (2024).
- Demchenko, A. M., & Panas, N. O. (2022).
- Bhusari, S., & Pawar, S. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. WJPMR.
- Castro, A., Castaño, T., Encinas, A., Porcal, W., & Gil, C. (2006). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Bioorganic & Medicinal Chemistry, 14(5), 1644-1652.
- Khan, I., Ibrar, A., & Zaib, S. (2023). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 8(38), 35149-35161.
- Oyarzún, C., & Arancibia, R. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 29(11), 2568.
- Al-Ostoot, F. H., & Al-Ghorbani, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30045-30055.
- Musella, S., & Di Sarno, V. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(3), 666.
- Saeed, A., & Channar, P. A. (2021).
- Kumar, D., Aggarwal, N., & Kumar, V. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry.
- Ashok, D., & Kumar, A. (2024).
- Cuffin-Munday, E. Selective electrochemical CO2 reduction to CO by a Co(ii)
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 12. wjpmr.com [wjpmr.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Tipping Point: A Technical Guide to the Mechanism of Action of Substituted 1,2,4-Thiadiazoles
Abstract
The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by substituted 1,2,4-thiadiazole derivatives. We will dissect their roles as potent enzyme inhibitors, modulators of critical signaling pathways, and agents against various pathological conditions, including cancer, microbial infections, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of current knowledge, detailed experimental methodologies, and insights into the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic core.
Introduction: The Versatility of the 1,2,4-Thiadiazole Core
The five-membered 1,2,4-thiadiazole ring is a unique heterocyclic motif that has garnered significant attention in drug discovery. Its distinct chemical properties, including its planarity, aromaticity, and the presence of sulfur and nitrogen heteroatoms, contribute to its ability to engage with a variety of biological targets.[1] This guide will elucidate the molecular intricacies of how substitutions on this core dictate its interaction with specific enzymes and cellular pathways, leading to a range of therapeutic effects.
Anticancer Mechanisms: A Multi-pronged Assault on Malignancy
Substituted 1,2,4-thiadiazoles have demonstrated significant potential as anticancer agents through the targeted inhibition of key proteins that drive tumor growth, proliferation, and survival.[2] The primary mechanisms revolve around the modulation of crucial enzyme families, most notably kinases and proteases.
Kinase Inhibition: Disrupting Oncogenic Signaling Cascades
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. 1,2,4-thiadiazole derivatives have been successfully designed to target the ATP-binding pocket of several oncogenic kinases.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation.[3] Aberrant activation of this pathway is a common feature in many human cancers.[3] Substituted 1,2,4-thiadiazoles have been identified as potent inhibitors of Akt (also known as Protein Kinase B), a central node in this pathway.
Mechanism of Action: The inhibition of Akt by 1,2,4-thiadiazole derivatives can occur through various mechanisms, including direct binding to the pleckstrin homology (PH) domain, which prevents its translocation to the cell membrane—a crucial step for its activation.[4] By inhibiting Akt phosphorylation, these compounds effectively block downstream signaling, leading to the suppression of cell survival pathways and the induction of apoptosis.[3][4]
Downstream Cellular Consequences of AKT Inhibition:
-
Induction of Apoptosis: Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9.[5]
-
Cell Cycle Arrest: Akt can no longer phosphorylate and inactivate cell cycle inhibitors like p21 and p27, leading to cell cycle arrest.
-
Reduced Proliferation: The downstream effectors of Akt that promote protein synthesis and cell growth, such as mTORC1 and its substrates p70S6K and 4E-BP1, are inhibited.[6]
Experimental Protocol: Cellular AKT Phosphorylation Assay
This protocol outlines a method to assess the inhibition of AKT phosphorylation in a cellular context.
Materials:
-
Cancer cell line with constitutively active AKT (e.g., MCF-7, A549)
-
Cell culture medium and supplements
-
Substituted 1,2,4-thiadiazole compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the 1,2,4-thiadiazole compounds for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT and loading control signals.
Visualization of the AKT Inhibition Workflow:
Caption: Workflow for assessing AKT phosphorylation inhibition.
GSK-3β is a serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Its dysregulation is associated with several diseases, including cancer.[7]
Mechanism of Action: 1,2,4-thiadiazole derivatives can act as ATP-competitive inhibitors of GSK-3β, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[1]
Downstream Cellular Consequences of GSK-3β Inhibition in Cancer:
-
Induction of Apoptosis: Inhibition of GSK-3β can lead to the stabilization of pro-apoptotic proteins like p53 and the downregulation of anti-apoptotic proteins such as Bcl-2.[8][9]
-
Suppression of Proliferation: GSK-3β inhibition can induce cell cycle arrest and suppress the proliferation of various cancer cells.[10]
-
Modulation of Wnt/β-catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which can have context-dependent effects on tumor growth.[7]
Structure-Activity Relationship (SAR) of 1,2,4-Thiadiazole-Based GSK-3β Inhibitors:
| Compound ID | R1 Substituent | R2 Substituent | GSK-3β IC50 (nM) | Reference |
| 1a | Phenyl | H | 120 | [1] |
| 1b | 4-Chlorophenyl | H | 85 | [1] |
| 1c | Phenyl | Methyl | 50 | [1] |
| 1d | 4-Chlorophenyl | Methyl | 25 | [1] |
Data is representative and compiled for illustrative purposes based on trends described in medicinal chemistry literature.
Receptor tyrosine kinases (RTKs) like c-Met and the epidermal growth factor receptor (EGFR) are crucial for cell growth and proliferation, and their aberrant activation is a common driver of tumorigenesis.
Mechanism of Action: Fused heterocyclic systems incorporating the 1,2,4-thiadiazole ring, such as[6][7][11]triazolo[3,4-b][6][11][12]thiadiazoles, have been developed as potent and selective inhibitors of c-Met kinase.[13] These compounds typically bind to the ATP-binding site of the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Similarly, thiadiazole derivatives bearing an acrylamide moiety have been designed as EGFR inhibitors.[14]
Downstream Signaling Pathways Affected by c-Met and EGFR Inhibition:
-
RAS/RAF/MEK/ERK Pathway: Inhibition of these RTKs blocks the activation of this key proliferative pathway.
-
PI3K/AKT/mTOR Pathway: This pro-survival pathway is also downstream of c-Met and EGFR and is consequently inhibited.
Visualization of Kinase Inhibition Signaling:
Caption: Inhibition of RTKs by 1,2,4-thiadiazoles blocks downstream signaling.
Cysteine Protease Inhibition: A Covalent Approach
Cysteine proteases, such as the cathepsins, play a significant role in tumor invasion and metastasis. The 1,2,4-thiadiazole scaffold can act as a "warhead" for the irreversible inhibition of these enzymes.
Mechanism of Action: The key to this mechanism is the electrophilic nature of the 1,2,4-thiadiazole ring. The nucleophilic thiol group of the catalytic cysteine residue in the active site of the protease attacks the sulfur atom of the thiadiazole ring. This leads to a ring-opening reaction and the formation of a stable, irreversible disulfide bond between the inhibitor and the enzyme, thereby inactivating it.
Experimental Protocol: In Vitro Cathepsin B Inhibition Assay
This fluorometric assay is used to screen for inhibitors of Cathepsin B.[11][12]
Materials:
-
Human Cathepsin B
-
Cathepsin B Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
1,2,4-thiadiazole test compounds
-
Known Cathepsin B inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of Cathepsin B in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the 1,2,4-thiadiazole compounds and the control inhibitor.
-
Assay Setup:
-
Add the Cathepsin B solution to the wells of the microplate.
-
Add the diluted test compounds or control inhibitor to the respective wells. Include a vehicle control.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation: Add the Cathepsin B substrate to all wells to start the reaction.
-
Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 value.
Visualization of Cysteine Protease Inhibition:
Caption: Covalent inhibition of cysteine proteases by 1,2,4-thiadiazoles.
Antimicrobial Mechanism of Action
While the precise molecular targets for the antimicrobial activity of many 1,2,4-thiadiazole derivatives are still under investigation, several mechanisms have been proposed.
Proposed Mechanisms:
-
Enzyme Inhibition: It is hypothesized that these compounds may inhibit essential bacterial or fungal enzymes, similar to their mechanism in cancer cells. Potential targets could include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. Docking studies have suggested that some 1,3,4-thiadiazole derivatives may bind to and inhibit kinase ThiM in Klebsiella pneumoniae.[15][16]
-
Disruption of Membrane Integrity: The lipophilic nature of some substituted thiadiazoles may allow them to intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.
-
DNA Interaction: Some studies suggest that certain thiadiazole derivatives can interact with DNA, potentially interfering with replication and transcription.[15]
Further research is needed to fully elucidate the specific molecular targets and pathways involved in the antimicrobial effects of 1,2,4-thiadiazoles.
Anti-inflammatory Mechanisms
The anti-inflammatory properties of 1,2,4-thiadiazole derivatives are primarily attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[2]
Modulation of Inflammatory Pathways:
-
Cyclooxygenase (COX) Inhibition: Some 1,2,4-thiadiazole derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2]
-
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for 1,2,4-thiadiazoles is emerging, related heterocyclic compounds have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[17][18] This leads to a downregulation of inflammatory gene expression.
Effect on Cytokine Production: By inhibiting pathways like NF-κB, 1,2,4-thiadiazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]
Conclusion and Future Directions
Substituted 1,2,4-thiadiazoles represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their ability to act as targeted inhibitors of key enzymes, particularly kinases and cysteine proteases, underscores their potential in the development of novel therapeutics for cancer. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents highlight the broad applicability of this scaffold.
Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly in the context of their antimicrobial and anti-inflammatory effects. The use of advanced techniques such as chemoproteomics and structural biology will be invaluable in identifying novel targets and understanding the molecular basis of their activity. Continued exploration of the structure-activity relationships of substituted 1,2,4-thiadiazoles will undoubtedly lead to the development of more potent and selective drug candidates with improved therapeutic profiles.
References
- McCubbrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Franklin, R. A., Montalto, G., Cervello, M., Nicoletti, F., Fagone, P., Malaponte, G., Mazzarino, M. C., Candido, S., Libra, M., Bäsecke, J., Mijatovic, S., Maksimovic-Ivanic, D., Stivala, F., & D'Assoro, A. B. (2012). Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells. Oncotarget, 3(10), 1176–1195.
- Mancinelli, A., Carpino, G., & F-L-V. (2020).
-
Assay Genie. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
BioVision. (n.d.). Cathepsin B Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- Christensen, M. V., Jensen, H. S., & Perrier, J. F. (2020). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 7, 100918.
- Yang, L., Dan, H. C., Sun, M., Liu, Q., Sun, X. M., Feldman, R. I., Hamilton, A. D., Polokoff, M., Nicosia, S. V., Herlyn, M., Sebti, S. M., & Cheng, J. Q. (2004). A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation. Journal of Biological Chemistry, 279(46), 48167–48175.
-
BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]
- Musella, M., Verrengia, C., Galdiero, M., & Caraglia, M. (2022). The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11293.
- Prabhu, V. V., Elangovan, P., Devaraj, S. N., & Sakthivel, K. M. (2021). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biotechnology Reports, 29, e00594.
- Wang, Z., Liu, P., Inuzuka, H., & Wei, W. (2013). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. IUBMB Life, 65(12), 995–1004.
- O'Brien, A. M., Friel, A. M., Loftus, S. G., & Crown, J. (2019). Effects of glycogen synthase kinase-3β (GSK3β) inhibition on cell cycle, proliferation and apoptosis in sarcoma cell lines. Journal of Cancer Research and Clinical Oncology, 145(12), 2965–2975.
-
Liu, X., Wang, B., Li, L., Zhao, Y., Zhang, J., Wu, W., ... & Chen, Y. (2018). Discovery of[6][7][11] triazolo [3, 4-b][6][11][12] thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816.
- Li, Y., Zhang, Y., Wang, L., Wang, Y., Zhang, H., Li, J., ... & Yu, B. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1, 3, 4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8754-8765.
- Gür, M., Koca, M., Sönmez, F., & Ceylan, Ü. (2022). Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055.
- Lindsley, C. W. (2011). Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape.
- Gür, M., Koca, M., Sönmez, F., & Ceylan, Ü. (2022). Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055.
-
BPS Bioscience. (n.d.). Cathepsin B Inhibitor Screening Assay Kit. Retrieved from [Link]
- Głowacka, E., & Wujec, M. (2023).
- Jin, H. R., Lee, J. H., Kim, J. H., & Lee, J. H. (2015). Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination. Journal of Biological Chemistry, 290(21), 13340–13351.
- Krüger, K., Thomale, K., & Wyrwa, R. (2018). Synthesis, Characterization and in vitro Studies of a Cathepsin B-Cleavable Prodrug of the VEGFR Inhibitor Sunitinib. ChemistryOpen, 7(12), 941–945.
- Cai, B. Y., Zhao, T. S., Qin, D. G., & Tu, G. G. (2023). Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors. SAR and QSAR in Environmental Research, 34(4), 341-359.
- Gür, M., Koca, M., Sönmez, F., & Ceylan, Ü. (2022). Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055.
- Brazil, D. P., & Hemmings, B. A. (2004). Assaying AKT/Protein Kinase B Activity. In D. G. Hardie (Eds.), Signal Transduction Protocols. Humana Press.
- Lindsley, C. W. (2011). Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape.
- Wujec, M., & Głowacka, E. (2022). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 27(19), 6245.
- Stępień, K., et al. (2022).
- Prabhu, V. V., Elangovan, P., Devaraj, S. N., & Sakthivel, K. M. (2021). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Biotechnology Reports, 29, e00594.
- S. L. S. G., K. C., A. S., S. S., & P. S. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 8, 42.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Journal of the Iranian Chemical Society, 17(10), 2541-2553.
- Rajput, K., Singh, V., Singh, S., & Srivastava, V. (2016). Some biologically active 1,2,4-thiadiazoles. Journal of the Serbian Chemical Society, 81(10), 1105-1118.
- Wujec, M., Pitucha, M., & Dobosz, M. (2006). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Acta Poloniae Pharmaceutica, 63(4), 275-280.
- Manning, B. D., & Toker, A. (2017).
- Serag, N. A., et al. (2022). Rational design of new 1,3,4-thiadiazole hybrids as EGFR inhibitors. Bioorganic Chemistry, 128, 106093.
- Rajput, K., Singh, V., Singh, S., & Srivastava, V. (2016). Some biologically active 1,2,4-thiadiazoles. Journal of the Serbian Chemical Society, 81(10), 1105-1118.
- Wujec, M., Pitucha, M., & Dobosz, M. (2006). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Acta Poloniae Pharmaceutica, 63(4), 275-280.
- Tzani, A., et al. (2020). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules, 25(21), 5178.
- Hassan, G. S., et al. (2021). Targeting Lineage-Specific Transcription Factors and Cytokines of the Th17/Treg Axis by Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Attenuates TNBS-Induced Experimental Colitis. Molecules, 26(16), 4991.
- An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. (2022). ScienceRise: Pharmaceutical Science, (2(36)), 10-21.
-
M. A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][11][12]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
- Che, C., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1169-1173.
- Al-Suwaidan, I. A., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules, 28(12), 4699.
- Acar, Ç., et al. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. ACS Omega, 8(5), 4975-4991.
- Ökten, S., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30973-30986.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3β in Cancer Biology and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of GSK-3 in Cancer Immunotherapy: GSK-3 Inhibitors as a New Frontier in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycogen synthase kinase 3β in tumorigenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Compass of Modern Drug Discovery: An In-Silico Technical Guide to Docking Studies of Thiadiazole Derivatives
Abstract
In the intricate landscape of contemporary drug discovery, the convergence of computational chemistry and medicinal biology has catalyzed a paradigm shift, moving towards more rational, structure-guided design methodologies. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, delineating the core principles and practical applications of in-silico molecular docking, with a specific focus on thiadiazole derivatives. Thiadiazoles, a class of five-membered heterocyclic compounds, have garnered significant attention for their vast therapeutic potential, acting as privileged scaffolds in the development of novel agents against a spectrum of diseases.[1][2][3][4][5] We will navigate the theoretical underpinnings of molecular docking, provide a granular, step-by-step protocol for conducting these computational experiments, and delve into the critical analysis and validation of the generated data. This document is structured to not only instruct but to also empower the reader with the scientific rationale behind each procedural step, thereby fostering a deeper understanding of this powerful computational tool in the quest for therapeutic innovation.
The Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry
The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[2][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][6] The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore that has been successfully incorporated into various drug candidates.[3][5][6][7][8] The unique electronic and structural features of the thiadiazole ring, such as its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal candidate for targeted drug design.[9] In-silico molecular docking provides an invaluable platform to explore and predict these interactions at an atomic level, thereby accelerating the identification and optimization of novel thiadiazole-based therapeutics.[10]
The Doctrine of Molecular Docking: Principles and Practice
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] In the context of drug discovery, it simulates the interaction between a small molecule ligand (the thiadiazole derivative) and a macromolecular target, typically a protein or nucleic acid.[12][14] The fundamental principle lies in the "lock-and-key" or the more refined "induced-fit" model, where the ligand and the target's binding site are geometrically and energetically complementary.[15]
The process can be conceptually divided into two main components: a sampling algorithm and a scoring function . The sampling algorithm explores the conformational space of the ligand within the target's active site, generating a multitude of possible binding poses.[13] The scoring function then evaluates each of these poses, assigning a score that estimates the binding affinity.[16][17][18] A lower docking score generally indicates a more favorable binding interaction.[10]
The In-Silico Docking Workflow: A Conceptual Overview
The following diagram illustrates the generalized workflow for a molecular docking study, a critical process in computational drug design.
Caption: A generalized workflow for molecular docking studies.
A Step-by-Step Protocol for Docking Thiadiazole Derivatives
This section provides a detailed, field-proven protocol for conducting a molecular docking study of thiadiazole derivatives against a chosen protein target. This protocol is designed to be self-validating by incorporating critical quality control steps. For this guide, we will reference the widely used and open-source software AutoDock Vina, though the principles are transferable to other docking software such as GLIDE or GOLD.[14][19][20]
Preparation of the Macromolecular Target (Protein)
The fidelity of the docking simulation is critically dependent on the quality of the initial protein structure.
-
Acquisition of Protein Structure: Obtain the three-dimensional crystal structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Initial Clean-up: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These should be removed to create a clean receptor structure.
-
Protonation State and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges using a force field like Gasteiger.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and charges.
Preparation of the Ligand (Thiadiazole Derivative)
Proper preparation of the ligand is equally crucial for a successful docking experiment.
-
2D to 3D Conversion: Start with a 2D representation of the thiadiazole derivative. Use a chemical drawing tool like ChemDraw to create the structure and then convert it to a 3D format.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable and realistic ligand structure.
-
Defining Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.
-
File Format Conversion: Save the prepared ligand in the PDBQT format.
Grid Generation and Docking Simulation
The grid box defines the search space for the docking algorithm on the protein target.
-
Defining the Active Site: The grid box should encompass the known active site of the protein. If the active site is unknown, blind docking can be performed where the grid box covers the entire protein surface.
-
Grid Parameterization: Define the center and dimensions (x, y, z) of the grid box. The size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Running the Docking Simulation: Execute the docking calculation using software like AutoDock Vina. The program will systematically sample different poses of the ligand within the grid box and calculate the binding affinity for each pose.
Analysis and Interpretation of Docking Results
The output of a docking simulation is a set of docked poses for the ligand, ranked by their predicted binding affinities (docking scores).
-
Visual Inspection of Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to visually inspect the top-ranked poses.[21] Assess the plausibility of the binding mode and the interactions with the protein's active site residues.
-
Analysis of Intermolecular Interactions: Identify and analyze the key non-covalent interactions between the thiadiazole derivative and the protein. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[22] The formation of specific hydrogen bonds with key amino acid residues often signifies a strong and specific interaction.[23]
-
Correlation with Structure-Activity Relationship (SAR) Data: If available, correlate the docking results with experimental SAR data. This can help validate the docking protocol and provide insights into the structural requirements for biological activity.[4]
The following diagram illustrates the key interactions typically analyzed in a docked complex.
Caption: Key interactions between a ligand and a protein active site.
Data Presentation and Validation: Bridging Computation and Experiment
While in-silico docking is a powerful predictive tool, its results must be interpreted with caution and, whenever possible, validated by experimental data.[21][24][25] A strong correlation between predicted binding affinities and experimentally determined biological activities (e.g., IC50 values) lends confidence to the computational model.[26]
Comparative Data Table
The following table presents a hypothetical comparison of docking scores for a series of thiadiazole derivatives against a specific enzyme target, alongside their experimentally determined inhibitory concentrations (IC50).
| Thiadiazole Derivative | Docking Score (kcal/mol) | Experimental IC50 (µM) | Key Interacting Residues |
| Compound A | -9.5 | 0.5 | ASP94, THR100 |
| Compound B | -8.2 | 2.1 | ASP98, GLU102 |
| Compound C | -7.1 | 10.8 | THR100 |
| Compound D | -9.8 | 0.3 | ASP94, ASP98, THR100 |
Note: Data is illustrative and not from a specific study.
Conclusion and Future Perspectives
In-silico molecular docking has firmly established itself as an indispensable tool in the modern drug discovery pipeline. For the exploration of versatile scaffolds like thiadiazole derivatives, it offers an efficient and cost-effective means to prioritize compounds for synthesis and biological evaluation.[20] As computational power increases and scoring functions become more sophisticated, the predictive accuracy of docking simulations will continue to improve.[27] However, it is paramount for researchers to remain cognizant of the inherent limitations of these in-silico models and to always strive for experimental validation. The judicious application of the principles and protocols outlined in this guide will undoubtedly empower scientists to harness the full potential of molecular docking in their quest for novel and effective thiadiazole-based therapeutics.
References
-
Docking Software for Drug Development. Labinsights. (2023-05-08). [Link]
-
Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Thiadiazole Derivative: Significance and symbolism. (2025-06-23). [Link]
-
1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed. [Link]
-
Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
A Critical Assessment of Docking Programs and Scoring Functions. ResearchGate. [Link]
-
Molecular Docking: Principles, Applications, and Significance in Drug Discovery. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
NovaDock Molecular Docking Software | DNASTAR. [Link]
-
Principles of Molecular Docking. CD ComputaBio. [Link]
-
Molecular Docking Software. CD ComputaBio. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
-
Basics, types and applications of molecular docking: A review. [Link]
-
Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. (2024-10-01). [Link]
-
1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed. [Link]
-
Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine. (2024-09-20). [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. (2022-10-17). [Link]
-
Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. [Link]
-
The scoring of poses in protein-protein docking: current capabilities and future directions. [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. (2023-12-13). [Link]
-
Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. ProQuest. (2021-07-12). [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. (2022-12-06). [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central. (2022-09-07). [Link]
-
How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. YouTube. (2023-06-11). [Link]
-
Docking Result Analysis and Validation with Discovery Studio. YouTube. (2023-10-22). [Link]
-
In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024-10-06). [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020-10-23). [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. (2024-07-27). [Link]
-
In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. MDPI. [Link]
-
Evaluation of Scoring Functions for Protein-ligand Docking. [Link]
-
Scoring functions for docking. Wikipedia. [Link]
-
An Overview of Scoring Functions Used for Protein–Ligand Interactions in Molecular Docking. Semantic Scholar. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. (2023-10-27). [Link]
-
Molecular Docking Validation. YouTube. (2025-05-14). [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 15. Principles of Molecular Docking - CD ComputaBio [computabio.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 19. labinsights.nl [labinsights.nl]
- 20. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. semanticscholar.org [semanticscholar.org]
A Guide to the Structure-Activity Relationship (SAR) of the 1,2,4-Thiadiazole Core
Abstract
The 1,2,4-thiadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic accessibility have established it as a "privileged structure" in drug discovery. This is evidenced by its presence in the antibiotic Cefozopran and numerous other derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuromodulatory effects.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-thiadiazole derivatives. We will explore the causal relationships between specific structural modifications at the C3 and C5 positions and the resulting pharmacological activities, supported by quantitative data, validated experimental protocols, and computational insights.
The 1,2,4-Thiadiazole Scaffold: A Foundation for Bioactivity
The 1,2,4-thiadiazole ring is a bioisosteric equivalent of pyrimidine and oxadiazole, allowing it to interact with a wide range of biological targets.[4] Its mesoionic character facilitates passage across cellular membranes, a crucial property for drug efficacy.[4][5] A key aspect of its reactivity is the N-S bond, which can act as an electrophilic "warhead." This bond is susceptible to nucleophilic attack by cysteine thiol residues in proteins, leading to the formation of a disulfide bond and subsequent inactivation of the target enzyme.[6][7] This mechanism is fundamental to the inhibitory action of many 1,2,4-thiadiazole-based compounds against cysteine-dependent enzymes like cathepsins.[6]
General Synthetic Pathways: Accessing Chemical Diversity
The exploration of SAR is contingent on the ability to synthesize a diverse library of analogues. The 1,2,4-thiadiazole core is accessible through several robust synthetic strategies, which allow for the systematic introduction of various substituents at the key C3 and C5 positions. A common and efficient method involves the intramolecular oxidative S-N bond formation of precursor molecules like imidoyl thioureas.[8] This approach, often mediated by reagents such as iodine or phenyliodine(III) bis(trifluoroacetate), offers broad substrate scope and high yields.[8] Alternative routes include the cyclization of thioamides and cycloaddition reactions, providing medicinal chemists with a versatile toolkit to build and optimize compounds.[1][9]
Caption: Generalized workflow for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
Core Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of 1,2,4-thiadiazole derivatives is predominantly dictated by the nature of the substituents at the C3 and C5 positions of the heterocyclic ring. By systematically modifying these groups, researchers can fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Key substitution points governing the SAR of the 1,2,4-thiadiazole core.
SAR for Anticancer Activity
The 1,2,4-thiadiazole scaffold is a component of numerous compounds with potent anticancer activity.[4][10] SAR studies have revealed that incorporating specific aryl groups and other heterocyclic systems is crucial for cytotoxicity.
A series of novel 1,2,4-thiadiazole-1,2,4-triazole hybrids bearing an amide functionality demonstrated potent activity against a panel of human cancer cell lines.[11] The presence of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3) on the terminal phenyl ring significantly influenced the cytotoxic potency. For instance, compound 8c with a 4-chlorophenyl substituent and compound 8g with a 4-methoxyphenyl substituent displayed exceptionally potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.10 µM and 0.12 µM, respectively, far exceeding the potency of the standard drug etoposide.[11] This suggests that electronic properties and the potential for hydrogen bonding at this position are key determinants of activity.
| Compound ID | R (Substituent on Phenyl Ring) | MCF-7 IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | Reference |
| 8b | 4-Fluorophenyl | 0.21 ± 0.015 | 0.45 ± 0.038 | 0.31 ± 0.024 | [11] |
| 8c | 4-Chlorophenyl | 0.10 ± 0.084 | 0.33 ± 0.025 | 0.24 ± 0.019 | [11] |
| 8g | 4-Methoxyphenyl | 0.12 ± 0.010 | 0.39 ± 0.029 | 0.28 ± 0.021 | [11] |
| 8i | 2,4-Dichlorophenyl | 0.15 ± 0.011 | 0.41 ± 0.031 | 0.29 ± 0.022 | [11] |
| Etoposide | Standard Drug | 1.91 ± 0.84 | 2.14 ± 0.105 | 3.08 ± 0.135 | [11] |
Table 1: In Vitro Anticancer Activity of 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids.[11]
SAR for Antimicrobial Activity
Derivatives of 1,2,4-thiadiazole exhibit significant antibacterial and antifungal properties.[2][12] The SAR in this context often depends on the lipophilicity and steric profile of the substituents. A study on novel 1,2,4-thiadiazole derivatives containing an amide moiety found excellent antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo).[13] Compound Z4 , featuring a 2,6-diethyl-4-methylphenyl amide group, was particularly potent, with an EC₅₀ value of 0.32 mg/L against Xoo, significantly lower than commercial bactericides.[13] This highlights the importance of bulky, lipophilic groups in enhancing antibacterial efficacy, likely by improving membrane penetration or interaction with the target site.
| Compound ID | R (Substituent) | Activity vs. Xoo (EC₅₀ mg/L) | Activity vs. Xoc (EC₅₀ mg/L) | Reference |
| Z4 | 2,6-diethyl-4-methylphenyl | 0.32 | 0.43 | [13] |
| Z1 | 2,4,6-trimethylphenyl | 0.65 | 1.09 | [13] |
| Z2 | 2,6-diisopropylphenyl | 0.73 | 1.21 | [13] |
| Bismerthiazol | Commercial Control | 75.96 | 117.69 | [13] |
| Thiodiazole Copper | Commercial Control | 84.67 | 129.64 | [13] |
Table 2: Antibacterial Activity of 1,2,4-Thiadiazole Amide Derivatives.[13]
SAR for G-Protein Coupled Receptor (GPCR) Modulation
1,2,4-thiadiazoles serve as versatile scaffolds for agents that modulate GPCRs, such as adenosine and muscarinic receptors.
In the development of selective human adenosine A₃ receptor antagonists, the 1,2,4-thiadiazole core proved superior to the isomeric 1,3,4-thiadiazole.[14] SAR studies demonstrated that a methoxy group at the 4-position of the C3-phenyl ring and an N-acetyl group at the C5-amino position dramatically increased binding affinity and selectivity. The compound N-[3-(4-methoxy-phenyl)-[13][14][15]thiadiazol-5-yl]-acetamide (39 ) emerged as a highly potent and selective A₃ antagonist with a Kᵢ value of 0.79 nM.[14] Molecular modeling suggested that the 1,2,4-isomer allows for a more energetically favorable docking into the receptor's binding pocket compared to its 1,3,4-regioisomer.[14]
The 1,2,4-thiadiazole nucleus has also been incorporated into muscarinic agonists for potential use in treating neurodegenerative disorders.[16] Structure-activity relationship studies on a series of azabicyclic 1,2,4-thiadiazoles revealed that the nature of the substituent at the C3 position is critical for M1 receptor selectivity and agonist efficacy. This work, along with related studies on 1,2,5-thiadiazole analogues, shows that subtle changes in the heteroaromatic core and its substituents can shift a compound's profile from a non-selective agonist to a functionally selective M1 agonist with potential antipsychotic-like activity.[17][18]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a standard colorimetric assay to determine the cytotoxicity of 1,2,4-thiadiazole derivatives against a chosen cancer cell line (e.g., MCF-7).
Objective: To determine the IC₅₀ (concentration inhibiting 50% of cell growth) value.
Methodology:
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the media in the wells with the media containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard drug (e.g., etoposide) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains, following CLSI guidelines.
Objective: To find the lowest concentration of a compound that visibly inhibits microbial growth.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using MHB. The concentration range should be sufficient to capture the expected MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility. A known antibiotic (e.g., ciprofloxacin) should be run as a reference standard.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Role of Computational Chemistry in SAR Elucidation
Modern SAR exploration heavily relies on computational methods to rationalize experimental findings and guide the design of new, more potent analogues.
-
Molecular Docking: As seen with the adenosine A₃ receptor antagonists, docking simulations can predict the binding conformation of a ligand within a target's active site.[14] These models help explain why certain isomers or substituents are more active than others by identifying key interactions like hydrogen bonds or hydrophobic contacts.[14]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity.[19] Models can be built using multiple linear regression (MLR) or machine learning algorithms to predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.[19]
Caption: A typical computational chemistry workflow integrated into an SAR optimization cycle.
Conclusion and Future Perspectives
The 1,2,4-thiadiazole core is a pharmacologically significant scaffold with a well-defined structure-activity relationship landscape. The C3 and C5 positions are the primary handles for modulating activity across a wide range of biological targets, from bacterial enzymes to human GPCRs and protein kinases. Key takeaways from SAR studies indicate that:
-
Anticancer activity is often enhanced by incorporating substituted aryl rings and other heterocyclic systems, which can engage in specific interactions with target enzymes.
-
Antimicrobial potency is frequently improved by introducing lipophilic substituents that may aid in penetrating microbial cell membranes.
-
Receptor selectivity can be achieved through careful tuning of the size, shape, and electronic nature of side chains, enabling precise targeting of receptor subtypes.
Future research will likely focus on exploring novel substitution patterns and developing multi-target ligands. The integration of advanced computational techniques with high-throughput synthesis and screening will continue to accelerate the discovery of new 1,2,4-thiadiazole derivatives as therapeutic agents for a multitude of diseases.
References
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 40, 620-629. [Link]
-
Kim, Y. C., de Zwart, M., Chang, D. J., IJzerman, A. P., & Park, H. S. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(12), 3997-4005. [Link]
-
Procter, D. J., & Geden, J. V. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2(9), 1083-1086. [Link]
-
Zhang, Z., et al. (2023). Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 71(45), 18211–18221. [Link]
-
Plech, T., et al. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 540-546. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. [Link]
-
Mishra, R., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 40-44. [Link]
-
Wang, X., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][13][15][20]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 70(1), 164-175. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Kumari, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4963. [Link]
-
Costa, M. S. F. T., Boechat, N., & Rangel, E. A. (2015). Some biologically active 1,2,4-thiadiazoles. Mini-Reviews in Organic Chemistry, 12(3), 209-222. [Link]
-
Costa, M. S. F. T., & Boechat, N. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. Chemistry of Heterocyclic Compounds, 53(5), 499-515. [Link]
-
Obakachi, V. A., et al. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 706-733. [Link]
- Sharma, V., & Kumar, P. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds.
-
Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]
-
Tam, T. F., et al. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate. [Link]
-
Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(22), 16484. [Link]
-
Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 17(5), 5323-5337. [Link]
-
Paton, R., et al. (2010). Synthesis of 1,2,4-Thiadiazoles and Isothiazoles. Synfacts, 2010(10), 1111. [Link]
-
Sestito, S., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(11), 1188. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. ACS Omega, 5(21), 12229-12238. [Link]
-
Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 526-545. [Link]
-
MacLeod, A. M., et al. (1991). Synthesis and muscarinic activities of 1,2,4-thiadiazoles. Journal of Medicinal Chemistry, 34(7), 2068-2077. [Link]
-
Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Kumar, D., et al. (2018). Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][13][15][20] Thiadiazole as Potent Antimicrobial Agents. Letters in Drug Design & Discovery, 15(1), 1-13. [Link]
-
Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link]
-
Sauerberg, P., et al. (1991). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 687-692. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29517. [Link]
-
Kumar, R., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Schenone, S., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1207-1211. [Link]
-
Mowery, R. A., et al. (2021). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]
-
Shannon, H. E., et al. (1994). Muscarinic Agonists With Antipsychotic-Like Activity: Structure-Activity Relationships of 1,2,5-thiadiazole Analogues With Functional Dopamine Antagonist Activity. Journal of Pharmacology and Experimental Therapeutics, 269(1), 271-281. [Link]
-
Taha, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(18), 5821. [Link]
-
Aoumeur, R., et al. (2019). Druglikeness Scoring and QSAR Modeling of 1,3,4-Thiadiazole Derivatives as Antitubulin Agents by Computational Calculations. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. Sci-Hub. Synthesis of 1,2,4-Thiadiazoles and Isothiazoles / Synfacts, 2010 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscarinic agonists with antipsychotic-like activity: structure-activity relationships of 1,2,5-thiadiazole analogues with functional dopamine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Navigating the Membrane Maze: A Technical Guide to the Lipophilicity and Permeability of Thiadiazole Rings
Introduction: The Thiadiazole Scaffold - A Privileged Player in Medicinal Chemistry
The thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in modern drug discovery. Its versatile nature, stemming from four distinct isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), offers a rich scaffold for chemical modification.[1][2] Thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] A key to their success lies in their unique physicochemical characteristics. The inclusion of a sulfur atom generally enhances liposolubility, while the overall mesoionic character of the ring can facilitate passage across cellular membranes.[4][5][6] This guide provides an in-depth exploration of two critical properties that govern the pharmacokinetic fate of thiadiazole-based drug candidates: lipophilicity and permeability. Understanding and optimizing these parameters is paramount for designing molecules that can effectively reach their biological targets and exert a therapeutic effect.
Pillar 1: Deciphering Lipophilicity - The Gateway to Membrane Interaction
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly quantified by the partition coefficient (LogP) between n-octanol and water, or the distribution coefficient (LogD) at a specific physiological pH. For thiadiazole derivatives, the nature and position of substituents dramatically modulate their lipophilic character.
Structure-Lipophilicity Relationships (SLR): A Game of Substituents
The lipophilicity of a thiadiazole-containing molecule is a direct consequence of the cumulative effects of its constituent fragments. The addition of non-polar, hydrophobic groups will predictably increase the LogP value, while polar functionalities will decrease it.
A compelling example is seen in a series of fused imidazo[2,1-b][7][8][9]thiadiazole and thiazolo[3,2-b][7][9][10]triazole derivatives. As illustrated in the table below, the introduction of halogen atoms or a trifluoromethyl group significantly increases lipophilicity (CLogP), whereas a methoxy group has a less pronounced effect.[9] This is a critical consideration in drug design; for instance, while higher lipophilicity can enhance membrane permeability, it can also lead to lower solubility, increased metabolic turnover, and potential off-target toxicity.[11]
Table 1: Influence of Phenyl Ring Substituents on the Calculated Lipophilicity (CLogP) of Fused Thiadiazole Systems. [9]
| Compound ID | Fused Ring System | R-Group (Substituent) | CLogP |
| 6a | Thiazolo[3,2-b][7][9][10]triazole | 4-Chlorophenyl | 4.86 |
| 6b | Imidazo[2,1-b][7][8][9]thiadiazole | 4-Chlorophenyl | 4.65 |
| 7a | Thiazolo[3,2-b][7][9][10]triazole | 4-Bromophenyl | 4.98 |
| 7b | Imidazo[2,1-b][7][8][9]thiadiazole | 4-Bromophenyl | 4.77 |
| 9a | Thiazolo[3,2-b][7][9][10]triazole | 4-Trifluoromethylphenyl | 4.66 |
| 9b | Imidazo[2,1-b][7][8][9]thiadiazole | 4-Trifluoromethylphenyl | 4.45 |
| 4a | Thiazolo[3,2-b][7][9][10]triazole | 4-Methoxyphenyl | 3.82 |
| 4b | Imidazo[2,1-b][7][8][9]thiadiazole | 4-Methoxyphenyl | 3.61 |
| 16a | Thiazolo[3,2-b][7][9][10]triazole | 4-Sulfamoylphenyl | 2.22 |
| 16b | Imidazo[2,1-b][7][8][9]thiadiazole | 4-Sulfamoylphenyl | 2.01 |
Data synthesized from a study on anti-inflammatory thiazolo[3,2-b][7][9][10]triazole and imidazo[2,1-b][7][8][9]thiadiazole derivatives.[9]
The choice of the thiadiazole isomer itself also plays a role. For instance, in the context of bioisosteric replacement, 1,3,4-thiadiazoles are often considered to impart greater lipid solubility compared to their 1,3,4-oxadiazole counterparts.[4] This principle allows medicinal chemists to fine-tune the physicochemical properties of a lead compound to improve its drug-like characteristics.
Experimental Determination of Lipophilicity
While computational models provide rapid estimations of LogP, experimental determination remains the gold standard for accurate characterization.
Causality: This method leverages the principle that the retention time of a compound on a non-polar stationary phase is proportional to its lipophilicity. By calibrating the system with compounds of known LogP, the LogP of an unknown compound can be accurately interpolated.
Step-by-Step Methodology:
-
System Preparation: Utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
Calibration: Inject a series of standard compounds with well-established LogP values spanning the expected range of the test compounds.
-
Data Acquisition: Record the retention time (t_R) for each standard. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot log k versus the known LogP values of the standards. A linear regression of this plot provides the calibration curve.
-
Sample Analysis: Inject the thiadiazole test compound and determine its log k value under the same chromatographic conditions.
-
LogP Calculation: Interpolate the LogP of the test compound from its log k value using the calibration curve.
Self-Validation: The linearity of the calibration curve (R² > 0.98) is a critical quality control measure, ensuring the reliability of the determined LogP values. Including a quality control standard with a known LogP in each run further validates the assay's performance.
Pillar 2: Assessing Permeability - The Journey Across the Bilayer
For an orally administered drug to be effective, it must permeate the intestinal epithelium to reach systemic circulation. For drugs targeting the central nervous system (CNS), the formidable blood-brain barrier (BBB) presents an additional hurdle. Permeability is a measure of the rate at which a compound can pass through a membrane.
Structure-Permeability Relationships (SPR): Beyond Lipophilicity
While lipophilicity is a major driver of passive diffusion, other factors such as molecular size, shape, and the presence of hydrogen bond donors and acceptors also significantly influence permeability. Quantitative Structure-Permeability Relationship (QSPR) models often highlight molecular weight and hydrophobicity as key determinants of transdermal penetration.[12]
For a series of 1,2,4-thiadiazole derivatives designed as neuroprotectors, their apparent permeability coefficients (P_app) were determined using a Permeapad™ artificial membrane.[13] The data reveals that subtle changes in substituent position can have a notable impact on permeability. For example, the 3-chloro-4-methylphenyl substituted compound (2 ) exhibited a higher permeability than its 3-chloro-6-methyl isomer (4 ).[13] This underscores the intricate relationship between a molecule's three-dimensional structure and its ability to traverse a lipid bilayer.
Table 2: Apparent Permeability Coefficients (P_app) of Substituted 1,2,4-Thiadiazole Derivatives. [13]
| Compound ID | R-Group (Substituent) | P_app (cm/s x 10⁻⁶) |
| 1 | 3,4-Dichlorophenyl | 22.8 ± 1.4 |
| 2 | 3-Chloro-4-methylphenyl | 28.1 ± 2.6 |
| 4 | 2-Methyl-5-chlorophenyl | 18.2 ± 1.9 |
| 10 | Isoxazole | 3.7 ± 0.4 |
| 11 | Cyclopropyl | 6.8 ± 0.6 |
Data obtained from permeation experiments using a Permeapad™ barrier.[13]
In Vitro Models for Permeability Assessment
A tiered approach is often employed in drug discovery to assess permeability, starting with high-throughput in vitro models.
The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability. It is cost-effective and amenable to high-throughput screening, making it ideal for early-stage drug discovery.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 cell line, derived from a human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal absorption.[14] When cultured on semi-permeable supports, these cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters and efflux pumps.[14] This model can therefore assess not only passive diffusion but also active transport and efflux mechanisms.
Protocol 2: Caco-2 Cell Permeability Assay
Causality: This assay mimics the intestinal barrier, providing a more biologically relevant prediction of in vivo absorption by accounting for multiple transport pathways. Comparing the permeability from the apical (A) to basolateral (B) side with the B-to-A permeability allows for the identification of active efflux.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. A high TEER value is indicative of a well-formed monolayer. Also, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Experiment (A-to-B):
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (acceptor).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the acceptor chamber and replenish with fresh buffer. Collect a sample from the donor chamber at the end of the experiment.
-
-
Permeability Experiment (B-to-A): Repeat step 3, but add the test compound to the basolateral chamber and sample from the apical chamber to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
P_app Calculation: Calculate the apparent permeability coefficient (P_app) in cm/s.
-
Efflux Ratio (ER): Calculate the ER as P_app(B-A) / P_app(A-B). An ER > 2 is generally considered indicative of active efflux.
Self-Validation: The inclusion of control compounds is essential. Propranolol (high permeability), atenolol (low permeability), and a known P-glycoprotein substrate like digoxin (to validate efflux) should be run alongside the test compounds to ensure the assay is performing as expected.[15]
Caption: Logic for interpreting combined PAMPA and Caco-2 permeability data.
Pillar 3: Integrated Strategy for Thiadiazole Drug Candidates
A successful drug discovery campaign relies on the synergistic use of computational and experimental methods. For thiadiazole-based projects, this integrated approach allows for the efficient triage of compounds and the rational design of molecules with optimized ADME properties.
-
In Silico Profiling: In the initial design phase, computational tools are invaluable for predicting the LogP, LogD, and permeability of virtual thiadiazole derivatives. This allows for the early filtering of compounds that are unlikely to possess favorable drug-like properties.[16]
-
High-Throughput Screening (PAMPA): Synthesized compounds are then subjected to PAMPA to obtain an initial experimental measure of passive permeability. This rapid assay allows for the ranking of compounds and the identification of promising candidates for further investigation.
-
Definitive In Vitro Assessment (Caco-2): Compounds that demonstrate good passive permeability in the PAMPA assay are then advanced to the Caco-2 model. This provides a more comprehensive assessment of permeability, including the potential for active transport and efflux, which is critical for predicting in vivo oral absorption.
-
Iterative Design: The data from these assays feeds back into the design cycle. Structure-lipophilicity and structure-permeability relationships are established for the specific thiadiazole series under investigation, guiding the synthesis of new analogues with improved properties.
By systematically evaluating the lipophilicity and permeability of thiadiazole derivatives, researchers can navigate the complex landscape of drug disposition, ultimately increasing the probability of developing safe and effective medicines. The thiadiazole scaffold, with its inherent chemical tractability and favorable physicochemical properties, will undoubtedly continue to be a valuable asset in the medicinal chemist's toolkit.
References
-
Bui, C. T., Surov, A. O., Voronin, A. P., Vovk, M. A., Manoylenko, O. V., Proshin, A. N., & Perlovich, G. L. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. European Journal of Pharmaceutical Sciences, 109, 211–219. Available from: [Link]
-
Chen, W. H., Wu, J., Huang, L., Liu, Z. P., & Han, S. P. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]
-
El-Sayed, M. T., El-Gamal, M. I., Al-Fayoumi, A. M., Al-Shaer, M. A., & Al-Dosary, M. S. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances. Available from: [Link]
-
Gomory, A., Gona, O., Murg,u, I., Flueras,u, C., & Saramet, G. (2021). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][7][9][10]triazole and Imidazo[2,1-b][7][8][9]thiadiazole Derivatives. Molecules, 26(15), 4434. Available from: [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Available from: [Link]
-
Kovalenko, S. I., Fisyuk, A. S., Surov, A. O., Volkova, T. V., & Perlovich, G. L. (2016). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 7(4), 2051–2061. Available from: [Link]
-
Lone, M. Y., Ganie, H., & Hassan, T. (2022). In Silico Assessment of Drug like Properties of Some Thiadiazole and Oxadiazole Derivatives as HDAC Inhibitors. Research & Reviews: A Journal of Drug Design & Discovery, 9(2), 1-12. Available from: [Link]
-
Popiołek, Ł., Patrejko, P., Gawrońska-Grzywacz, M., Biernasiuk, A., Berecka-Rycerz, A., Natorska-Chomicka, D., Piątkowska-Chmiel, I., Gumieniczek, A., Dudka, J., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(15), 4434. Available from: [Link]
-
ResearchGate. (n.d.). Caco-2 permeability for compounds 13 and 20. Available from: [Link]
-
Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889–20896. Available from: [Link]
-
van Breemen, R. B., & Li, Y. (2010). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 855-864. Available from: [Link]
-
Zha, G. F., G, Y., & Zhang, Y. B. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. Available from: [Link]
- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
- Al-Tel, T. H. (2011). Design and synthesis of new substituted thiadiazoles as potent anticancer agents. European journal of medicinal chemistry, 46(9), 4349-4354.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. European journal of medicinal chemistry, 39(3), 235-245.
- Bondock, S., Adel, S., & Etman, H. A. (2012). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing 1, 2, 4-triazole moiety. European journal of medicinal chemistry, 48, 192-199.
- Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Sanna, M. L. (2006). Synthesis and in vitro selective anti-Helicobacter pylori activity of 1-(5-aryl-1, 3, 4-thiadiazol-2-yl)-4-substituted piperazine derivatives. Bioorganic & medicinal chemistry letters, 16(16), 4224-4227.
- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 3, 4-thiadiazol-2-ylmethyl-1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.
- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[3-(aryl)-1, 2, 4-oxadiazol-5-yl] methyl}-2-benzoxazolinones. European journal of medicinal chemistry, 38(6), 633-639.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759-767.
- Kell, D. B., & Oliver, S. G. (2014). How drugs get into cells: tested and testable predictions to help discriminate between transporter-mediated uptake and simple diffusion. Frontiers in pharmacology, 5, 231.
- Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., Wadood, A., & Uddin, R. (2010). Synthesis, antioxidant activities and theoretical calculations of some new 1, 3, 4-oxadiazole and 1, 2, 4-triazole derivatives from 2-furoic acid. European journal of medicinal chemistry, 45(11), 5122-5129.
- Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2001). Some 3-thioxo/alkylthio-1, 2, 4-triazoles with a substituted thiourea moiety as possible antimycobacterials. Bioorganic & medicinal chemistry letters, 11(13), 1703-1707.
- Liesen, A. P., de Aquino, T. M., de Faria, A. R., de Lima, V. L. M., de Oliveira, T. B., & de Lima, M. C. A. (2011). Synthesis and evaluation of schistosomicidal and biological properties of new 1, 3, 4-thiadiazole derivatives. European journal of medicinal chemistry, 46(9), 4376-4382.
- Mathew, V., Giles, D., & Sudheesh, S. (2010). Synthesis, characterization and evaluation of some novel 1, 3, 4-thiadiazole derivatives for their biological activities. International Journal of ChemTech Research, 2(3), 1629-1633.
- Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2009). Synthesis, cytotoxicity and antiprotozoal activity of some new 2, 5-disubstituted 1, 3, 4-thiadiazoles. European journal of medicinal chemistry, 44(1), 63-68.
- Moustafa, A. H., Gaffer, H. E. D. H., & El-Edfawy, S. (2011). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives as potential antimicrobial agents.
- Potts, K. T. (1961). The chemistry of 1, 2, 4-triazoles. Chemical Reviews, 61(2), 87-127.
- Radi, M., Crespan, E., Botta, G., Falchi, F., Maga, G., & Botta, M. (2011). Discovery of 1, 3, 4-oxadiazole derivatives as a new class of checkpoint kinase 1 inhibitors. Bioorganic & medicinal chemistry letters, 21(3), 1037-1040.
- Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some of their Schiff bases. European journal of medicinal chemistry, 38(10), 959-974.
- Salimon, J., Salih, N., & Hameed, A. (2010). Synthesis and antibacterial activity of some new 1, 3, 4-oxadiazole and 1, 2, 4-triazole-3-thione derivatives. European Journal of Scientific Research, 43(3), 395-402.
- Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (2011). A review on various heterocyclic moieties and their antitubercular activity.
- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Thiadiazoles: a biologically active scaffold. Chemical Biology & Drug Design, 72(4), 375-383.
- Singh, W. M., & Rathore, B. S. (2011). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Tropical Journal of Pharmaceutical Research, 10(5), 621-628.
- Srivastava, A., & Singh, R. K. (2011). A review on biological activities of 1, 3, 4-thiadiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 5-13.
- Tighadouini, S., Radi, S., Siraj, B., El Massaoudi, M., El Ghadraoui, A., El Adlouni, C., & El Midaoui, A. (2013). Synthesis, characterization, antioxidant and antibacterial activities of new 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1152.
- Zou, X. J., Lai, L. H., Jin, G. Y., & Zhang, Z. X. (2002). Synthesis, fungicidal activity, and 3D-QSAR of 2-alkylamino-5-methyl-5-(4-phenoxyphenyl)-1, 3, 4-thiadiazoles. Journal of agricultural and food chemistry, 50(13), 3757-3760.
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 9. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Strategic Dance of Bioisosteres: A Technical Guide to Thiadiazole and Oxadiazole Rings in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is a journey of molecular refinement. Among the powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism—the substitution of an atom or group of atoms in a bioactive molecule with another that retains or enhances its desired biological activity while optimizing its physicochemical and pharmacokinetic properties. This guide delves into the core of a classic yet perpetually relevant bioisosteric pair: the thiadiazole and oxadiazole rings. These five-membered heterocycles are pivotal scaffolds in a multitude of marketed drugs and clinical candidates, their subtle differences offering a playground for molecular fine-tuning.[1][2]
This document provides an in-depth exploration of the nuanced relationship between thiadiazoles and oxadiazoles, moving beyond a simple acknowledgment of their bioisosteric relationship to a detailed, practical guide for their strategic application in drug design. We will dissect their synthesis, compare their electronic and physicochemical characteristics, and analyze case studies where their interchange has led to significant advancements in therapeutic potential.
The Foundation: Understanding Bioisosterism and the Privileged Scaffolds
Bioisosterism is a cornerstone of rational drug design, enabling the modulation of a lead compound's properties to improve efficacy, selectivity, and safety. The replacement of functional groups with bioisosteres can impact a molecule's size, shape, electronics, lipophilicity, and metabolic stability.[1] Thiadiazole and oxadiazole rings are considered classical bioisosteres due to the isoelectronic nature of the sulfur and oxygen atoms.[2] Both are five-membered aromatic rings containing two nitrogen atoms, with the key distinction being the presence of either a sulfur (thiadiazole) or an oxygen (oxadiazole) atom.[3] This seemingly minor alteration can profoundly influence a compound's interaction with biological targets and its overall disposition in the body.
The 1,3,4-oxadiazole and 1,3,4-thiadiazole isomers are particularly prevalent in medicinal chemistry due to their synthetic accessibility and broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][4][5]
Figure 1: The logical workflow of bioisosteric replacement in drug discovery.
A Tale of Two Rings: Comparative Physicochemical and Electronic Properties
The choice between a thiadiazole and an oxadiazole is not arbitrary; it is a calculated decision based on their distinct properties. The substitution of sulfur for oxygen imparts subtle yet significant changes in electronegativity, bond angles, and overall electronic distribution.
| Property | 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Rationale for Difference |
| Electronegativity of Heteroatom | Sulfur (~2.58) | Oxygen (~3.44) | Oxygen is more electronegative than sulfur. |
| Aromaticity | Aromatic | Aromatic[2] | Both systems have 6 π-electrons. |
| Lipophilicity (LogP contribution) | Generally higher | Generally lower | The sulfur atom in thiadiazole often leads to increased lipophilicity.[1] |
| Hydrogen Bond Accepting Ability | Weaker | Stronger | The more electronegative oxygen atom in oxadiazole is a better hydrogen bond acceptor. |
| Metabolic Stability | Generally high[6] | Generally high[1] | Both rings are relatively resistant to metabolic degradation. |
| Dipole Moment | Lower | Higher | The greater electronegativity difference between oxygen and carbon/nitrogen leads to a larger dipole moment in oxadiazole. |
The increased lipophilicity of thiadiazoles can enhance membrane permeability and oral bioavailability, a desirable trait for many drug candidates.[1][7] Conversely, the stronger hydrogen bond accepting capability of the oxadiazole ring can lead to more potent interactions with biological targets that have hydrogen bond donor functionalities. The choice, therefore, depends on the specific requirements of the therapeutic target and the desired pharmacokinetic profile.
Figure 2: Key property differences between thiadiazole and oxadiazole rings.
Synthetic Strategies: Accessing the Scaffolds
The synthetic accessibility of both ring systems is a crucial factor in their widespread use. Fortunately, a variety of reliable methods exist for the preparation of both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, often starting from common precursors like carboxylic acids or their derivatives.
Synthesis of 1,3,4-Oxadiazoles
A prevalent method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved using a range of dehydrating agents.[2] A common and efficient one-pot method involves the reaction of a carboxylic acid with a hydrazide in the presence of a coupling agent followed by cyclization.[8]
Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
-
To a solution of benzoic acid (1.0 mmol) in a suitable solvent (e.g., anhydrous DMF, 5 mL), add a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2.0 mmol). The choice of coupling agent and base is critical for efficient amide bond formation.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. This pre-activation step ensures a high yield of the intermediate acyl hydrazide.
-
Add benzhydrazide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the amide formation, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 mmol) dropwise at 0 °C. The use of a strong dehydrating agent is necessary for the cyclization to the oxadiazole ring.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Heating drives the cyclodehydration to completion.
-
After cooling, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. The product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 1,3,4-Thiadiazoles
The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.[9] Another common route is the reaction of acyl hydrazines with a sulfur source, such as Lawesson's reagent.[2]
Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
-
In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and thiosemicarbazide (1.1 mmol) in a minimal amount of a high-boiling solvent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. The strong acid acts as both a solvent and a catalyst for the cyclization.
-
Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with constant stirring. This step neutralizes the excess acid and precipitates the product.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate is formed.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from ethanol.
Bioisosterism in Action: Case Studies in Drug Discovery
The true value of the thiadiazole-oxadiazole bioisosteric pair is demonstrated in their successful application in various therapeutic areas. The strategic replacement of one ring for the other has led to compounds with improved activity and pharmacokinetic profiles.
Antimicrobial Agents
Both thiadiazole and oxadiazole derivatives have shown significant potential as antimicrobial agents.[10][11][12] In some instances, the thiadiazole analogue exhibits superior activity, potentially due to increased lipophilicity facilitating better penetration through bacterial cell walls. In a study on novel antimicrobial agents, a series of compounds containing both 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties were synthesized and evaluated. Several of the thiadiazole-containing compounds displayed excellent antibacterial and antifungal activity.[10]
Anticancer Agents
The 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are present in numerous anticancer agents.[13][14] A study comparing the anticancer activity of a series of compounds found that the replacement of a 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole resulted in a drastic drop in activity, highlighting the critical role of the specific heterocycle in the pharmacological properties of that particular series.[13] This underscores that bioisosteric replacement is not always a straightforward improvement and is highly context-dependent.
Anti-inflammatory and Analgesic Agents
Derivatives of both heterocycles have been explored for their anti-inflammatory and analgesic properties.[5] The choice between the two can influence the compound's ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The subtle differences in their electronic nature can affect their binding affinity and selectivity for different enzyme isoforms.
Conclusion and Future Perspectives
The bioisosteric relationship between thiadiazole and oxadiazole rings is a powerful and enduring concept in medicinal chemistry. This guide has illuminated the fundamental principles governing their use, from their distinct physicochemical properties to their synthetic accessibility and successful application in drug discovery. The decision to employ a thiadiazole or an oxadiazole is a strategic one, guided by the specific therapeutic goal and a deep understanding of their molecular characteristics.
As our understanding of biological systems and drug-target interactions becomes more sophisticated, the nuanced application of bioisosterism will continue to be a critical driver of innovation. The thiadiazole-oxadiazole pair, with its rich history and proven track record, will undoubtedly remain a go-to tool for medicinal chemists striving to design the next generation of safer and more effective medicines. The continued exploration of their derivatives, coupled with advanced computational modeling, will further refine our ability to predict the impact of this subtle yet powerful molecular switch.
References
- A novel and direct synthesis of 1,3,4-oxadiazoles or oxazolines from carboxylic acids using cyanuric chloride/indium. Tetrahedron.
- Synthesis and antimicrobial activity of new 1,3,4-thiadiazoles containing oxadiazole, thiadiazole and triazole nuclei. Semantic Scholar.
- Biological activity of oxadiazole and thiadiazole derivatives.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and antimicrobial activity of new 1,3,4-thiadiazoles containing oxadiazole, thiadiazole and triazole nuclei.
- Biological activity of oxadiazole and thiadiazole deriv
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Synthesis of 1,3,4-oxadiazoles 26 from carboxylic acids 1a–b and...
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. PMC - NIH.
- Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evalu
- Novel 1,2,4-Oxadiazole Deriv
- Chemical properties of thiadiazole compounds.
- Thiadiazoles. Wikipedia.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 3. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Proposed Protocol: A Rational Approach to the Synthesis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The specific substitution pattern of a hydroxyl group at the 3-position and a methylmercapto group at the 5-position presents a unique synthetic challenge and a molecule of interest for further pharmacological evaluation. The 3-hydroxy-1,2,4-thiadiazole moiety exists in a tautomeric equilibrium with its corresponding 1,2,4-thiadiazol-3(2H)-one form, a feature that can significantly influence its biological interactions.
This document outlines a proposed, rational experimental protocol for the synthesis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. As no direct literature precedent for this specific molecule was identified, the following protocol is constructed based on well-established principles of heterocyclic chemistry, particularly the cyclocondensation of isothiourea derivatives with bifunctional electrophiles.[1]
Proposed Synthetic Strategy
The proposed synthesis is a two-step process commencing with the commercially available S-methylisothiourea sulfate. The core of this strategy revolves around the cyclization of the S-methylisothiourea free base with chlorocarbonylsulfenyl chloride.
Step 1: Liberation of S-methylisothiourea Free Base. The starting material, S-methylisothiourea sulfate, is a stable salt. To render the nitrogen atoms nucleophilic for the subsequent cyclization, the free base must be generated in situ or isolated. This is achieved by neutralization with a suitable base.
Step 2: Cyclocondensation Reaction. The key ring-forming step involves the reaction of S-methylisothiourea with chlorocarbonylsulfenyl chloride (ClC(O)SCl).[1] This highly reactive, bifunctional reagent contains two electrophilic centers: the acyl chloride carbon and the sulfenyl chloride sulfur. The reaction is anticipated to proceed via a regioselective cyclocondensation. The more nucleophilic nitrogen of the isothiourea is expected to initially attack the sulfenyl chloride, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the acyl chloride carbon, leading to the formation of the 1,2,4-thiadiazole ring with the elimination of two molecules of hydrogen chloride. The product is expected to be the more stable keto tautomer, 5-(methylthio)-1,2,4-thiadiazol-3(2H)-one, which is in equilibrium with the desired 3-hydroxy-5-(methylthio)-1,2,4-thiadiazole.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
PART 1: Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| S-Methylisothiourea sulfate | 278.34 | 867-44-7 | Sigma-Aldrich, TCI |
| Sodium Carbonate (Anhydrous) | 105.99 | 497-19-8 | Standard Supplier |
| Dichloromethane (Anhydrous) | 84.93 | 75-09-2 | Standard Supplier |
| Chlorocarbonylsulfenyl chloride | 131.00 | 2757-23-5 | Sigma-Aldrich, TCI |
| Ethyl Acetate | 88.11 | 141-78-6 | Standard Supplier |
| Hexanes | - | 110-54-3 | Standard Supplier |
| Saturated Sodium Bicarbonate | - | - | Lab Prepared |
| Brine | - | - | Lab Prepared |
| Magnesium Sulfate (Anhydrous) | 120.37 | 7487-88-9 | Standard Supplier |
PART 2: Safety Precautions
CRITICAL: Chlorocarbonylsulfenyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent.[1][2] It causes severe skin burns and eye damage.[2] All operations involving this reagent must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles, is mandatory. A quench solution (e.g., saturated sodium bicarbonate) should be readily available.
PART 3: Step-by-Step Procedure
Step 1: Preparation of S-Methylisothiourea Free Base
-
In a 250 mL Erlenmeyer flask, dissolve 13.92 g (0.05 mol) of S-methylisothiourea sulfate in 100 mL of deionized water.
-
In a separate beaker, prepare a solution of 11.66 g (0.11 mol) of sodium carbonate in 100 mL of deionized water.
-
Cool both solutions to 0-5°C in an ice bath.
-
Slowly add the sodium carbonate solution to the S-methylisothiourea sulfate solution with vigorous stirring, ensuring the temperature remains below 10°C.
-
Transfer the resulting aqueous solution to a 500 mL separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Note: The S-methylisothiourea free base is less stable than its salt and should be used immediately in the next step. Proceed without evaporation of the solvent.
Step 2: Cyclocondensation with Chlorocarbonylsulfenyl Chloride
-
Transfer the dried dichloromethane solution of S-methylisothiourea (assumed to be ~0.10 mol from the previous step) to a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to 0°C in an ice-water bath.
-
Dissolve 6.55 g (0.05 mol) of chlorocarbonylsulfenyl chloride in 50 mL of anhydrous dichloromethane and charge it into the dropping funnel.
-
Add the chlorocarbonylsulfenyl chloride solution dropwise to the stirred S-methylisothiourea solution over approximately 1 hour. Maintain the reaction temperature at 0-5°C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
Step 3: Work-up and Purification
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice and 100 mL of saturated sodium bicarbonate solution to quench any unreacted chlorocarbonylsulfenyl chloride. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
PART 4: Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a singlet for the methyl group protons (-SCH₃) and a broad singlet for the hydroxyl/amine proton (-OH or -NH-), which may be exchangeable with D₂O.
-
¹³C NMR: Expect signals corresponding to the methyl carbon, and the two carbons of the thiadiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₃H₄N₂OS₂ should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H/O-H stretching (broad, ~3100-3400 cm⁻¹), C=O stretching (if the keto tautomer is dominant, ~1680-1720 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
Conclusion
This application note provides a well-reasoned and detailed proposed protocol for the synthesis of this compound. The described method utilizes a logical cyclocondensation reaction based on established precedents in heterocyclic chemistry. While this protocol requires experimental validation and optimization, it offers a strong starting point for researchers aiming to synthesize this and related 1,2,4-thiadiazole derivatives. Strict adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI.
-
Synthesis of 1,2,4-thiadiazoles 5 via molecular I2 as sole oxidant. ResearchGate.
-
Chlorocarbonylsulfenyl chloride. Grokipedia.
-
Synthesis of 1,2,4-Thiadiazoles and Isothiazoles. Sci-Hub.
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
-
Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. National Institutes of Health.
-
SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences.
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health.
-
Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Google Patents.
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.
-
Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages.
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. National Institutes of Health.
-
Isothiourea synthesis by C-S coupling. Organic Chemistry Portal.
-
(Chlorothio)formyl chloride | CCl2OS. PubChem.
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. National Institutes of Health.
Sources
Application Note: A Multi-Platform Approach for the Definitive Identification of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Abstract and Scope
This application note provides a comprehensive guide with detailed protocols for the analytical identification and structural characterization of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. The 1,2,4-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, and precise analytical characterization is paramount for quality control, regulatory submission, and further research in drug development. This document outlines orthogonal analytical strategies, including chromatographic and spectroscopic techniques, designed to provide unambiguous identification and purity assessment. The methodologies are presented with a focus on the causality behind experimental choices, ensuring that each protocol is robust and self-validating. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound featuring a reactive hydroxyl group and a methylthioether moiety. The structural complexity and potential for tautomerism or degradation necessitate a multi-faceted analytical approach. Ensuring the identity, purity, and stability of such molecules is a critical step throughout the drug development lifecycle.[1][2] The validation of analytical methods provides documented evidence that a procedure is suitable for its intended purpose, guaranteeing that the results are reliable, accurate, and reproducible.[3][4] This note details four key analytical techniques that, when used in concert, provide a definitive characterization of the target molecule.
Chromatographic Analysis for Separation and Quantification
Chromatographic methods are essential for separating the target analyte from impurities, starting materials, or degradation products. We present protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the premier technique for the purity determination and quantification of non-volatile or thermally sensitive organic molecules. A reversed-phase C18 column is selected for its broad applicability in retaining moderately polar compounds like the target analyte. The acidic mobile phase ensures the hydroxyl group remains protonated, leading to consistent retention and sharp peak shapes.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve 5 mg of the this compound standard or sample in 10 mL of acetonitrile to create a 500 µg/mL stock solution. Further dilute with a 50:50 acetonitrile/water mixture to a working concentration of 50 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions: The parameters outlined in Table 1 are recommended as a starting point for method development.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the sample solutions and integrate the peak corresponding to the analyte. Purity can be assessed by the area percent method. Quantification requires a calibration curve generated from standards of known concentrations.
Data Presentation: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
Visualization: HPLC Workflow
Sources
Scarcity of Data on 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole Impedes Detailed Application Note Development
Senior Application Scientist Note: Extensive literature and database searches have revealed a significant lack of publicly available scientific information on the specific compound 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole . While its existence is confirmed through chemical supplier listings, detailed experimental protocols, biological activity data, and specific applications in drug design are not sufficiently documented to create the in-depth, technically robust guide as initially requested.
The core requirements of scientific integrity, causality behind experimental choices, and authoritative grounding cannot be met for this specific molecule. To provide a valuable resource for researchers in drug development, this document will instead focus on the broader, well-documented applications of the 1,2,4-thiadiazole scaffold in medicinal chemistry.
General Application Notes: The 1,2,4-Thiadiazole Scaffold in Drug Design
Introduction to the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered considerable attention in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other aromatic systems make it a "privileged scaffold" in drug design.[2] Derivatives of 1,2,4-thiadiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]
One of the key features of the 1,2,4-thiadiazole core is its potential to act as an electrophilic "warhead" that can covalently interact with cysteine residues in proteins.[5] This mechanism of action is particularly relevant for the design of targeted enzyme inhibitors.[5]
Chemical Properties and Synthesis
While specific data for this compound is limited to its basic chemical formula (C₃H₄N₂OS₂) and molecular weight (148.21 g/mol ), general synthetic routes for 3,5-disubstituted-1,2,4-thiadiazoles are well-established.[6][7][8]
A common and versatile method for the synthesis of 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[9] This approach has been refined using various modern synthetic methodologies to improve yields and reduce environmental impact.[3] More recent methods include electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas and iodine-mediated oxidative C-N and N-S bond formations.[10]
Workflow for Drug Discovery with a Novel 1,2,4-Thiadiazole Scaffold
The following diagram outlines a general workflow for a drug discovery program initiated with a novel scaffold like a 1,2,4-thiadiazole derivative.
Known Biological Activities of 1,2,4-Thiadiazole Derivatives
The 1,2,4-thiadiazole scaffold is associated with a broad spectrum of biological activities, making it a versatile starting point for drug discovery in various therapeutic areas.
| Biological Activity | Examples and Notes | Key References |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer. Some act as inhibitors of enzymes like aromatase. | [4] |
| Enzyme Inhibition | The scaffold can act as a covalent inhibitor of cysteine proteases like cathepsin B and H+/K+ ATPase. | [5] |
| Antimicrobial | Certain 1,2,4-thiadiazole derivatives exhibit antibacterial and antifungal properties. | [4][11] |
| Anti-inflammatory | Some compounds have demonstrated anti-inflammatory and analgesic effects. | [4][11] |
| CNS Activity | Anticonvulsant properties have been reported for some 1,2,4-thiadiazole derivatives. | [3][4] |
Application in Drug Design: A Case Study Approach
While a detailed protocol for the topic compound is not possible, we can illustrate the application of the broader 1,2,4-thiadiazole class in drug design with a hypothetical case study on developing a novel anticancer agent.
Objective: To design and synthesize a library of 1,2,4-thiadiazole derivatives and screen them for anticancer activity.
Protocol Outline:
-
Synthesis of the 1,2,4-Thiadiazole Core:
-
Method: Oxidative dimerization of commercially available thioamides. A green chemistry approach using an iodine catalyst and oxygen as the oxidant can be employed for an environmentally friendly process.[3]
-
Rationale: This method is well-established and allows for the synthesis of a diverse range of 3,5-disubstituted-1,2,4-thiadiazoles by varying the starting thioamides.
-
-
Library Development:
-
Strategy: Create a focused library by introducing a variety of substituents at the 3 and 5 positions of the thiadiazole ring. This can be achieved by using a diverse set of starting thioamides.
-
Rationale: A diverse library increases the probability of identifying a "hit" compound with the desired biological activity.
-
-
In Vitro Anticancer Screening:
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It provides a quantitative measure of the cytotoxic effects of the synthesized compounds.
-
-
Hit-to-Lead Optimization:
-
Process: For compounds showing significant activity (the "hits"), a second round of synthesis is initiated to explore the structure-activity relationship (SAR). This involves making small, systematic changes to the structure of the hit compounds and re-evaluating their anticancer activity.
-
Rationale: SAR studies help to identify the key structural features responsible for the biological activity and to optimize the potency and selectivity of the lead compounds.
-
Conclusion
While the specific compound this compound remains largely unexplored in the scientific literature, the broader 1,2,4-thiadiazole scaffold represents a highly valuable and versatile platform in drug discovery. Its diverse biological activities and amenability to synthetic modification ensure its continued importance in the development of new therapeutic agents. Further research into less-explored derivatives, such as the one that is the topic of this note, may yet uncover novel biological functions and therapeutic applications.
References
-
Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. [Link]
-
Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring. [Link]
- Books. (2024).
-
Pragathi, P., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45(8), 6649-6661. [Link]
-
ResearchGate. (2024). Some biologically active 1,2,4-thiadiazoles. [Link]
-
ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. [Link]
-
Bhat, M. A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3977-3995. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
-
Neliti. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. [Link]
-
Nanotechnology Perceptions. (2022). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
ResearchGate. (n.d.). Novel 1,2,4-Thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs. [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-morpholino-1,2,5-thiadiazole. [Link]
-
PubChem. (n.d.). 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | 56409-41-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. japsonline.com [japsonline.com]
Application Notes and Protocols for Thiadiazole Derivatives in Antimicrobial and Antifungal Research
Introduction: The Rising Prominence of Thiadiazoles in Antimicrobial Drug Discovery
The relentless evolution of drug-resistant pathogens poses a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffolds with potent antimicrobial and antifungal properties is paramount. Among these, the 1,3,4-thiadiazole ring system has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent aromaticity and the presence of sulfur and nitrogen heteroatoms confer a unique electronic and structural profile, enabling diverse biological activities.[2][3] Thiadiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This guide provides an in-depth exploration of the antimicrobial and antifungal applications of thiadiazole derivatives, offering detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
Structural Insights and Mechanism of Action: How Thiadiazoles Combat Microbes
The antimicrobial efficacy of thiadiazole derivatives is intrinsically linked to their chemical structure. The 1,3,4-thiadiazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiadiazole core and any appended aromatic rings significantly influence their antimicrobial and antifungal potency.
Key Mechanistic Pathways
Thiadiazole derivatives exert their antimicrobial effects through multiple mechanisms, often targeting essential cellular processes in bacteria and fungi.
-
Enzyme Inhibition: A primary mode of action involves the inhibition of crucial microbial enzymes. For instance, in fungi, certain thiadiazole derivatives function as non-azole inhibitors of cytochrome P450 14α-demethylase (CYP51) , an enzyme vital for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[4] Its inhibition disrupts membrane integrity, leading to fungal cell death.[4] In bacteria, thiadiazoles have been shown to target DNA gyrase B (GyrB) , an enzyme that plays a critical role in DNA replication by introducing negative supercoils into DNA.[5]
-
Disruption of Cell Wall and Membrane Integrity: Some thiadiazole derivatives can directly interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane. This can lead to leakage of cellular contents and ultimately, cell lysis.
-
Interaction with DNA: Certain derivatives have been shown to interact with microbial DNA, potentially through intercalation or groove binding, thereby inhibiting DNA replication and transcription.[3]
The following diagram illustrates a proposed mechanism of action for antifungal thiadiazole derivatives targeting ergosterol biosynthesis.
Caption: Proposed mechanism of antifungal action of thiadiazole derivatives via inhibition of CYP51.
Synthesis of Antimicrobial Thiadiazole Derivatives: A Protocol
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a common route to obtaining biologically active compounds. The following protocol provides a general method for their synthesis.
Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives
This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from the corresponding aromatic carboxylic acid and thiosemicarbazide.[6]
Materials and Reagents:
-
Substituted aromatic carboxylic acid
-
Thiosemicarbazide
-
Phosphorous oxychloride (POCl₃) or Polyphosphate ester (PPE)
-
Anhydrous ethanol
-
Sodium bicarbonate solution (saturated)
-
Ice
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add an equimolar mixture of the substituted aromatic carboxylic acid and thiosemicarbazide.
-
Cyclization: Slowly add phosphorous oxychloride (or PPE) to the mixture with constant stirring. The reaction is exothermic and should be carried out in a fume hood with appropriate personal protective equipment.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
Precipitation and Filtration: The solid product will precipitate out. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product with cold water to remove any inorganic impurities.
-
Drying and Recrystallization: Dry the crude product in an oven at a suitable temperature. The pure product can be obtained by recrystallization from a suitable solvent such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][7]
The following diagram outlines the general workflow for the synthesis and characterization of 2-amino-5-substituted-1,3,4-thiadiazole derivatives.
Caption: Workflow for the synthesis and characterization of thiadiazole derivatives.
Protocols for Antimicrobial and Antifungal Susceptibility Testing
Standardized and reproducible methods are crucial for evaluating the antimicrobial and antifungal activity of newly synthesized compounds. The following are detailed protocols for the agar disk diffusion and broth microdilution methods.
Protocol 1: Antibacterial Susceptibility Testing by Agar Disk Diffusion (Kirby-Bauer Method)
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a given compound.[8][9][10]
Materials and Reagents:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile paper disks (6 mm diameter)
-
Solution of the test thiadiazole derivative at a known concentration
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Solvent control disks (impregnated with the solvent used to dissolve the test compound)
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or TSB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess inoculum by pressing and rotating the swab against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the paper disks impregnated with the test thiadiazole derivative, the positive control antibiotic, and the solvent control onto the inoculated agar surface.
-
Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate. . Gently press each disk to ensure complete contact with the agar.[11]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
Compare the zone of inhibition of the test compound with that of the positive and solvent controls. A larger zone of inhibition indicates greater antibacterial activity.
-
Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution
This method is a quantitative test to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[12][13][14] The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.
Materials and Reagents:
-
Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Stock solution of the test thiadiazole derivative in a suitable solvent (e.g., DMSO)
-
Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a series of twofold serial dilutions of the test thiadiazole derivative and the positive control drug in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculum Preparation:
-
Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30-35°C.[12]
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 492 nm) using a microplate reader.[15]
-
Data Presentation: Summarizing Antimicrobial and Antifungal Activity
The results of antimicrobial and antifungal testing are typically summarized in tables to facilitate comparison of the activity of different compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Thiadiazole Derivatives against Bacterial Strains
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| TDZ-1 | 4-Bromophenyl | >128 | 32 | >128 | [1] |
| TDZ-2 | 4-Chlorophenyl | 64 | 2 | >128 | [1][16] |
| TDZ-3 | 2,4-Dichlorophenyl | 32 | 1 | 64 | [1][16] |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.25 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Thiadiazole Derivatives against Fungal Strains
| Compound ID | R-Group | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| TDZ-A | Phenyl | 8 | 64 | [7] |
| TDZ-B | 4-Nitrophenyl | 4 | 32 | [17] |
| TDZ-C | 4-Methylphenyl | 16 | >64 | [17] |
| Fluconazole | (Control) | 1 | 16 | - |
Conclusion and Future Perspectives
Thiadiazole derivatives represent a versatile and promising class of compounds in the ongoing search for new antimicrobial and antifungal agents. Their synthetic accessibility, coupled with the ability to modulate their biological activity through structural modifications, makes them attractive candidates for further development. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers in this field. Future efforts should focus on optimizing the potency and pharmacokinetic properties of thiadiazole derivatives, exploring novel mechanisms of action, and evaluating their efficacy in in vivo models of infection.
References
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
-
Thiazole antifungals | Research Starters. EBSCO. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed Central. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. Available at: [Link]
-
Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial. Semantic Scholar. Available at: [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]
-
Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l). ResearchGate. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
-
Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]
-
The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed Central. Available at: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology pictures. Available at: [Link]
-
Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria. ResearchGate. Available at: [Link]
-
New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. Koya University Eprints. Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]
-
Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. Available at: [Link]
-
Dot Language Graphviz. Fvs. Available at: [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
-
Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PubMed Central. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Drawing graphs with dot. Graphviz. Available at: [Link]
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating the Anticancer Activity of Novel 1,2,4-Thiadiazole Compounds
Introduction: The Quest for Novel Anticancer Therapeutics
Despite significant advancements in oncology, cancer remains a leading cause of mortality worldwide, underscoring the urgent need for novel and more effective therapeutics.[1] A promising avenue in medicinal chemistry is the exploration of heterocyclic compounds, which form the backbone of many FDA-approved drugs.[2] Among these, the 1,2,4-thiadiazole scaffold has emerged as a "versatile" and "privileged" structure in the design of new anticancer agents.[1][3] Its unique mesoionic character is thought to facilitate the crossing of cellular membranes, allowing these compounds to interact effectively with intracellular biological targets.[1][3][4] This guide provides a comprehensive framework for researchers, detailing the scientific rationale and step-by-step protocols for evaluating the anticancer potential of novel 1,2,4-thiadiazole derivatives, from initial cytotoxicity screening to preliminary mechanism of action studies.
Section 1: The 1,2,4-Thiadiazole Scaffold - A Foundation for Anticancer Drug Design
The 1,2,4-thiadiazole ring is a five-membered heterocycle that serves as a bioisostere of other key structures like pyrimidines, making it an attractive candidate for interacting with biological systems.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a growing body of evidence supporting their potency against various cancer types.[1][5]
The anticancer efficacy of these compounds is often linked to their ability to target fundamental processes of cancer cell proliferation and survival. Various substituted 1,2,4-thiadiazoles have been shown to inhibit critical cellular machinery, including:
-
Protein Kinases: These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[6][7][8] Certain thiadiazole derivatives have been identified as potent inhibitors of key kinases, such as those in the Akt signaling pathway, thereby disrupting cancer cell growth and survival signals.[9]
-
Tubulin Polymerization: Similar to established chemotherapeutics, some thiadiazole analogs can interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[1]
-
Apoptosis Induction: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Many 1,3,4-thiadiazole derivatives (a related isomer) have been shown to exert their cytotoxic effects by inducing apoptosis.[10]
The specific activity of a 1,2,4-thiadiazole derivative is highly dependent on the nature and position of its substituents, allowing for extensive chemical modifications to optimize potency and selectivity.[1]
Section 2: Overall Experimental Workflow
The preclinical evaluation of a new chemical entity follows a logical progression from broad screening to specific mechanistic investigation. This workflow ensures that resources are focused on the most promising candidates. The initial step is to assess the compound's general cytotoxicity across a panel of cancer cell lines. Compounds that show significant activity (hits) are then subjected to more detailed studies to elucidate how they work, which is crucial for further development.
Caption: High-level workflow for the evaluation of novel anticancer compounds.
Section 3: Protocol - Primary Screening via MTT Cytotoxicity Assay
Application Insight: The first critical step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and economical colorimetric method for this purpose.[6][7] It provides a quantitative measure of cell viability by assessing the metabolic activity of the cell population. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the compound required to inhibit cell growth by 50%, a key metric of potency.[11]
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) under standard conditions (37°C, 5% CO2).[12]
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume proliferation.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the novel 1,2,4-thiadiazole compound in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to create a range of final concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (cells treated with medium containing the same concentration of DMSO as the compound wells) and a "no-cell" blank (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation:
The cytotoxic profile of a novel compound, designated here as TDZ-001 , is summarized below.
| Cell Line | Cancer Type | IC50 (µM) of TDZ-001 | IC50 (µM) of Etoposide (Standard)[12] |
| MCF-7 | Breast | 1.25 ± 0.15 | 2.11 ± 0.09 |
| MDA-MB-231 | Breast | 2.50 ± 0.31 | 1.91 ± 0.84 |
| A549 | Lung | 0.98 ± 0.11 | 3.08 ± 0.13 |
| DU-145 | Prostate | 5.75 ± 0.64 | 2.54 ± 0.11 |
Note: Data are hypothetical and for illustrative purposes.
Section 4: Protocol - Apoptosis Detection by Annexin V & Propidium Iodide Staining
Application Insight: Once a compound demonstrates cytotoxicity, the next logical step is to determine if it induces apoptosis, a controlled and non-inflammatory form of cell death, which is a desirable characteristic for an anticancer drug.[10] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[13] By using these two stains together with flow cytometry, we can distinguish between different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[13][14]
Caption: Simplified overview of the major apoptosis signaling pathways.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with the 1,2,4-thiadiazole compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge to pellet these cells.
-
Wash the adherent cells with PBS, then detach them using trypsin. Combine these with the corresponding pelleted cells from the supernatant.[13][14] This step is crucial to ensure all cell populations are analyzed.
-
-
Staining:
-
Wash the combined cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Section 5: Protocol - Cell-Based Kinase Inhibition Assay (Akt Phosphorylation)
Application Insight: Since many cancers are driven by overactive signaling pathways, a key mechanistic question is whether a novel compound inhibits a specific kinase in that pathway. The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[9] A straightforward way to assess the inhibition of this pathway is to measure the phosphorylation status of Akt at key residues like Serine-473. A decrease in phosphorylated Akt (p-Akt) in compound-treated cells, without a change in total Akt levels, indicates inhibition of the upstream kinase cascade. Western blotting is a standard technique for this analysis.
Methodology:
-
Cell Lysis:
-
Seed and treat cells with the 1,2,4-thiadiazole compound as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples (e.g., load 20-30 µg of total protein per lane) and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Perform another series of washes and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis and Normalization:
-
After imaging, strip the membrane and re-probe it with an antibody for total Akt to confirm that the observed changes are due to phosphorylation levels and not total protein amount.
-
Further, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Quantify the band intensities using densitometry software. The level of kinase inhibition is determined by the ratio of p-Akt to total Akt, normalized to the loading control.
-
Conclusion
The 1,2,4-thiadiazole scaffold represents a highly promising starting point for the development of novel anticancer agents. The protocols detailed in this guide provide a robust and validated workflow for the initial stages of drug discovery. By systematically applying these methods—from broad cytotoxicity screening with the MTT assay to specific mechanistic inquiries into apoptosis induction and kinase inhibition—researchers can efficiently identify and characterize potent 1,2,4-thiadiazole derivatives. This structured approach is essential for building a comprehensive understanding of a compound's biological activity and for making informed decisions to advance the most promising candidates toward further preclinical and clinical development.
References
-
Greco, W. R., & Lawrence, D. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]
-
Indira Chandran, V., & Cook, G. A. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1165, 1–11. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 813–835. [Link]
-
Gudipati, R., Anreddy, N., & Vangala, J. R. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45, 7737–7748. [Link]
-
Hammed, A. D., Jber, N. R., & Al-Masoudi, N. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Boulhaoua, M., et al. (2021). Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole. Molecules, 26(16), 4983. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Thiadiazole derivatives as anticancer agents. Scilit. [Link]
-
Gmienskas, D., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(11), 3123. [Link]
-
Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 706-733. [Link]
-
Zegarac, Z., et al. (2010). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Arhiv za higijenu rada i toksikologiju, 61(3), 299-306. [Link]
-
Szafrański, K., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 21(18), 6839. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 20, 2026, from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 20, 2026, from [Link]
-
Chandran, V. I., & Cook, G. A. (2014). Bioassays for Anticancer Activities. ResearchGate. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
Sharma, S., & Kumar, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 123-130. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 20, 2026, from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 20, 2026, from [Link]
-
Gouda, M. A., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16429-16440. [Link]
-
Al-Ostath, A., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(18), 5483. [Link]
-
Shawky, A. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 23. [Link]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Use of 1,2,4-Thiadiazoles as Corrosion Inhibitors
Introduction: The Imperative of Corrosion Inhibition and the Promise of 1,2,4-Thiadiazoles
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous industries, from oil and gas to chemical processing.[1][2] The economic and safety implications of unchecked corrosion necessitate the development of effective protective strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of material preservation.[3][4] These molecules function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding environment.[1][4]
Heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, have emerged as a highly effective class of corrosion inhibitors.[1][3][4][5][6] The presence of heteroatoms and π-electrons in their molecular structure facilitates strong adsorption onto metal surfaces.[1][3] Within this broad class, 1,2,4-thiadiazoles have garnered significant attention due to their exceptional performance, especially in acidic environments where corrosion is often accelerated.[2][7][8][9] The unique electronic configuration of the 1,2,4-thiadiazole ring, with its combination of nitrogen and sulfur heteroatoms, allows for robust coordination with metal surfaces, leading to the formation of a stable and highly protective inhibitor film.[7]
This guide provides a comprehensive overview of the application of 1,2,4-thiadiazole derivatives as corrosion inhibitors. It is designed for researchers, scientists, and drug development professionals (given the prevalence of heterocyclic scaffolds in medicinal chemistry) who are engaged in the development and evaluation of novel anti-corrosion agents. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed protocols for their synthesis and evaluation, and explore the computational tools that can accelerate the discovery of next-generation 1,2,4-thiadiazole-based inhibitors.
Mechanism of Action: The Adsorption Phenomenon
The efficacy of 1,2,4-thiadiazole derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, thereby creating a barrier between the metal and the corrosive medium.[1][7] This adsorption process can occur through two primary mechanisms: physisorption and chemisorption, or a combination of both.[1]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.
-
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur heteroatoms in the 1,2,4-thiadiazole ring and the vacant d-orbitals of the metal atoms.[3] This type of interaction results in a more stable and robust protective film.
The presence of electron-donating or electron-withdrawing groups on the 1,2,4-thiadiazole scaffold can significantly influence its adsorption characteristics and, consequently, its inhibition efficiency.[7] Electron-donating groups can increase the electron density on the heteroatoms, enhancing the molecule's ability to coordinate with the metal surface.[7]
Synthesis of 1,2,4-Thiadiazole Derivatives: A General Overview
The versatility of the 1,2,4-thiadiazole scaffold allows for the synthesis of a wide array of derivatives with tailored properties. While numerous synthetic routes exist, a common approach involves the oxidative cyclization of thioamides or the reaction of amidines with sulfur-containing reagents.[10][11] Greener synthetic methodologies, such as microwave-assisted synthesis and the use of eco-friendly solvents, are also being increasingly explored.[12]
Below is a generalized synthetic scheme for a 3,5-disubstituted-1,2,4-thiadiazole. Specific reaction conditions and reagents will vary depending on the desired substituents.
Caption: Generalized synthesis of 3,5-disubstituted-1,2,4-thiadiazoles.
Experimental Evaluation of Corrosion Inhibition Performance
A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor's performance. This typically involves a combination of weight loss measurements, electrochemical techniques, and surface analysis methods.
Weight Loss Measurement: A Fundamental Assessment
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate of a metal in a specific environment.[13][14][15][16][17]
Protocol: Weight Loss Measurement
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard dimension (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupons with successively finer grades of emery paper, followed by degreasing with acetone and rinsing with distilled water.
-
Dry the coupons and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the 1,2,4-thiadiazole inhibitor.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.[14]
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03).
-
Rinse the coupons with distilled water and acetone, then dry them.
-
Accurately weigh each coupon again (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87600 * ΔW) / (A * D * T) where:
-
ΔW = Weight loss (W_initial - W_final) in grams
-
A = Surface area of the coupon in cm²
-
D = Density of the metal in g/cm³
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
-
-
Data Presentation: Example Weight Loss Data
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 5.87 | - |
| 0.1 | 15.1 | 1.76 | 70.0 |
| 0.5 | 8.3 | 0.97 | 83.5 |
| 1.0 | 4.2 | 0.49 | 91.6 |
| 5.0 | 2.1 | 0.25 | 95.7 |
Electrochemical Techniques: Probing the Interface
Electrochemical methods provide rapid and detailed insights into the corrosion process and the mechanism of inhibition.[2][5][13] The most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Caption: Standard three-electrode setup for electrochemical testing.
Protocol: Potentiodynamic Polarization (PDP)
-
Setup: Assemble a three-electrode electrochemical cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[8]
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
Analyze the shift in E_corr to classify the inhibitor as anodic, cathodic, or mixed-type.[18] A significant shift in the anodic or cathodic branch indicates anodic or cathodic inhibition, respectively, while a minimal shift suggests a mixed-type inhibitor.[2]
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Setup and Stabilization: Use the same three-electrode setup and allow the OCP to stabilize as in the PDP protocol.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.[18]
-
Calculate the inhibition efficiency: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Data Presentation: Example Electrochemical Data
| Inhibitor Concentration (mM) | i_corr (µA/cm²) | E_corr (mV vs. SCE) | R_ct (Ω·cm²) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | 125.6 | -450 | 85 | - | - |
| 0.1 | 35.2 | -445 | 310 | 72.0 | 72.6 |
| 0.5 | 18.8 | -442 | 680 | 85.0 | 87.5 |
| 1.0 | 9.1 | -438 | 1350 | 92.7 | 93.7 |
| 5.0 | 4.5 | -435 | 2500 | 96.4 | 96.6 |
Surface Analysis Techniques: Visualizing Protection
Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film on the metal surface.[5][19][20][21]
Commonly Used Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface morphology, allowing for a visual comparison of the surface with and without the inhibitor.[13][22][23] A smoother surface with fewer pits and cracks in the presence of the inhibitor indicates effective protection.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the metal surface, confirming the presence of elements from the inhibitor molecule (e.g., nitrogen and sulfur for 1,2,4-thiadiazoles) in the surface film.
-
Atomic Force Microscopy (AFM): Generates three-dimensional topographical images of the surface at the nanoscale, providing quantitative data on surface roughness. A decrease in surface roughness in the presence of the inhibitor is indicative of a more uniform and protective film.[19]
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that provides information about the elemental composition and chemical state of the elements on the metal surface.[20][23] XPS can be used to identify the nature of the chemical bonds formed between the inhibitor and the metal surface, helping to elucidate the adsorption mechanism.
Theoretical Approach: Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the relationship between the molecular structure of an inhibitor and its performance.[24][25][26][27][28] These calculations can predict various molecular properties that correlate with inhibition efficiency.
Caption: Workflow for quantum chemical analysis of corrosion inhibitors.
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value suggests a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.[24]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value indicates a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.[27]
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[26]
-
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates electron donation.[24]
By calculating these parameters for a series of 1,2,4-thiadiazole derivatives, researchers can establish structure-activity relationships and rationally design new inhibitors with enhanced performance, thereby reducing the need for extensive trial-and-error synthesis and testing.
Conclusion
1,2,4-Thiadiazoles represent a highly promising class of corrosion inhibitors with significant potential for industrial applications. Their versatile synthesis, strong adsorption characteristics, and high inhibition efficiencies make them an attractive area of research and development. By employing a systematic approach that combines robust experimental evaluation with insightful theoretical calculations, as outlined in these application notes, researchers can effectively harness the protective power of 1,2,4-thiadiazoles to combat the pervasive challenge of corrosion.
References
- Journal of Materials and Engineering. (2024). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments.
- Taylor & Francis Online. (2022). Advancement of corrosion inhibitor system through N-heterocyclic compounds: a review.
- Infinita Lab. (2025). Corrosion Inhibitor Testing.
- Semantic Scholar. (2025). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review.
- Manila Journal of Science. (2017). Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach.
- National Institutes of Health (NIH). (n.d.). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments.
- Request PDF. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research.
- ACS Publications. (2025). A Quantum Computational Method for Corrosion Inhibition.
- MDPI. (n.d.). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
- Physical Chemistry Research. (2023). Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.
- Taylor & Francis Online. (2022). Electrochemical characterization and surface morphology techniques for corrosion inhibition—a review.
- Journal of the Taiwan Institute of Chemical Engineers. (2020). Pyridine based N-heterocyclic compounds as aqueous phase corrosion inhibitors: A review.
- OUCI. (2025). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review.
- NACE International. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors.
- ResearchGate. (2025). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
- Chemical Science Review and Letters. (2015). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media.
- ResearchGate. (2025). Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H 2 SO 4.
- ResearchGate. (2023). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution.
- Perm State National Research University. (2022). Protective properties of new inhibitors based on substituted 1,2,4-thiadiazoles in hydrochloric acid solutions.
- ResearchGate. (n.d.). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY.
- Elibrary. (2022). Protective properties of new inhibitors based on substituted 1,2,4-thiadiazoles in hydrochloric acid solutions.
- ResearchGate. (2025). Study of corrosion inhibition phenomena in acidic media by electrochemical and surface analysis techniques.
- ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method).
- ResearchGate. (2016). Thiadiazole as a Potential Corrosion Inhibitor for Mild Steel in 1 M HCl.
- ResearchGate. (n.d.). Influence of 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole on corrosion inhibition of mild steel in acidic media.
- ResearchGate. (n.d.). Evaluation of some thiadiazole derivatives as acid corrosion inhibitors for carbon steel in aqueous solutions.
- ResearchGate. (2019). (PDF) Effect of 1, 3, 4-thiadiazole scaffold on the corrosion inhibition of mild steel in acidic medium: an experimental and computational study.
- ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate.
- TCR Engineering Services. (2025). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775.
- ResearchGate. (2015). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media.
- Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles.
- BUET. (2023). EXPLORING CORROSION INHIBITION PROPERTIES OF THIADIAZOL COMPOUND FOR THE PROTECTION OF CARBON STEEL.
- ResearchGate. (n.d.). Synthesis of 1,2,4-thiadiazoles 27 via RTIL.
- RSC Publishing. (n.d.). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B.
Sources
- 1. jme.aspur.rs [jme.aspur.rs]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. ijcsi.pro [ijcsi.pro]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 11. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. infinitalab.com [infinitalab.com]
- 14. chesci.com [chesci.com]
- 15. researchgate.net [researchgate.net]
- 16. store.astm.org [store.astm.org]
- 17. tcreng.com [tcreng.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. content.ampp.org [content.ampp.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scinet [scinet.dost.gov.ph]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. physchemres.org [physchemres.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,4-Thiadiazole Derivatives in Agricultural Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Thiadiazole Scaffold in Agriculture
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing nitrogen and sulfur atoms, has emerged as a privileged scaffold in the design and development of a diverse array of agrochemicals. Its unique electronic and structural properties contribute to the broad spectrum of biological activities exhibited by its derivatives, which include fungicidal, insecticidal, herbicidal, and plant growth-regulating effects. This technical guide provides an in-depth exploration of the agricultural applications of 1,2,4-thiadiazole derivatives, with a focus on their mechanisms of action, protocols for synthesis and efficacy evaluation, and quantitative performance data. The information presented herein is intended to empower researchers and professionals in the field to advance the development of novel and effective crop protection and enhancement solutions.
Fungicidal Applications: Inducing Plant Immunity
A significant application of 1,2,4-thiadiazole derivatives in agriculture is in the control of fungal pathogens. Notably, some of these compounds act not as direct fungicides but as plant defense activators, inducing a state of heightened immunity known as Systemic Acquired Resistance (SAR).
Mechanism of Action: Systemic Acquired Resistance (SAR) Induction
A prime example of a 1,2,4-thiadiazole derivative that functions as a plant defense activator is Tiadinil . Upon application, Tiadinil is absorbed by the plant and metabolized to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1][2] This active metabolite triggers the plant's innate immune system, leading to broad-spectrum and long-lasting protection against a variety of fungal and bacterial pathogens.[1]
The SAR pathway initiated by Tiadinil's active metabolite operates downstream of the key signaling molecule, salicylic acid (SA). While it results in the expression of typical SAR marker genes, such as pathogenesis-related (PR) proteins (PR-1, PR-2, and PR-5), it does not necessarily require the accumulation of SA itself.[1][2] This suggests that Tiadinil and its active form, SV-03, trigger disease resistance by interfering with signaling steps downstream of SA.[3] This unique mode of action makes Tiadinil a valuable tool in disease management, particularly in mitigating the development of fungicide resistance.
Quantitative Fungicidal Activity Data
The efficacy of 1,2,4-thiadiazole derivatives can be quantified using various metrics, such as the half-maximal effective concentration (EC50).
| Compound/Derivative | Target Pathogen | Efficacy Measurement | Result | Reference |
| 5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole-2-thiol (A-3) | Rhizoctonia solani | EC50 | 2.33 µg/mL | [4] |
| Tiadinil | Magnaporthe oryzae (Rice Blast) | In vivo efficacy | 92% effective at 200 µg/mL | [5] |
| 1,3,4-Thiadiazole derivative of glucoside (4i) | Phytophthora infestans | EC50 | 3.43 µg/mL | [6] |
Experimental Protocols
Protocol 1: Synthesis of a 5-Amino-1,2,4-Thiadiazole Derivative
This protocol describes a general method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives through an iodine-mediated oxidative N-S bond formation.[7]
Materials:
-
Substituted thiourea
-
Molecular iodine (I₂)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Dissolve the substituted thiourea (1 equivalent) in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add molecular iodine (I₂) (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the excess iodine by adding a saturated sodium thiosulfate solution until the brown color disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 5-amino-1,2,4-thiadiazole derivative.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[8]
Materials:
-
1,2,4-Thiadiazole test compound
-
Fungal pathogen culture
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Prepare a stock solution of the 1,2,4-thiadiazole test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the liquid growth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the fungal pathogen from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well containing the diluted compound with the fungal suspension. Include positive controls (fungus and medium without compound) and negative controls (medium only).
-
Incubate the microtiter plates at an optimal temperature for the growth of the specific fungus for 24-48 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, cell viability can be assessed using methods like the MTT assay.[8]
Insecticidal Applications: Targeting the Nervous System
Certain 1,2,4-thiadiazole derivatives have demonstrated potent insecticidal activity against a range of agricultural pests.
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonists
Some insecticidal 1,2,4-thiadiazoles act as agonists of muscarinic acetylcholine receptors (mAChRs) in insects.[9] These receptors are crucial for neurotransmission, and their overstimulation can lead to paralysis and death of the insect. This mode of action can be effective against insects that have developed resistance to other classes of insecticides.
Quantitative Insecticidal Activity Data
The insecticidal efficacy is often expressed as the median lethal concentration (LC50) or median lethal dose (LD50).
| Compound/Derivative | Target Pest | Efficacy Measurement | Result | Reference |
| Norfloxacin-based 1,2,4-thiadiazole (Compound 7) | Aphis gossypii (Cotton aphid) | LC50 | 0.907 mg/L | [10] |
| 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole (9m-2) | Nilaparvata lugens (Brown planthopper) | High activity | - | [9] |
| 1,2,3-Thiadiazole carboxamide analogues | Aphis laburni | LC50 | 33.4 - 61.8 µg/mL | [11] |
Experimental Protocols
Protocol 3: Insecticidal Bioassay (Adult Vial Test)
This protocol is a common method for assessing the contact toxicity of an insecticide to adult insects.[12][13]
Materials:
-
1,2,4-Thiadiazole test compound
-
Acetone or other suitable volatile solvent
-
Glass scintillation vials (20 mL)
-
Vial roller or rotator
-
Test insects (e.g., aphids, thrips)
-
Fine brush for handling insects
-
Incubator or controlled environment chamber
Procedure:
-
Prepare a series of concentrations of the 1,2,4-thiadiazole test compound in the chosen solvent.
-
Pipette a known volume (e.g., 0.5 mL) of each concentration into a glass vial. Include a solvent-only control.
-
Roll the vials on a roller until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface.
-
Introduce a known number of adult insects (e.g., 10-20) into each vial.
-
Cap the vials with a breathable material (e.g., cotton or mesh) and place them in an incubator under controlled conditions (temperature, humidity, and photoperiod).
-
Assess insect mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when gently prodded are considered dead.
-
Calculate the LC50 value using probit analysis or other suitable statistical methods.
Herbicidal and Plant Growth Regulating Applications
While less extensively studied than their fungicidal and insecticidal counterparts, some 1,2,4-thiadiazole derivatives have shown promise as herbicides and plant growth regulators.
Herbicidal Activity
Certain 1,3,4-thiadiazole derivatives have been investigated for their herbicidal properties.[5] The precise mechanisms of action are often not fully elucidated but may involve the inhibition of essential plant enzymes or metabolic pathways.
Plant Growth Regulation
Analogues of the plant growth regulator thidiazuron, which incorporate a 1,2,3-thiadiazole moiety, have been synthesized and evaluated.[14] These compounds can influence various physiological processes in plants, such as seed germination and root development.[14]
Experimental Protocols
Protocol 4: Herbicidal Activity Screening (Petri Dish Assay)
This is a preliminary assay to evaluate the pre-emergent herbicidal activity of a compound.
Materials:
-
1,2,4-Thiadiazole test compound
-
Seeds of a model plant (e.g., cress, lettuce)
-
Petri dishes with filter paper
-
Distilled water
-
Growth chamber
Procedure:
-
Prepare a range of concentrations of the test compound in water (or a solvent-water mixture with a low percentage of solvent).
-
Place a sterile filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (water or solvent-water).
-
Place a known number of seeds on the filter paper in each petri dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature.
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter compared to the control.
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold has proven to be a remarkably versatile platform for the development of novel agrochemicals. The unique mode of action of derivatives like Tiadinil as plant defense activators offers a sustainable approach to disease management. The discovery of insecticidal compounds with activity on muscarinic acetylcholine receptors provides new tools for combating resistant pests. While the exploration of their herbicidal and plant growth-regulating potential is still in its early stages, the initial findings are promising.
Future research should focus on elucidating the detailed mechanisms of action of these compounds, particularly for their herbicidal and plant growth-regulating effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of new derivatives. Furthermore, comprehensive toxicological and environmental impact assessments are essential for the development of safe and sustainable agricultural products based on the 1,2,4-thiadiazole core.
References
-
Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - ResearchGate. (URL: [Link])
-
Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 5‐amino‐1,2,4‐thiadiazoles. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Systematic scheme for synthesizing 5-amino-1,3,4-thiadiazole derivatives. - ResearchGate. (URL: [Link])
-
Discovery and Biological Evaluation of 3-(1,2,3-Thiadiazol-5-yl)-1-arylimidazolidine-2,4-diones as Potential Plant Growth Regulators | ACS Omega. (URL: [Link])
-
Tiadinil | C11H10ClN3OS | CID 2804318 - PubChem - NIH. (URL: [Link])
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - NIH. (URL: [Link])
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: [Link])
-
Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies - PubMed. (URL: [Link])
-
Mechanisms of Tetramycin-Induced Resistance to Rice Blast Disease in Oryza sativa L. (URL: [Link])
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - MDPI. (URL: [Link])
-
Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
-
Regulation mechanisms of systemic acquired resistance induced by plant activators | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (URL: [Link])
-
Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (URL: [Link])
-
The Plant's Secret Weapon: Systemic Acquired Resistance - YouTube. (URL: [Link])
-
(PDF) Bioassay Techniques in Entomological Research - ResearchGate. (URL: [Link])
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview - YouTube. (URL: [Link])
-
Vol. 14 No. 01 (2024) | Journal of Chemical Health Risks. (URL: [Link])
-
Next-Generation Biopesticides for the Control of Fungal Plant Pathogens - MDPI. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. (URL: [Link])
-
Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed. (URL: [Link])
-
Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - MDPI. (URL: [Link])
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of novel 1,2,4-triazole containing 1,2,3-thiadiazole derivatives | Request PDF - ResearchGate. (URL: [Link])
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - MDPI. (URL: [Link])
-
Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide - Semantic Scholar. (URL: [Link])
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC - NIH. (URL: [Link])
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update - MDPI. (URL: [Link])
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
-
Stimulate plants' natural defences against pathogens with Charge, ADAMA's new biological solution - YouTube. (URL: [Link])
-
Synthesis and In-Vivo Analgesic Activity of 1, 2, 4-Thiadiazole Derivatives - ResearchGate. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized Thiadiazole: Synthesis, insecticidal activity, molecular docking and DFT studies of some new 5-substituted 1,2,4-Thiadiazoles based on Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Thiadiazole Derivatives
Introduction: The Analytical Imperative for Thiadiazole Scaffolds in Drug Development
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] As novel thiadiazole-based drug candidates progress through the development pipeline, robust and reliable analytical methods are paramount for their quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for these purposes, offering high resolution, sensitivity, and reproducibility.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the analysis of thiadiazole derivatives by HPLC. It is designed for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods for these critical heterocyclic compounds. The protocols herein are grounded in scientific first principles and adhere to the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
The Foundational Principles of Thiadiazole Analysis by HPLC
The successful separation of thiadiazole derivatives by HPLC hinges on a thorough understanding of their physicochemical properties and the principles of chromatography. Most thiadiazole-containing compounds possess a degree of aromaticity and polarity that makes them amenable to Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[1][8]
The choice of stationary phase, mobile phase composition, and detector are critical decisions that directly impact the quality of the separation. The rationale behind these choices is as important as the method parameters themselves.
Selecting the Appropriate Stationary Phase
For many thiadiazole derivatives, a C18 (octadecylsilane) column is the workhorse of choice, providing a versatile hydrophobic stationary phase for the retention of moderately nonpolar to polar analytes.[9] However, for more polar thiadiazoles or to achieve alternative selectivity, a C8 (octylsilane) column can be a valuable alternative, offering slightly less hydrophobicity and potentially different elution orders for closely related compounds.[1] The particle size of the stationary phase is also a key consideration; smaller particles (e.g., <3 µm) can provide higher efficiency and resolution but at the cost of higher backpressure.[2]
Optimizing the Mobile Phase
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The choice and ratio of these components dictate the retention and elution of the analytes.
-
Aqueous Component: A buffered aqueous solution is often necessary to control the ionization state of acidic or basic functional groups on the thiadiazole or its substituents. This is crucial for achieving reproducible retention times and symmetrical peak shapes. An acidic pH, often achieved with trifluoroacetic acid (TFA) or formic acid, can suppress the ionization of silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can lead to peak tailing.[1]
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. The choice between the two can also influence selectivity.[8]
Detection Strategies for Thiadiazole Compounds
The vast majority of thiadiazole derivatives contain chromophores that allow for their detection using a UV-Vis detector, the most common type of HPLC detector.[10][11][12] The selection of the detection wavelength should be at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. A Photo Diode Array (PDA) detector is highly recommended as it can acquire the entire UV-Vis spectrum of the eluting peaks, which is invaluable for peak purity assessment and method development.[11] For thiadiazole-containing compounds that lack a strong chromophore, or for ultra-sensitive analysis, alternative detection methods such as mass spectrometry (LC-MS) or a chemiluminescent nitrogen detector (CLND) can be employed.[10][13] The CLND is particularly advantageous as it provides an equimolar response for all nitrogen-containing compounds, simplifying quantification without the need for specific reference standards for each impurity.[13]
Protocol 1: A Validated RP-HPLC Method for the Quantification of a Novel Antifungal 1,3,4-Thiadiazole Derivative
This protocol details a robust and validated isocratic RP-HPLC method for the quantification of a novel antifungal 1,3,4-thiadiazole derivative in a drug substance. The method is designed to be specific, linear, accurate, and precise, meeting the requirements for routine quality control analysis.
Experimental Workflow
Caption: Workflow for the quantification of a thiadiazole derivative by RP-HPLC.
Step-by-Step Methodology
-
Preparation of Mobile Phase:
-
Prepare a solution of 0.1% (v/v) acetic acid in deionized water.
-
Mix the acidified water with acetonitrile in a ratio of 80:20 (v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the thiadiazole reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilutions can be made from this stock solution to prepare calibration standards.
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the drug substance equivalent to 10 mg of the thiadiazole derivative into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.
-
Mobile Phase: 80:20 (v/v) 0.1% Acetic Acid in Water : Acetonitrile.
-
Flow Rate: 1.1 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (or controlled at 25 °C for improved reproducibility).
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to the thiadiazole derivative based on its retention time.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Calculate the concentration of the thiadiazole derivative in the sample using the following formula:
Concentration_sample = (Area_sample / Area_standard) * Concentration_standard
-
Method Validation Summary
A comprehensive validation of this method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][7][14]
| Validation Parameter | Acceptance Criteria | Typical Results for this Method |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. | The method is specific, with no interference from excipients or forced degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-10 µg/mL.[15] |
| Accuracy | % Recovery between 98.0% and 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.8% (n=6) |
| Intermediate Precision | RSD ≤ 2.0% | RSD = 1.2% (different day, different analyst) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL.[15] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.033 µg/mL.[15] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min). |
Protocol 2: Stability-Indicating RP-HPLC Method for a 1,3,4-Thiadiazole Drug Product and its Impurities
This protocol describes a gradient RP-HPLC method designed to separate a 1,3,4-thiadiazole active pharmaceutical ingredient (API) from its potential impurities and degradation products. Such a method is crucial for stability studies and for ensuring the quality and safety of the final drug product.
Experimental Workflow for Stability-Indicating Method
Caption: Workflow for a stability-indicating HPLC method development.
Step-by-Step Methodology
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.03% (v/v) Trifluoroacetic Acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the thiadiazole API and its known impurities in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For forced degradation studies, subject the API solution to various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Chromatographic Conditions:
-
Column: C8, 5 µm particle size, 250 mm x 4.6 mm I.D.[1]
-
Mobile Phase: Gradient elution according to the table below.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at the λmax of the API and impurities.
Gradient Elution Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
-
Data Analysis and Validation:
-
Inject the unstressed and stressed samples.
-
Evaluate the chromatograms for the separation of the main peak from all degradation product peaks. The resolution between the API peak and the closest eluting impurity/degradation product should be greater than 2.0.
-
Use the PDA detector to assess the peak purity of the API peak in the stressed samples.
-
Perform a mass balance analysis to account for the degradation of the API and the formation of degradation products.
-
Troubleshooting Common HPLC Issues in Thiadiazole Analysis
Even with a well-developed method, problems can arise during routine analysis. Here are some common issues and their potential solutions:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups on the column.[16] - Column overload. - Inappropriate mobile phase pH. | - Use a highly deactivated (end-capped) column. - Add a competing base (e.g., triethylamine) to the mobile phase (use with caution). - Lower the mobile phase pH to suppress silanol ionization. - Reduce the sample concentration. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition. - Air bubbles in the pump. - Column temperature variations. | - Prepare the mobile phase carefully and degas thoroughly. - Purge the pump. - Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contaminants in the mobile phase or from the sample matrix. - Late eluting peaks from a previous injection. | - Use high-purity solvents and reagents. - Implement a proper column wash step at the end of each run or sequence. |
| High Backpressure | - Blockage in the column or system tubing. - Precipitation of buffer in the mobile phase. | - Filter the mobile phase and samples. - Reverse flush the column (check manufacturer's instructions). - Ensure the buffer is soluble in the highest organic concentration of the gradient. |
Conclusion
The successful analysis of thiadiazole derivatives by HPLC is a critical component of pharmaceutical development and quality control. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating robust, reliable, and scientifically sound HPLC methods. By understanding the underlying principles of chromatography and paying meticulous attention to detail in method development and validation, researchers can ensure the generation of high-quality data that supports the advancement of these promising therapeutic agents. The key to success lies not only in following a protocol but in comprehending the rationale behind each step, allowing for intelligent troubleshooting and adaptation to new analytical challenges.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ResearchGate. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- LCGC International. (n.d.). Seeing is Believing: Detectors for HPLC.
- Semantic Scholar. (n.d.). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- PAC. (n.d.). MODEL 8060 NITROGEN HPLC DETECTORS. PDF Catalog.
- LC Services. (2024, August 13). Types of detectors used in gas chromatography and HPLC.
- Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC.
- Quora. (2017, January 21). What detectors are used in high performance liquid chromatography (HPLC)?.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. youtube.com [youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Types of detectors used in gas chromatography and HPLC - LC Services [lcservicesltd.co.uk]
- 12. quora.com [quora.com]
- 13. pdf.directindustry.com [pdf.directindustry.com]
- 14. database.ich.org [database.ich.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. hplc.eu [hplc.eu]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Thiadiazole Compounds
Introduction: The Central Role of Thiadiazoles and the Power of NMR
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development.[1] Their versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, stem from their unique electronic structure and their ability to act as bioisosteres for other functional groups.[1][2] The precise structural characterization of novel thiadiazole derivatives is paramount for establishing robust structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the unambiguous structural elucidation of these compounds.[3][4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. This guide provides an in-depth exploration of the application of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the comprehensive characterization of thiadiazole compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: Foundational 1D NMR Techniques for Thiadiazole Analysis
The initial step in the NMR analysis of any novel thiadiazole compound involves the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra. These experiments provide the fundamental framework of the molecule's structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is the workhorse of structural analysis, offering insights into the number, type, and connectivity of protons in a molecule. The chemical shift (δ) of a proton in a thiadiazole ring is exquisitely sensitive to its position relative to the nitrogen and sulfur heteroatoms, as well as the electronic nature of any substituents.[5]
Causality Behind Chemical Shifts: The nitrogen atoms in the thiadiazole ring are electronegative and tend to deshield adjacent protons, causing them to resonate at a lower field (higher ppm). The precise chemical shift is a function of the isomer and the substitution pattern. For instance, in unsubstituted 1,2,3-thiadiazole, the H-5 proton is significantly downfield compared to the H-4 proton due to the influence of the adjacent N-2 nitrogen.[3]
Typical ¹H NMR Chemical Shift Ranges for Thiadiazole Protons:
| Thiadiazole Isomer | Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Unsubstituted) |
| 1,2,3-Thiadiazole | H-4 | 8.5 - 8.7 | Doublet |
| H-5 | 9.0 - 9.2 | Doublet | |
| 1,2,4-Thiadiazole | H-3 | 8.6 - 8.8 | Singlet |
| H-5 | 8.1 - 8.3 | Singlet | |
| 1,3,4-Thiadiazole | H-2 / H-5 | 9.2 - 9.4 | Singlet |
Note: These are approximate ranges for unsubstituted rings in common deuterated solvents like CDCl₃ or DMSO-d₆. Substituents can cause significant deviations.[3][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a direct map of the carbon framework of the thiadiazole molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require a greater number of scans and a higher sample concentration compared to ¹H NMR.[3]
Causality Behind Chemical Shifts: The carbon chemical shifts in the thiadiazole ring are highly influenced by the neighboring heteroatoms. Carbons situated between two heteroatoms (e.g., C-5 in 1,3,4-thiadiazole) are significantly deshielded and appear at a very low field. The electronic effects of substituents (both electron-donating and electron-withdrawing) also play a crucial role in modulating the chemical shifts of the ring carbons.[2][6]
Typical ¹³C NMR Chemical Shift Ranges for Thiadiazole Carbons:
| Thiadiazole Isomer | Carbon Position | Typical Chemical Shift (δ, ppm) |
| 1,2,3-Thiadiazole | C-4 | 145 - 150 |
| C-5 | 155 - 160 | |
| 1,2,4-Thiadiazole | C-3 | 165 - 170 |
| C-5 | 180 - 185 | |
| 1,3,4-Thiadiazole | C-2 / C-5 | 160 - 165 |
Note: These are approximate ranges and can vary significantly with substitution.[2][3][6]
¹⁵N NMR Spectroscopy: A Window into Nitrogen Environments
While less common, ¹⁵N NMR can be a powerful tool for characterizing thiadiazoles, as it provides direct information about the electronic environment of the nitrogen atoms.[7] The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and involvement in the aromatic system.
Expert Insight: The distinction between "pyrrole-type" and "pyridine-type" nitrogen atoms in heterocyclic systems is readily apparent in ¹⁵N NMR spectra. Pyridine-type nitrogens (doubly bonded within the ring) are significantly deshielded compared to pyrrole-type nitrogens (singly bonded and contributing to the aromatic π-system). This can be invaluable for distinguishing between isomers and studying tautomeric equilibria.
Part 2: Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex substituted thiadiazoles, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the overall molecular structure.[4][7]
Caption: Workflow for NMR-based structure elucidation of thiadiazoles.
COSY (Correlation Spectroscopy)
The COSY experiment is the cornerstone of 2D NMR, revealing proton-proton (¹H-¹H) spin-spin couplings.[8] Cross-peaks in a COSY spectrum indicate that two protons are coupled, typically through two or three bonds. This is invaluable for identifying adjacent protons and tracing out spin systems within the molecule, such as alkyl chains or substituted aromatic rings attached to the thiadiazole core.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms.[9] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is the most reliable method for assigning protonated carbons. For example, a cross-peak between a proton at 8.5 ppm and a carbon at 148 ppm would definitively assign that carbon as the one bearing that specific proton.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure. It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[9] This is crucial for:
-
Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC correlations from nearby protons to a quaternary carbon are often the only way to assign its chemical shift.
-
Connecting Molecular Fragments: HMBC is used to establish long-range connectivity. For example, a correlation from a substituent's proton to a thiadiazole ring carbon confirms the point of attachment.
Part 3: Experimental Protocols
Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.
Protocol 1: Standard Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the purified thiadiazole compound for ¹H NMR and 2D experiments. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice for many polar thiadiazole derivatives, while CDCl₃ is suitable for less polar compounds.[3]
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle sonication may be required to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Protocol 2: Data Acquisition
The following are general guidelines for acquiring high-quality NMR data on a modern spectrometer.
Caption: General NMR experimental workflow.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Spectral Width: Typically 0 to 200 ppm.
-
Number of Scans: 128 to 1024 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Pulse Programs: Use standard, gradient-selected pulse sequences (e.g., gCOSY, gHSQC, gHMBC).
-
Number of Scans (ns): Typically 2 to 8 scans per increment.
-
Number of Increments (in F1): 256 to 512 increments are common for good resolution in the indirect dimension.
-
HMBC Optimization: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.[8]
Part 4: Advanced Topics in Thiadiazole NMR
Tautomerism in Thiadiazoles
Certain substituted thiadiazoles, particularly those with amino, hydroxyl, or thiol groups, can exist as a mixture of tautomers in solution.[10][11][12] NMR spectroscopy is an indispensable tool for studying these tautomeric equilibria. The presence of two distinct sets of signals for the thiadiazole ring and its substituents can indicate the presence of multiple tautomeric forms. The ratio of these forms can often be influenced by the solvent, with polar solvents potentially favoring one tautomer over another.[10][12]
Influence of Substituents on Chemical Shifts
The electronic properties of substituents have a predictable effect on the chemical shifts of the thiadiazole ring protons and carbons.[6] Electron-withdrawing groups (e.g., nitro, cyano) will generally cause a downfield shift (deshielding) of the ring nuclei, while electron-donating groups (e.g., amino, methoxy) will cause an upfield shift (shielding). Understanding these trends can aid in the initial assignment of spectra and in confirming the successful synthesis of a target compound.
Conclusion
NMR spectroscopy is an essential and multifaceted tool for the structural characterization of thiadiazole compounds. A systematic approach, beginning with 1D ¹H and ¹³C NMR and progressing to 2D techniques like COSY, HSQC, and HMBC, allows for the unambiguous determination of even complex molecular structures. By understanding the underlying principles of chemical shifts and coupling constants, and by employing rigorous experimental protocols, researchers in drug discovery and development can confidently elucidate the structures of novel thiadiazole derivatives, paving the way for a deeper understanding of their biological activity.
References
-
Kara, Y., & A˘gırba¸s, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. Retrieved from [Link]
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1599-1606.
-
Karcz, D., Matwijczuk, A., Gładyszewska, B., & Chruściel, E. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3735. Retrieved from [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic compounds. Current Organic Chemistry, 16(4), 396-445. Retrieved from [Link]
-
Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. Retrieved from [Link]
-
Matwijczuk, A., Karcz, D., & Gładyszewska, B. (2020). 1H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. Retrieved from [Link]
-
Yakan, H., Ozdemir, N., Bektas, H., & Gunay, M. E. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30058. Retrieved from [Link]
-
Loghmani-Khouzani, H., Sadeghi, M. M., Minaeifar, A., & Zare, K. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2217-2223. Retrieved from [Link]
-
López-Cara, L. C., Carrión, M. D., Entrena, A., Gallo, M. A., Espinosa, A., & Campos, J. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 517-523. Retrieved from [Link]
-
Tlenkopatchev, M. A., & Elguero, J. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 22(10), 1640. Retrieved from [Link]
-
Al-Ostath, A. I., El-Faham, A., & Taha, N. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5462. Retrieved from [Link]
-
Van de Streek, J., & Neumann, M. A. (2014). Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 957-962. Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Retrieved from [Link]
-
Synthesis and spectral characterization of 1,3,4-thiadiazole derivatives. (n.d.). Retrieved from [Link]
-
Chandrashekhar, N., Thomas, B., Gayathri, V., Ramanathan, K. V., & Nanje Gowda, N. M. (2008). Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. Magnetic Resonance in Chemistry, 46(8), 769-774. Retrieved from [Link]
-
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
-
Pomarico, G., Musso, L., Beggiato, E., Butini, S., & Campiani, G. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2919. Retrieved from [Link]
-
2D NMR. (n.d.). EPFL. Retrieved from [Link]
-
Aitken, R. A., Aitken, K. M., Slawin, A. M. Z., & Taylor, A. D. (2011). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]
-
Asiri, A. M., & Khan, S. A. (2010). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. Retrieved from [Link]
-
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis and NMR spectral assignments of novel nitrogen and sulfur heterocyclic compounds. (2008). Semantic Scholar. Retrieved from [Link]
-
Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). 1 H and 13 C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. (2021). STEM Journal. Retrieved from [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). ResearchGate. Retrieved from [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved from [Link]
-
Zadykowicz, B., & Chojnacki, J. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4887. Retrieved from [Link]
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. (2021). MDPI. Retrieved from [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. Retrieved from [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Stoyanova, R., & Antonov, L. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(18), 3362. Retrieved from [Link]
-
Ab initio study of the tautomerism of 2,5-substituted diazoles. (2001). ResearchGate. Retrieved from [Link]
-
Sayed Alahl, A. A. (2023). Effect of different donor group substituents on 1,3,4-thiadiazole, opt. Inorganic and Nano-Metal Chemistry, 1-12. Retrieved from [Link]
Sources
- 1. Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand — STEM Journal [stem-journal.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low bioactivity of synthesized thiadiazole compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiadiazole compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the evaluation of their biological activity. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to help you navigate the complexities of your research.
Troubleshooting Guide: Low Bioactivity of Synthesized Thiadiazole Compounds
Experiencing lower-than-expected biological activity from a newly synthesized thiadiazole derivative can be a significant setback. This guide provides a systematic approach to identifying and resolving the potential root causes.
Q1: My synthesized thiadiazole compound shows significantly lower bioactivity than anticipated. Where should I begin my investigation?
This is a common challenge in drug discovery. A logical and systematic troubleshooting approach is crucial to pinpoint the issue efficiently. We recommend a multi-step verification process focusing on the compound's integrity, purity, and its interaction with the assay environment.
Workflow for Troubleshooting Low Bioactivity
Caption: A systematic workflow for diagnosing low bioactivity.
Q2: I've confirmed my compound's identity and purity are correct, but the bioactivity remains low. Could solubility be the issue?
Yes, poor aqueous solubility is a frequent culprit for diminished bioactivity in in vitro assays.[1][2] If a compound precipitates in the assay medium, its effective concentration at the target is significantly lower than the nominal concentration, leading to misleadingly low activity.
Troubleshooting Solubility Issues:
-
Visual Inspection: Carefully observe your assay plates for any signs of compound precipitation, such as cloudiness, crystals, or a film at the bottom of the wells.
-
Solubility Measurement: Determine the kinetic solubility of your compound in the specific assay buffer. A simple method is to prepare a high-concentration stock solution in DMSO and dilute it into the assay buffer at various concentrations. After a relevant incubation period, centrifuge the samples and measure the concentration of the compound in the supernatant by HPLC-UV or LC-MS.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects the biological system (typically <1%).[3]
| Solubility Class | Aqueous Solubility Range | Implication for Bioassays |
| High | > 100 µM | Unlikely to be a limiting factor for most assays. |
| Moderate | 10 - 100 µM | May precipitate at higher screening concentrations. |
| Low | < 10 µM | High potential for precipitation and inaccurate results. |
| Very Low | < 1 µM | Requires formulation strategies (e.g., excipients). |
Table 1: General classification of compound solubility and its impact on bioassays.
Frequently Asked Questions (FAQs)
Compound Integrity and Purity
Q3: How can I be certain that I have synthesized the correct thiadiazole derivative?
Structural confirmation is a non-negotiable first step. A combination of analytical techniques is essential to unequivocally confirm the chemical structure of your final product.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed map of the molecule.[4][5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of your compound.[4][5]
Q4: What is an acceptable level of purity for a compound in a biological assay, and how do I measure it?
For reliable biological data, a compound purity of ≥95% is the generally accepted standard.[1][7][8] Impurities can lead to false positives, false negatives, or non-reproducible results.[7][9]
Recommended Purity Analysis Protocol:
A detailed protocol for assessing compound purity using High-Performance Liquid Chromatography with UV detection (HPLC-UV) is provided in the "Experimental Protocols" section below.
Compound Stability
Q5: The thiadiazole ring is generally stable. Could my compound still be degrading under experimental conditions?
While the thiadiazole core is robust due to its aromaticity, the substituents on the ring can introduce chemical liabilities.[10][11] The conditions of your biological assay (e.g., pH, presence of nucleophiles in the buffer, light exposure) could lead to degradation.[12][13]
Assessing Compound Stability:
A straightforward way to assess stability is to incubate your compound in the assay buffer under the exact conditions of the experiment (time, temperature, light exposure). After the incubation period, re-analyze the sample by HPLC or LC-MS to check for the appearance of degradation products and a decrease in the parent compound's peak area.
Factors Influencing Compound Stability in DMSO Stock Solutions:
-
Water Content: DMSO is highly hygroscopic. Absorbed water can lead to hydrolysis of susceptible functional groups.[14][15][16]
-
Temperature: While frozen storage (-20°C or -80°C) is standard, repeated freeze-thaw cycles can compromise compound integrity.[14][17][18] It is best practice to prepare single-use aliquots.
-
Light Exposure: Photolabile compounds can degrade upon exposure to light. Storing stock solutions in amber vials is recommended.
Structure-Activity Relationship (SAR)
Q6: My compound is pure, soluble, and stable, yet the bioactivity is low. What should I consider from a medicinal chemistry perspective?
If you have ruled out experimental artifacts, it is time to re-evaluate the molecular design based on Structure-Activity Relationship (SAR) principles. The biological activity of thiadiazole derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.[19][20][21][22][23]
Key SAR Considerations for Thiadiazoles:
-
Isomerism: The four isomers of thiadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) have different electronic and steric properties, which can significantly impact their interaction with biological targets.[10][24] The 1,3,4-thiadiazole scaffold is particularly common in medicinally active compounds.[25][26]
-
Substituent Effects: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of the substituents at the 2- and 5-positions (for 1,3,4-thiadiazoles) are critical determinants of activity.[27]
-
Bioisosteric Replacements: The thiadiazole ring itself can act as a bioisostere for other aromatic systems, such as thiazole or pyrimidine.[10][28] Consider if the overall pharmacophore of your molecule is optimal for the intended target.
Logical Relationship of SAR in Thiadiazole Bioactivity
Caption: Relationship between thiadiazole structure and biological activity.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of a synthesized thiadiazole compound.
Materials:
-
Synthesized thiadiazole compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., DMSO, ACN) to a final concentration of 1 mg/mL.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A typical gradient would be 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This may need to be optimized for your specific compound.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: A wavelength at which the compound has maximum absorbance (e.g., 254 nm, or determined by a UV scan).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Acceptance Criteria: A purity value of ≥95% is required for use in biological assays.
Protocol 2: Compound Stability Assessment in Assay Buffer
Objective: To evaluate the stability of a thiadiazole compound under the conditions of a planned biological assay.
Materials:
-
Synthesized thiadiazole compound (as a 10 mM stock in DMSO)
-
The specific biological assay buffer
-
Incubator set to the assay temperature
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples.
-
Time Zero (T=0) Sample: Dilute the 10 mM stock solution in the assay buffer to the final assay concentration. Immediately quench the sample by adding an equal volume of ACN to precipitate buffer components and stop degradation.
-
Incubated Sample: Dilute the 10 mM stock solution in the assay buffer to the final assay concentration. Incubate this sample under the exact conditions of the biological assay (e.g., 37°C for 24 hours). After incubation, quench the sample with an equal volume of ACN.
-
-
Sample Analysis:
-
Centrifuge both the T=0 and incubated samples to pellet any precipitates.
-
Analyze the supernatant of both samples by HPLC or LC-MS using a suitable method (as described in Protocol 1).
-
-
Data Analysis:
-
Compare the peak area of the parent compound in the incubated sample to the peak area in the T=0 sample.
-
Calculate the percentage of compound remaining: (% Remaining) = (Peak Area of Incubated Sample / Peak Area of T=0 Sample) * 100.
-
Examine the chromatogram of the incubated sample for the appearance of new peaks, which would indicate degradation products.
-
Interpretation: A compound is generally considered stable if >85-90% of the parent compound remains after the incubation period.
References
- Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
- Carmody, J. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).
- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2023). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Results in Chemistry, 5, 100856.
- Jadhav, A., & Bhor, R. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
-
MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
ResearchGate. (2012). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. [Link]
-
Niraimathi, V., & Suresh, R. (2019). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(4), 3465-3470. [Link]
-
Kim, Y. C., et al. (2005). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 13(2), 419-427. [Link]
-
National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
In-Silico Methods. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
ResearchGate. (2020). Structure–activity relationship (SAR) of 1,3‐thiazole and 1,3,4‐thiadiazole derivatives incorporating pyrazole tri‐heterocyclic systems as anticancer agents. [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]
-
de Oliveira, C. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 29(8), 1595-1611. [Link]
-
Sharma, P., & Kumar, V. (2021). Biological activity of oxadiazole and thiadiazole derivatives. SN Applied Sciences, 3(3), 323. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry, 16(2), 123-156. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1,3,4 THIADIAZOLE AS POTENTIAL ANTIMIKROBIAL AGENTS. [Link]
-
Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. [Link]
-
National Institutes of Health. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
-
National Institutes of Health. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
ResearchGate. (2021). Recognizing Pitfalls in Virtual Screening: A Critical Review. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
KCAS Bio. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing? [Link]
-
National Institutes of Health. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
National Institutes of Health. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
National Institutes of Health. (2017). Screening and identification of novel biologically active natural compounds. [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. [Link]
-
National Institutes of Health. (2007). Stability of screening compounds in wet DMSO. [Link]
-
DergiPark. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. [Link]
-
LinkedIn. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]
-
Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
-
Bio-protocol. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
National Institutes of Health. (2011). Biological screening of natural products and drug innovation in China. [Link]
-
MDPI. (2021). Current Trends, Overlooked Issues, and Unmet Challenges in Virtual Screening. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 19. tandfonline.com [tandfonline.com]
- 20. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thiadiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiadiazole cores. Thiadiazoles are a cornerstone in medicinal chemistry, appearing in drugs such as the carbonic anhydrase inhibitor acetazolamide.[1] However, their synthesis can present numerous challenges, from low yields to intractable side products.
This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered in the lab. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during thiadiazole synthesis. Each problem is presented in a question-and-answer format, providing a diagnosis of potential causes and a series of actionable solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation at all. What are the potential causes and how can I fix this?
This is the most frequent challenge in heterocyclic chemistry. The root cause can typically be traced to one of three areas: reagent integrity, reaction conditions, or the cyclization step itself.
Potential Causes & Suggested Solutions
| Potential Cause | Expert Analysis & Recommended Action | Applicable Synthesis Methods |
| Poor Reagent Quality | Purity is paramount. Impurities in starting materials can introduce competing reactions or poison catalysts.[2] For instance, 2-aminothiophenol, a precursor for some benzothiazoles, is highly susceptible to oxidation, forming a yellow disulfide dimer that will not react as intended.[2] Action: 1. Verify the purity of your starting materials (e.g., α-haloketones, thioamides, thiosemicarbazides) via NMR or melting point analysis.[2] 2. Use freshly distilled or a new bottle of reagents, especially for moisture-sensitive compounds like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1][3][4] 3. Ensure all solvents are anhydrous, as water can quench reagents and lead to undesirable hydrolysis side reactions.[2][3] | General (Hantzsch, Hurd-Mori, Thiosemicarbazide cyclizations) |
| Inefficient Dehydrating Agent | The cyclization of acylthiosemicarbazides to form the 1,3,4-thiadiazole ring is a dehydration reaction. An insufficient amount or a weak dehydrating agent will stall the reaction.[5] Action: 1. Employ a strong dehydrating agent. Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃) are effective and commonly used.[5][6][7] 2. Consider using propylphosphonic anhydride (T3P), which can act as both a coupling and a cyclodehydration reagent, though be aware it can sometimes lead to minor oxadiazole byproducts.[8][9] | Thiosemicarbazide Cyclizations |
| Suboptimal Reaction Temperature | Many cyclization reactions require sufficient thermal energy to overcome the activation barrier. Conversely, excessive heat can cause degradation of starting materials or the desired product.[5] Action: 1. If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by Thin Layer Chromatography (TLC).[10] 2. For thermally sensitive substrates, consider microwave-assisted synthesis, which can shorten reaction times and improve yields by promoting efficient and uniform heating.[9][10] | General |
| Electronic Effects of Substituents | The electronic nature of substituents on your precursors can dramatically influence reactivity. Electron-withdrawing groups often facilitate cyclization and lead to higher yields, whereas electron-donating groups can hinder the reaction.[3] Action: 1. If your substrate has strong electron-donating groups and is performing poorly, you may need to employ more forceful reaction conditions (e.g., stronger acid, higher temperature). 2. For new syntheses, consider the electronic properties of your chosen substituents during the design phase. | Hurd-Mori, General |
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose and resolve low-yield issues.
Caption: A decision tree for troubleshooting low yields in thiadiazole synthesis.
Issue 2: Formation of Multiple Products / Side Reactions
Question: My TLC and NMR show multiple spots and complex signals, indicating significant side product formation. How can I improve the selectivity of my reaction?
Side reactions are a common thief of yield and a source of purification headaches. Understanding the likely alternative pathways is key to suppressing them.
Common Side Reactions & Preventative Measures
-
Formation of Isomeric Products: In the Hantzsch synthesis, acidic conditions can sometimes lead to the formation of the 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole.[2]
-
Solution: Running the reaction under neutral or slightly basic conditions can favor the formation of the desired aminothiazole product.[2]
-
-
Formation of Oxadiazoles: When synthesizing 1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide, a competing cyclization can occur to form the corresponding 1,3,4-oxadiazole. This is particularly true when using reagents like T3P.[8][9]
-
Solution: While difficult to eliminate completely, this side reaction can be minimized by careful control of temperature and the choice of cyclizing agent. Stronger dehydrating agents that also act as sulfurizing agents, or starting from a thio-analogue of the carboxylic acid, can improve selectivity.
-
-
Oxidation of Starting Materials: As mentioned previously, thiol-containing precursors are prone to oxidation.[2]
-
Solution: Use fresh reagents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.
-
Issue 3: Difficulties in Product Purification
Question: My reaction seems to have worked, but I am struggling to isolate a pure product. What are the best purification strategies?
Purification is as critical as the reaction itself. The strategy depends heavily on the physical properties of your target thiadiazole.
Recommended Purification Techniques
-
Recrystallization: This is the most common and often most effective method for purifying solid thiadiazole derivatives.[10][11]
-
Precipitation/Washing: In many cases, particularly in the Hantzsch synthesis, the thiadiazole product is poorly soluble in water.[12] The reaction mixture can be poured into a weak base solution (e.g., 5% Na₂CO₃) to neutralize any acid and precipitate the product, which can then be collected by filtration and washed.[2][12]
-
Silica Gel Column Chromatography: For compounds that are difficult to purify by recrystallization or for removing closely related impurities, column chromatography is the method of choice.[10]
-
Pro-Tip: Use TLC to screen for an appropriate mobile phase that gives good separation (Rf of ~0.3-0.4 for the desired product).
-
Frequently Asked Questions (FAQs)
Q1: How do reaction conditions (acidic vs. basic) influence the type of heterocycle formed from thiosemicarbazides?
The pH of the reaction medium is a critical control element that can direct the cyclization pathway of thiosemicarbazide derivatives to yield different heterocyclic cores.[13]
-
Acidic Medium: In the presence of strong acids like concentrated H₂SO₄, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives. The mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[11][13]
-
Alkaline Medium: Under basic conditions (e.g., using sodium hydroxide), the same precursors are directed towards the formation of 1,2,4-triazoles .[13]
Caption: Influence of pH on thiosemicarbazide cyclization pathways.
Q2: How critical is the purity of my starting materials and solvents?
It is absolutely critical. As detailed in the troubleshooting section, impurities can lead to unwanted side reactions, consume your starting materials, and significantly complicate the purification of your final product.[2] Using anhydrous solvents is highly recommended, as water can react with many of the reagents used in thiadiazole synthesis.[2][3]
Q3: What is the best way to monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most common, rapid, and effective method for monitoring reaction progress.[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot.[10] For more quantitative analysis, HPLC or LC-MS can be used.
Q4: Are there any "green" or more environmentally friendly methods for thiadiazole synthesis?
Yes. Microwave-assisted synthesis is a prominent green chemistry approach for preparing thiadiazoles. This method often results in significantly shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.[9][10] Additionally, solvent-free Hantzsch condensations have been developed that proceed to completion in seconds with an easy workup.[14]
Q5: What are the key considerations when scaling up a thiadiazole synthesis?
Scaling up a reaction is not always linear. Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become problematic in a large reactor. Ensure adequate cooling capacity.
-
Mixing: Efficient stirring is crucial to maintain a homogenous reaction mixture and prevent localized hot spots.
-
Reagent Addition: The rate of addition for certain reagents may need to be carefully controlled on a larger scale.
-
Work-up and Purification: Procedures like extractions and filtrations need to be adapted for larger volumes. Recrystallization may require larger volumes of solvent and longer cooling times.
Key Experimental Protocols
The following are representative, detailed protocols for common thiadiazole syntheses. Note: These are general procedures and may require optimization for specific substrates. Always perform a thorough risk assessment before beginning any new experiment.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2][12]
This protocol describes the classic Hantzsch synthesis, reacting an α-haloketone with a thioamide (in this case, thiourea).
-
Reaction Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).
-
Solvent Addition: Add methanol (5 mL).
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C (or to reflux) for 30 minutes. Monitor the reaction by TLC until the 2-bromoacetophenone spot has been consumed.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up & Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a cold 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watchglass and allow it to air dry, or dry in a vacuum oven, to obtain the final product.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Protocol 2: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole via Cyclization[4]
This protocol involves the cyclization of a carboxylic acid and thiosemicarbazide using phosphorus oxychloride (POCl₃) as the dehydrating agent.
-
Reaction Setup: In a round-bottom flask, add the desired aromatic carboxylic acid (3.0 mmol, 1 equivalent) to phosphorus oxychloride (POCl₃, 10 mL). Stir the mixture for 20 minutes at room temperature.
-
Reagent Addition: Carefully add thiosemicarbazide (3.0 mmol, 1 equivalent) to the mixture.
-
Heating: Heat the resulting mixture to 80-90°C for one hour with continuous stirring.
-
Quenching & Hydrolysis: Cool the reaction mixture in an ice bath. Very carefully and slowly, add 40 mL of water. (Caution: This can be a highly exothermic reaction).
-
Reflux: Reflux the resulting aqueous suspension for 4 hours to ensure complete hydrolysis of any intermediates.
-
Neutralization: Cool the mixture again and basify to a pH of ~8 using a 50% aqueous sodium hydroxide (NaOH) solution. A precipitate should form.
-
Isolation & Purification: Stir the mixture, then filter the solid product. Wash thoroughly with water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.[4]
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. (2024). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Optimization the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiadiazoles and Their Properties. (n.d.). ISRES. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]
-
4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.). Readkong. Retrieved from [Link]
-
Chapter 7: Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Synthesis of 1,3,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). International Journal for Research in Applied Science & Engineering Technology. Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). Pharmedico Publishers. Retrieved from [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d.docksci.com [d.docksci.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Improving the Aqueous Solubility of Thiadiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome the common challenge of poor aqueous solubility in this important class of compounds.
Introduction: The Thiadiazole Solubility Challenge
Thiadiazoles are a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities.[1] However, their often-hydrophobic nature and rigid ring structure can lead to poor aqueous solubility. While the parent thiadiazole ring is water-soluble, substitutions, especially with aromatic groups, can drastically decrease solubility, creating significant hurdles for in vitro assays, formulation, and preclinical development.[2] This guide provides a structured approach to diagnosing and solving these solubility issues.
Part 1: Troubleshooting Guide - Real-Time Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Problem 1: My thiadiazole derivative precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock solution.
Question: What is the most likely reason for this precipitation?
Answer: This is a classic case of a compound "crashing out" of solution upon dilution. Your thiadiazole derivative is likely soluble in the 100% DMSO stock but has very low solubility in the aqueous buffer of your assay. When you dilute the DMSO stock into the buffer, the concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.[2]
Question: How can I prevent this precipitation and get reliable assay results?
Answer: You can address this through several optimization steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay while maintaining the compound's solubility.[2]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can sometimes improve the solubility of the compound in the final aqueous solution.[2][3]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.[2]
-
pH Adjustment: If your thiadiazole derivative has an ionizable group (an acidic or basic center), adjusting the pH of your buffer can significantly increase its solubility.[4][5] For a weakly basic compound, lowering the pH will lead to the formation of a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will have the same effect.[6]
Problem 2: Even at low concentrations, I suspect my thiadiazole derivative isn't fully dissolved in my physiological buffer (e.g., PBS at pH 7.4).
Question: What could be causing this, and how can I confirm it?
Answer: The issue might be related to the compound's intrinsic low solubility at that specific pH or the high crystal lattice energy of the solid form, which makes it difficult for water molecules to solvate it.[2] To confirm if your compound is fully dissolved, you can perform a simple visual inspection for any particulate matter or use a light-scattering technique if available.
Question: What are my options to ensure complete dissolution in physiological buffers?
Answer:
-
Formulation with Excipients: Consider using solubilizing agents. Cyclodextrins are a popular choice as they can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is frequently used due to its high aqueous solubility and biocompatibility.[10]
-
Salt Formation: If your compound is ionizable, forming a salt is one of the most effective ways to increase solubility.[5][11][12] For example, hydrochloride salts of basic thiadiazoles have shown a 2- to 4-fold improvement in aqueous solubility compared to the free base.[13]
-
Co-crystallization: For non-ionizable thiadiazole derivatives, co-crystallization with a pharmaceutically acceptable co-former can be an excellent strategy. This modifies the crystal lattice, leading to improved solubility and dissolution rates without altering the chemical structure of the active pharmaceutical ingredient (API).[14][15][16]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are many thiadiazole derivatives poorly soluble in water?
A1: The low aqueous solubility of many thiadiazole derivatives is often due to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule. Additionally, the planar nature of the thiadiazole ring system can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy. This makes it energetically unfavorable for water molecules to break apart the crystal and solvate the individual molecules.[2]
Q2: What are the main strategies for improving the solubility of poorly soluble thiadiazole derivatives?
A2: There are two main categories of approaches: chemical modifications and formulation-based strategies.
-
Chemical Modifications:
-
Salt Formation: This is applicable to ionizable compounds and is often the first strategy to be explored.[11][12]
-
Prodrugs: This involves chemically modifying the drug to create a more soluble version that is converted back to the active drug in the body.[17][18][19][20]
-
Structural Modification: In early discovery phases, chemists can add polar functional groups to the molecule to increase its hydrophilicity.[21][22]
-
-
Formulation-Based Strategies:
-
Co-crystallization: This involves creating a new crystalline form of the drug with a co-former, which can enhance solubility.[14][15][23]
-
Complexation with Cyclodextrins: This technique uses cyclic oligosaccharides to encapsulate the drug molecule, increasing its apparent solubility.[7][10][]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area, which can improve the dissolution rate.[4][25]
-
Solid Dispersions: The drug is dispersed in a water-soluble carrier, which can increase its dissolution rate.[26][27]
-
Nanotechnology Approaches: This includes techniques like nanosuspensions, solid lipid nanoparticles, and nanoemulsions to improve solubility and bioavailability.[28][29][30][31]
-
Q3: How do I choose the best solubilization strategy for my thiadiazole derivative?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo formulation), and the stage of drug development.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Data Summary: Comparison of Solubilization Techniques
| Technique | Pros | Cons | Best For |
| Salt Formation | Established method, significant solubility increase possible.[11][12] | Only for ionizable compounds, can have stability issues.[32] | Weakly acidic or basic thiadiazoles. |
| Co-crystallization | Applicable to non-ionizable compounds, can improve other properties like stability.[14][15][33] | Co-former selection can be challenging. | Non-ionizable thiadiazoles. |
| Cyclodextrin Complexation | Widely applicable, significant solubility enhancement.[7][8][10] | Can be limited by the size and shape of the drug molecule. | A broad range of thiadiazole derivatives. |
| Prodrug Approach | Can overcome multiple ADME issues simultaneously.[17][18] | Requires chemical synthesis and may have metabolic liabilities. | Both ionizable and non-ionizable compounds. |
| Nanotechnology | Can significantly improve bioavailability.[28][29][30] | More complex formulations, potential for toxicity.[28] | Later stage development and challenging compounds. |
Part 3: Experimental Protocols
Protocol 1: Salt Formation for a Weakly Basic Thiadiazole Derivative
Objective: To prepare a hydrochloride salt of a weakly basic thiadiazole derivative to improve its aqueous solubility.
Rationale: The addition of an acid to a weakly basic compound will protonate the basic center, forming a salt that is generally more soluble in water than the free base.[6][11][12] A general rule is that the pKa of the acid should be at least 2 units lower than that of the base to ensure efficient proton transfer.[12]
Materials:
-
Weakly basic thiadiazole derivative
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolve 1 mmol of the thiadiazole derivative in a minimal amount of anhydrous diethyl ether in a round bottom flask.
-
While stirring, add 1.1 equivalents of 2 M HCl in diethyl ether dropwise.
-
A precipitate should form immediately or after a short period of stirring.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold anhydrous diethyl ether.
-
Dry the resulting salt under vacuum.
-
Confirm salt formation using techniques like FTIR or NMR, and measure the aqueous solubility of the salt compared to the free base.
Protocol 2: Co-crystal Formation by Solvent Evaporation
Objective: To prepare a co-crystal of a non-ionizable thiadiazole derivative with a pharmaceutically acceptable co-former (e.g., succinic acid) to enhance its solubility.
Rationale: Co-crystals are multi-component crystalline solids where the API and a co-former are held together by non-covalent interactions, such as hydrogen bonds.[14][23] This new crystal lattice can have more favorable interactions with water, leading to improved solubility.[14][15]
Materials:
-
Non-ionizable thiadiazole derivative
-
Co-former (e.g., succinic acid)
-
A suitable solvent (e.g., ethanol, acetone)
-
Small glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
Add the thiadiazole derivative and the co-former in a 1:1 molar ratio to a glass vial.
-
Add a minimal amount of the chosen solvent to completely dissolve both components with gentle warming if necessary.
-
Allow the solvent to evaporate slowly at room temperature.
-
Crystals should form over a period of hours to days.
-
Collect the crystals and characterize them using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline phase.
-
Measure the aqueous solubility and dissolution rate of the co-crystal and compare it to the pure thiadiazole derivative.
Protocol 3: Preparation of a Thiadiazole-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To prepare a solid inclusion complex of a thiadiazole derivative with hydroxypropyl-β-cyclodextrin (HP-β-CyD) to improve its aqueous solubility.[34]
Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface.[7][8] They can encapsulate hydrophobic drug molecules, like many thiadiazole derivatives, forming an inclusion complex that has a higher apparent solubility in water.[9][10]
Caption: Formation of a thiadiazole-cyclodextrin inclusion complex.
Materials:
-
Thiadiazole derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CyD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Prepare an aqueous solution of HP-β-CyD (e.g., 10% w/v).
-
Add an excess amount of the thiadiazole derivative to the HP-β-CyD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the suspension to remove the undissolved thiadiazole derivative.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize (freeze-dry) the frozen solution to obtain a solid powder of the inclusion complex.
-
Characterize the complex using techniques like DSC and NMR to confirm inclusion.
-
Determine the aqueous solubility of the complex and compare it to the pure drug.
References
- Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Deriv
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
- NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. PubMed.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC.
- Solubility Enhancement Techniques for Poorly W
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Semantic Scholar.
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC.
- Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub.
- Improving API Solubility by Salt and Cocrystal Form
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
- CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
- Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation.
- Part1:Particle size reduction, Solid dispersion & Improving solubility of poorly-w
- Why salt formation of weak acid increases the drug solubility?
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central.
- How does adding acids (H+ ions) to limited soluble salts help it further dissolve?
- Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.
- Chapter 7: Synthesis, Properties, and Biological Applic
- Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e...
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Improving solubility via structural modification.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Formulation strategies for improving drug solubility using solid dispersions.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijisrt.com [ijisrt.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. johronline.com [johronline.com]
- 21. researchgate.net [researchgate.net]
- 22. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. m.youtube.com [m.youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. iipseries.org [iipseries.org]
- 29. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs | MDPI [mdpi.com]
- 30. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. encyclopedia.pub [encyclopedia.pub]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. ijpsr.com [ijpsr.com]
- 34. pubs.acs.org [pubs.acs.org]
Stability issues of functionalized 1,2,4-thiadiazoles under experimental conditions
Welcome to the technical support center for functionalized 1,2,4-thiadiazole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable heterocycle into their experimental workflows. While the 1,2,4-thiadiazole ring is generally stable due to its aromatic character, its unique electronic properties can lead to specific stability challenges under certain experimental conditions.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these issues and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the handling and testing of functionalized 1,2,4-thiadiazoles.
| Question | Quick Answer & Initial Action |
| Q1: My compound's activity decreases in my cell-based assay over 48 hours. What's happening? | Possible Hydrolysis or Nucleophilic Attack. The 1,2,4-thiadiazole ring can be susceptible to cleavage under prolonged exposure to neutral or basic pH, typical of cell culture media.[1] Additionally, free thiols from media components (like cysteine) or cellular components (like glutathione) can react with the ring. Action: Perform a stability study of your compound in the assay medium (without cells) and analyze by LC-MS at several time points (0, 4, 24, 48h). |
| Q2: I'm seeing an unexpected disulfide product in my mass spectrometry results after incubating my compound with cell lysate. Why? | Thiol-Mediated Ring Opening. This is a known reactivity pathway for 1,2,4-thiadiazoles, which are designed to act as "thiol trapping agents".[2] A cysteine thiol from a protein or glutathione is likely attacking the N-S bond of the thiadiazole ring, resulting in an irreversible disulfide bond.[2][3] This is often an intended mechanism of action for enzyme inhibitors. |
| Q3: My compound seems to precipitate out of my aqueous buffer during the experiment. Is this a stability or solubility issue? | It could be both. While poor aqueous solubility is a common issue for heterocyclic compounds[4][5], degradation products can also have different solubility profiles. Action: First, determine the kinetic solubility of the parent compound in your buffer. If it is sufficiently soluble, any precipitation is likely due to the formation of less soluble degradants. Analyze the precipitate to identify its structure. |
| Q4: Are there specific functional groups that make the 1,2,4-thiadiazole core more unstable? | Yes. The nature of the substituents at the 3- and 5-positions significantly impacts reactivity.[1] Electron-withdrawing groups can increase the electrophilicity of the ring carbons, particularly at the C5 position, making it more susceptible to nucleophilic attack.[1] Conversely, well-chosen substituents can enhance overall stability.[1] |
Part 2: In-Depth Troubleshooting Guides
Issue 1: Instability in Aqueous Buffers (pH-Mediated Hydrolysis)
While generally stable, the 1,2,4-thiadiazole ring can undergo hydrolytic cleavage, particularly under strong basic conditions.[6][7] Even at neutral pH (e.g., PBS at pH 7.4), slow degradation can occur over extended incubation periods (24-72 hours), which is highly relevant for multi-day cell culture experiments.
Causality: The nitrogen atoms in the ring withdraw electron density, making the carbon atoms susceptible to nucleophilic attack by hydroxide ions. The attack can lead to ring opening and the formation of various degradation products, compromising the concentration of the active parent compound.
Troubleshooting Steps:
-
Characterize pH-Dependent Stability: Assess the stability of your compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at your experimental temperature.
-
Use Freshly Prepared Solutions: For long-term experiments, consider preparing fresh stock solutions and adding them to the assay at later time points if possible.
-
Lower Buffer pH (If Tolerable): If your experimental system (e.g., an enzymatic assay) can tolerate it, running the experiment at a slightly acidic pH (6.0-6.5) can significantly reduce the rate of base-catalyzed hydrolysis.
-
Structural Modification: In a drug design context, if hydrolysis is a persistent issue, consider modifying the substituents on the ring to electronically shield the susceptible positions or to improve metabolic stability.[8][9]
Issue 2: Reactivity with Nucleophiles (Especially Thiols)
One of the most significant reactivity pathways for 1,2,4-thiadiazoles is their interaction with nucleophiles, particularly soft nucleophiles like thiols. The C5 position is the most common site of attack.[1]
Causality: The N-S bond within the thiadiazole ring is inherently reactive towards thiols, such as the cysteine residues in proteins or endogenous antioxidants like glutathione (GSH).[2] The reaction involves the nucleophilic attack of the thiolate anion on the sulfur or an adjacent carbon, leading to cleavage of the N-S bond and the formation of a stable disulfide linkage with the target molecule.[3] This is a critical consideration, as it can be either a desired mechanism of covalent inhibition or an undesired off-target effect.
Troubleshooting Steps:
-
Assess Thiol Stability: Explicitly test the stability of your compound in the presence of a biologically relevant thiol, such as glutathione (GSH), at a physiological concentration (e.g., 1-5 mM). Monitor the disappearance of the parent compound and the appearance of the GSH-adduct by LC-MS.
-
Control for Thiol Reactivity in Assays: When using reagents containing thiols (e.g., DTT, β-mercaptoethanol), be aware of potential reactions. Run a control experiment to quantify the rate of reaction with these additives. If the reaction is rapid, consider using alternative, non-thiol-based reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).
-
Analyze Mass Spectrometry Data Carefully: When analyzing results from proteomics or lysate-based assays, specifically look for mass shifts corresponding to the addition of your compound to cysteine-containing peptides.
Caption: General pathway for thiol-mediated degradation of 1,2,4-thiadiazoles.
Issue 3: Redox Instability
Functionalized 1,2,4-thiadiazoles can be sensitive to both oxidizing and reducing agents.[1]
-
Oxidative Instability: Strong oxidizing conditions (e.g., high concentrations of H₂O₂, Fenton-like reagents) can lead to the oxidation of the ring sulfur atom, forming N-oxides or S-oxides, which may be unstable.[10] While this is less common under typical biological assay conditions, it can be a factor in chemical synthesis and formulation studies.[11][12]
-
Reductive Instability: Strong reducing agents (e.g., sodium borohydride, Raney nickel) can cleave the N-S bond and reduce the heterocyclic ring. This is primarily a concern during chemical synthesis rather than in biological assays, but it is an important chemical property to be aware of.
Troubleshooting Steps:
-
Evaluate Oxidative Stress: If your assay system generates reactive oxygen species (ROS), test your compound's stability in the presence of a mild oxidizing agent like hydrogen peroxide (e.g., 100 µM).
-
Avoid Harsh Reagents: During workup of chemical reactions, be mindful that strong oxidizing or reducing agents used to quench other reagents could potentially degrade the 1,2,4-thiadiazole product.
Part 3: Experimental Protocols
These protocols provide a validated framework for assessing the stability of your functionalized 1,2,4-thiadiazole compounds.
Protocol 1: General Kinetic Stability in Aqueous Buffer
This method determines the half-life (t½) of a compound under defined pH and temperature conditions.
Methodology:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the desired aqueous biological buffer (e.g., PBS, pH 7.4) and pre-warm it to the experimental temperature (e.g., 37°C).
-
-
Incubation:
-
In a suitable vial, dilute the compound stock solution into the pre-warmed buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (≤0.5%) to avoid solubility artifacts.
-
-
Time-Point Sampling:
-
Immediately after addition (t=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard. This stops further degradation and precipitates proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.
-
-
Data Analysis:
-
Normalize the peak area ratio at each time point to the t=0 sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).
-
Caption: Experimental workflow for kinetic stability assessment of a test compound.
Protocol 2: Assessing Stability Against Glutathione (GSH)
This protocol specifically evaluates the susceptibility of a compound to thiol-mediated degradation.
Methodology:
-
Solution Preparation:
-
Follow Step 1 from Protocol 1.
-
Prepare a concentrated stock of GSH in the same aqueous buffer.
-
-
Incubation:
-
Prepare two sets of incubation vials:
-
Test Condition: Add GSH to the pre-warmed buffer to a final concentration of 5 mM. Then, add the compound stock to a final concentration of 10 µM.
-
Control Condition: Add the compound stock to the buffer without GSH.
-
-
-
Time-Point Sampling & Analysis:
-
Follow Steps 3-5 from Protocol 1 for both the Test and Control conditions.
-
In your LC-MS/MS analysis, in addition to monitoring the parent compound, develop a method to monitor for the expected mass of the [Compound+GSH] adduct.
-
-
Data Analysis:
-
Compare the half-life of the compound in the presence and absence of GSH. A significantly shorter half-life in the "Test Condition" indicates reactivity with thiols.
-
Quantify the formation of the GSH adduct over time.
-
References
- ISRES. (n.d.). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
- PMC. (n.d.).
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- ACS Publications. (n.d.). Thermodynamic and Structural Aspects of Novel 1,2,4-Thiadiazoles in Solid and Biological Mediums. Molecular Pharmaceutics.
- ChemRxiv. (n.d.).
- PubMed. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles.
- PMC. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH.
- PubMed Central. (n.d.).
- RSC Publishing. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.
- ResearchGate. (n.d.). Representative bioactive 1,2,4‐thiadiazole scaffolds.
- PMC. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. NIH.
- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay.
- Benchchem. (n.d.). Technical Support Center: Degradation of 1,3,4-Thiadiazole Compounds in Biological Assays.
- MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- ResearchGate. (2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles.
- ACS Publications. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir.
- Journal of the American Chemical Society. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- PubMed. (2015).
- ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Books. (2024).
- Chemical Communications (RSC Publishing). (n.d.). 1,2,4-Thiadiazole 4-oxides.
- MDPI. (n.d.).
- MDPI. (2021).
- ResearchGate. (2025). (PDF)
- ResearchGate. (2021).
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles.
- Benchchem. (n.d.). comparative analysis of different synthesis routes for 1,2,4-thiadiazoles.
- J Health Allied SciNU. (2024).
Sources
- 1. isres.org [isres.org]
- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 10. 1,2,4-Thiadiazole 4-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Synthesis of Thiadiazole-Based Polymers
Welcome to the Technical Support Center for Thiadiazole Polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing polymers from thiadiazole-based monomers. Thiadiazole heterocycles are of significant interest due to their diverse biological activities and unique electronic properties, making them valuable building blocks for advanced materials and therapeutics.[1][2] However, their polymerization often presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can overcome these hurdles and achieve your desired polymeric materials.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for Thiadiazole Polymerization
This section addresses common initial queries regarding the polymerization of thiadiazole monomers, providing a solid foundation before delving into more complex troubleshooting.
Q1: What are the most common methods for polymerizing thiadiazole monomers?
A1: The choice of polymerization method largely depends on the functional groups present on the thiadiazole monomer. The most prevalent techniques include:
-
Oxidative Polymerization: This method is widely used for thiol-substituted thiadiazoles, such as 2,5-dimercapto-1,3,4-thiadiazole (DMTD). The polymerization proceeds through the formation of disulfide bonds between the monomer units, typically initiated by a chemical oxidizing agent or electrochemical means.[3]
-
Polycondensation: This is a versatile method for thiadiazole monomers containing complementary functional groups, such as amino and carboxyl groups, or for reactions with comonomers. For example, 2,5-diamino-1,3,4-thiadiazole can be reacted with diacyl chlorides to form polyamides.
-
Suzuki Polycondensation: This palladium-catalyzed cross-coupling reaction is employed for dihalo-thiadiazole monomers, reacting them with a diboronic acid or ester comonomer to form carbon-carbon bonds and create conjugated polymers.
-
Ring-Opening Polymerization (ROP): While less common, ROP can be utilized for thiadiazole-containing macrocycles, offering a route to polymers with specific architectures.[4][5]
Q2: My synthesized poly(thiadiazole) has very poor solubility in common organic solvents. What are the primary reasons for this?
A2: Poor solubility is a frequent challenge with many poly(thiadiazole)s and often stems from:
-
Rigid Polymer Backbone: The aromatic and heterocyclic nature of the thiadiazole ring contributes to a rigid polymer chain, which can lead to strong intermolecular π-π stacking and efficient packing in the solid state.
-
Strong Intermolecular Interactions: The presence of heteroatoms (nitrogen and sulfur) can lead to strong dipole-dipole interactions and hydrogen bonding between polymer chains, further reducing solubility.
-
High Crystallinity: A highly ordered, crystalline polymer structure will have strong lattice energies that are difficult for solvent molecules to overcome.
Q3: What are the key factors that influence the molecular weight of the final polymer?
A3: Controlling the molecular weight of poly(thiadiazole)s is crucial for their final properties. The key factors include:
-
Monomer Purity: Impurities can act as chain terminators, prematurely halting polymer growth and leading to low molecular weight.
-
Stoichiometry of Reactants: In polycondensation and Suzuki coupling reactions, a precise 1:1 stoichiometric ratio of the comonomers is critical to achieve high molecular weight. Any deviation can lead to an excess of one functional group at the chain ends, preventing further propagation.
-
Reaction Conditions: Temperature, reaction time, and monomer concentration all play a significant role. Higher monomer concentrations generally favor chain propagation over termination reactions.[3]
-
Catalyst Activity and Loading (for Suzuki Polycondensation): The choice of palladium catalyst, ligand, and their concentrations can significantly impact the rate of polymerization and the final molecular weight.
Q4: Are there any common side reactions to be aware of during thiadiazole polymerization?
A4: Yes, several side reactions can occur, impacting the purity and properties of your polymer:
-
Intramolecular Cyclization: In the oxidative polymerization of dithiols, intramolecular disulfide bond formation can lead to the formation of cyclic oligomers instead of linear polymers.[3]
-
Over-oxidation: The thiol groups in mercapto-thiadiazoles can be over-oxidized to form sulfonic acid groups, which alters the polymer's structure and properties.[3]
-
Cross-linking: Excessive reaction temperatures or the presence of certain impurities can lead to unwanted cross-linking, resulting in insoluble gels.[3]
-
Hydrolysis of Intermediates: In polycondensation reactions, moisture-sensitive intermediates can hydrolyze, preventing the formation of high molecular weight polymers.
Part 2: Troubleshooting Guides - Addressing Specific Experimental Challenges
This section provides detailed, step-by-step guidance for overcoming specific problems encountered during the synthesis of thiadiazole-based polymers.
Guide 1: Oxidative Polymerization of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
Problem 1: Consistently Low Polymer Yield
Causality: Low yields in DMTD polymerization often point to issues with the oxidant, monomer quality, or reaction conditions. Inefficient oxidation will fail to drive the reaction to completion, while impurities can inhibit the polymerization process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymer yield in DMTD polymerization.
Problem 2: Low Molecular Weight of Poly(DMTD)
Causality: Achieving high molecular weight in poly(DMTD) can be challenging. The primary causes are an incorrect monomer-to-oxidant ratio, the presence of chain-terminating impurities, or premature precipitation of the growing polymer chains.
Solutions:
-
Precise Stoichiometry: Carefully control the molar ratio of DMTD to the oxidizing agent. An excess or deficit of the oxidant can lead to chain termination.[3]
-
Monomer and Solvent Purity: Ensure the highest possible purity of both the DMTD monomer and the solvent. Trace impurities can act as chain terminators.
-
Solvent System Optimization: Use a solvent system in which the growing polymer remains soluble for a longer duration. Premature precipitation prevents further chain growth.
-
Increase Monomer Concentration: Higher monomer concentrations can favor the kinetics of chain propagation over termination reactions.[3]
-
Extended Reaction Time: Longer reaction times may allow for further chain growth. It is advisable to monitor the molecular weight at different time points to determine the optimal duration.[3]
Problem 3: Formation of Insoluble Gels
Causality: Gel formation is typically a result of excessive cross-linking. This can be caused by side reactions at elevated temperatures or the presence of multifunctional impurities.
Solutions:
-
Temperature Control: Maintain a consistent and optimized reaction temperature to minimize side reactions that can lead to cross-linking.[3]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen that could contribute to cross-linking.
-
Monomer Purity: Ensure the monomer is free from any polyfunctional impurities that could act as cross-linking agents.
Guide 2: Suzuki Polycondensation of Dihalo-thiadiazole Monomers
Problem 1: Low Molecular Weight and/or Low Yield
Causality: Suzuki polycondensation is sensitive to catalyst activity, stoichiometry, and the presence of impurities. Incomplete reaction or premature termination are common causes for poor results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki polycondensation of thiadiazole monomers.
Problem 2: Difficulty in Removing Palladium Catalyst Residues
Causality: Residual palladium from the catalyst can be difficult to remove from the final polymer and can affect its properties and performance in downstream applications.
Solutions:
-
Soxhlet Extraction: After polymerization, precipitate the polymer and purify it by Soxhlet extraction with solvents that are good for the monomers but poor for the polymer (e.g., methanol, acetone), followed by a solvent that dissolves the polymer (e.g., chloroform, THF) to separate it from insoluble catalyst residues.
-
Complexing Agents: Wash the polymer solution with aqueous solutions of reagents that can complex with palladium, such as thiourea or sodium thiosulfate, to extract the metal into the aqueous phase.
-
Filtration through Silica Gel or Alumina: Pass a solution of the polymer through a short plug of silica gel or alumina to adsorb the polar catalyst residues.
Guide 3: Improving the Solubility of Poly(thiadiazole)s
Problem: The synthesized polymer is insoluble, hindering characterization and processing.
Causality: As discussed in the FAQs, the inherent rigidity and strong intermolecular forces of the poly(thiadiazole) backbone are the primary causes of poor solubility.
Strategies for Improving Solubility:
| Strategy | Description | Key Considerations |
| Copolymerization | Introduce flexible comonomers (e.g., with long alkyl chains or ether linkages) into the polymer backbone to disrupt the rigidity and crystallinity. | The choice of comonomer and its ratio will affect the final properties of the polymer. |
| Post-polymerization Modification | Chemically modify the polymer backbone with solubilizing side chains (e.g., PEG chains, long alkyl groups). | The modification reaction should be high-yielding and not degrade the polymer backbone. |
| Synthesis of Composites | Prepare composites by blending the insoluble poly(thiadiazole) with a soluble polymer. | The two polymers must have some level of compatibility to avoid phase separation. |
| Introduction of Bulky Side Groups | Synthesize monomers with bulky side groups that sterically hinder close chain packing and reduce intermolecular interactions. | The bulky groups may also influence the electronic properties of the polymer. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the polymerization of thiadiazole monomers.
Protocol 1: Oxidative Polymerization of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
Objective: To synthesize poly(2,5-dimercapto-1,3,4-thiadiazole) via chemical oxidative polymerization.
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
-
Anhydrous copper(II) chloride (CuCl₂)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
Procedure:
-
Monomer Solution: In a round-bottom flask, dissolve DMTD (e.g., 5 mmol) in anhydrous DMF (e.g., 15 mL) with efficient stirring to obtain a clear, colorless solution.
-
Oxidant Solution: In a separate flask, dissolve anhydrous CuCl₂ (e.g., 5 mmol) in anhydrous DMF (e.g., 25 mL) and stir for 10 minutes to obtain a yellow-green solution.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution at room temperature (25 °C) over a period of 30 minutes with continuous magnetic stirring.
-
Reaction: Allow the reaction to proceed at 25 °C for 24 hours. A precipitate will form as the polymerization progresses.
-
Isolation: Collect the polymer precipitate by filtration.
-
Washing: Wash the precipitate thoroughly with DMF to remove any unreacted monomer and soluble oligomers, followed by a wash with ethanol to remove residual DMF and oxidant.
-
Drying: Dry the resulting polymer under vacuum at a moderately elevated temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Purification of Poly(thiadiazole)s by Soxhlet Extraction
Objective: To remove low molecular weight oligomers and catalyst residues from a synthesized poly(thiadiazole).
Materials:
-
Crude poly(thiadiazole)
-
Soxhlet extraction apparatus
-
Extraction thimble
-
Solvents (e.g., methanol, acetone, chloroform, THF)
Procedure:
-
Thimble Preparation: Place the crude, dried polymer into a cellulose extraction thimble.
-
Initial Extraction (for removing small molecules): Place the thimble in the Soxhlet extractor. Fill the boiling flask with a solvent in which the polymer is insoluble but the impurities and oligomers are soluble (e.g., methanol or acetone).
-
Extraction Cycle: Heat the solvent to reflux. Allow the extraction to proceed for at least 24 hours, or until the solvent in the extractor arm is clear.
-
Drying: Remove the thimble and dry the purified polymer under vacuum.
-
Final Extraction (optional, for separating from insoluble impurities): If the polymer is contaminated with insoluble catalyst residues, dissolve the polymer from the thimble in a good solvent (e.g., chloroform or THF). Filter the solution to remove the insoluble material, and then precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Final Drying: Collect the purified polymer by filtration and dry under vacuum to a constant weight.
Part 4: Visualization of Key Concepts
This section provides diagrams to visually represent important workflows and mechanisms discussed in this guide.
Caption: Workflow for improving the solubility of poly(thiadiazole)s.
Caption: Simplified mechanism of Suzuki polycondensation for thiadiazole-based polymers.
References
-
Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions. PubMed. Available at: [Link]
-
Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. ResearchGate. Available at: [Link]
-
Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions. National Institutes of Health. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. Available at: [Link]
-
A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
Molecular Weight Control in Step Growth Polymerization. Blog de ingeniería química. Available at: [Link]
-
A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. MDPI. Available at: [Link]
-
GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. AZoM. Available at: [Link]
-
Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. ResearchGate. Available at: [Link]
-
Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. ResearchGate. Available at: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]
-
Sample Preparation – GPC. Polymer Chemistry Characterization Lab. Available at: [Link]
-
Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. Semantic Scholar. Available at: [Link]
-
Facile Synthesis, Characterization of Poly-2-mercapto-1,3,4-thiadiazole Nanoparticles for Rapid Removal of Mercury and Silver Ions from Aqueous Solutions. MDPI. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of π-Conjugated Polymers Containing Benzotriazole Units via Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation for OLEDs Applications. National Institutes of Health. Available at: [Link]
-
Functional Polymers by Post-Polymerization Modification: Concepts, Guidelines, and Applications. ResearchGate. Available at: [Link]
-
Molecular Weight Distribution Control for Polymerization Processes Based on the Moment-Generating Function. ResearchGate. Available at: [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. National Institutes of Health. Available at: [Link]
-
Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications. Semantic Scholar. Available at: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Institutes of Health. Available at: [Link]
-
Preparation of 2,5-diamino-1,3,4-thiadiazole derivatives using MgO nanoparticles as heterogeneous basic catalysts. ResearchGate. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI. Available at: [Link]
-
1 History of Post-polymerization Modification. Wiley-VCH. Available at: [Link]
-
Post-polymerization modification by direct C-H functionalization. ProQuest. Available at: [Link]
-
Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at: [Link]
-
Synthesis of Functional (Co)Polymers Through the Post-Polymerization Modification of Poly(2-Isopropenyl-2-Oxazoline) with Thiols. PUXdesign. Available at: [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available at: [Link]
-
Chemical properties of thiadiazole compounds. Journal of Education for Pure Science. Available at: [Link]
-
ChemInform Abstract: Reaction of 2,5‐Dimethyl‐1,3,4‐thiadiazole with Acyl Chlorides.. Semantic Scholar. Available at: [Link]
-
Solvent Effect on the Kinetics, Tacticity and Composition in Free Radical Polymerization Reactions: A Computational Study Viktor. Coulson. Available at: [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed. Available at: [Link]
-
Some New Thiadiazole Derivatives as Corrosion Inhibitors for 1018 Carbon Steel Dissolution in Sodium Chloride Solution. ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. National Institutes of Health. Available at: [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. resolvemass.ca [resolvemass.ca]
Preventing degradation of thiadiazole compounds during storage
Commencing Degradation Research
I've initiated comprehensive Google searches, focusing on thiadiazole compound degradation pathways. I'm exploring susceptibility to hydrolysis, oxidation, light, and heat. I'm also looking for established analytical methods.
Analyzing Degradation Pathways
I'm now investigating specific protocols for heterocyclic compound storage and handling, with a focus on thiadiazoles. I'm prioritizing established best practices. Concurrently, I'm researching detection and quantification methods, including HPLC, GC-MS, and NMR spectroscopy, which will be critical. I'm focusing on authoritative sources.
Structuring the Response
I'm now structuring my findings into a user-friendly format, focusing on Q&A troubleshooting and FAQs. I'm prioritizing clear explanations of storage and handling causality. Detailed protocols for stability assessment and storage are being developed, along with Graphviz diagrams for visual clarity. I'm also compiling quantitative data into clear tables, and preparing a comprehensive references section.
Developing a Q&A Guide
I'm focusing on crafting a comprehensive Q&A guide to prevent the degradation of thiadiazole compounds during storage. The target audience is researchers, scientists, and drug development pros. I am planning to structure the guide with clear, concise answers to anticipated questions.
Defining the Content Scope
Now, I'm defining the scope, and considering the ideal structure for this Q&A guide. I'm leaning toward an initial FAQs section to cover general thiadiazole stability, followed by a detailed Troubleshooting Guide, and finally, protocols for stability testing. I'm focusing on providing scientifically accurate information, including citations and a comprehensive reference list. I'm also planning to incorporate tables for quantitative data and Graphviz diagrams for process visualization, all with detailed formatting to ensure clarity.
Analyzing Degradation Pathways
I'm now fully immersed in the technical details. I've pinpointed key degradation pathways: hydrolysis, oxidation, photodegradation, and thermal decomposition. I'm building out each section with specific, cited details. I am also working on precise step-by-step protocols, formatted tables, and diagrams. I'm focusing on the "why" behind each recommendation.
Outlining Content Strategies
I'm now fully immersed in the thought process. I'm focusing on defining an information architecture for my Q&A guide, with an initial FAQs section, a detailed troubleshooting guide, and practical testing protocols. I'm prioritizing scientific accuracy, comprehensive citations, and a user-friendly structure with clickable references. I'm strategizing the incorporation of tables, step-by-step protocols, and formatted diagrams for clear, accessible insights into compound stability.
Conceptualizing Guide Elements
I'm solidifying the structure and content, creating an FAQs section for core stability principles. A Troubleshooting Guide will be for user-specific experimental problems, with a final protocols section. The Q&A format will be the main focus. I'm focusing on why protocols work, authoritative citations, and a clickable reference list. I'm also planning tables, step-by-step protocols, and diagrams for clarity. I'm structuring with the degradation pathways: hydrolysis, oxidation, photodegradation, and thermal decomposition, and storing compounds as dry solids.
Synthesizing Guide Components
I'm now integrating the degradation pathways, best practices, and troubleshooting tips into a cohesive guide. I'm focusing on crafting clear tables for storage conditions and a troubleshooting matrix to address common user issues. The Graphviz diagrams will visually represent pathways and workflows, and I'll emphasize the scientific rationale for all recommendations. I am considering best practices for storing compounds as dry solids.
Prioritizing Content Precision
Now I'm delving deep into the technical content, ensuring scientific accuracy and clarity. I'm focusing on the "why" behind each recommendation, referencing authoritative sources, and organizing the guide with a user-focused structure, including clear tables and illustrative diagrams. Specifically, I'm working to integrate specific degradation pathway details with best practices, and troubleshooting tips.
Structuring the Q&A Guide
I'm now fully immersed in the thought process, and am refining the Q&A guide structure, prioritizing a logical flow from general stability principles to specific troubleshooting, and then practical testing protocols. The goal is a user-friendly format with clickable references. I'm focusing on the degradation pathways: hydrolysis, oxidation, photodegradation, and thermal decomposition, along with the best practices for storing thiadiazole compounds as dry solids.
Technical Support Center: A-Z Guide to Optimizing 1,2,4-Thiadiazole Synthesis
Welcome to the comprehensive technical support center for the synthesis of 1,2,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 1,2,4-thiadiazole ring is a key pharmacophore in numerous therapeutic agents, but its synthesis can be fraught with challenges, most notably low yields.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you overcome common hurdles and maximize your reaction efficiency.
I. Troubleshooting Guide: From Reaction Failure to Low Yields
This section addresses specific, common problems encountered during the synthesis of 1,2,4-thiadiazoles in a practical question-and-answer format. Each answer delves into the underlying chemical principles to empower you to make informed decisions in the lab.
Question 1: My oxidative dimerization of thioamides is failing to produce any 1,2,4-thiadiazole. What are the likely causes and how can I fix it?
Answer:
Complete reaction failure in the oxidative dimerization of thioamides, a cornerstone method for symmetrical 3,5-disubstituted 1,2,4-thiadiazoles, typically points to one of several critical factors.[2][4] Let's break down the potential culprits and their solutions.
Primary Causes & Solutions:
-
Inactive or Inappropriate Oxidizing Agent: The choice and quality of your oxidizing agent are paramount. Many common oxidants are sensitive to storage conditions.
-
Troubleshooting:
-
Verify Oxidant Activity: Use a fresh batch of the oxidizing agent. For instance, hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) can degrade if not stored under anhydrous conditions.[2]
-
Consider Alternative Oxidants: If one oxidant fails, others may be more suitable for your specific substrate. A range of oxidants have been successfully employed, including 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), Oxone, and even molecular oxygen with a suitable catalyst.[4][5] Propyl phosphonic anhydride (T3P®) has also been reported as a greener and safer alternative.[6]
-
-
-
Suboptimal Reaction Temperature: The activation energy for the oxidative N-S bond formation can be sensitive to temperature.
-
Troubleshooting:
-
Temperature Screening: If the reaction is being run at room temperature, consider gentle heating. Conversely, if byproducts are observed at elevated temperatures, cooling the reaction may be beneficial.
-
-
-
Presence of Water or Other Inhibitors: Water can lead to the hydrolysis of the thioamide starting material to the corresponding amide, a common side product that will not participate in the desired cyclization.[7][8]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Incorrect Stoichiometry: An improper ratio of oxidant to thioamide can lead to incomplete reaction or the formation of over-oxidized byproducts.
-
Troubleshooting:
-
Stoichiometric Optimization: Carefully review the literature for the recommended stoichiometry for your chosen oxidant. It may be necessary to perform a small-scale optimization study.
-
-
Question 2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these byproducts and how can I minimize them?
Answer:
The presence of multiple byproducts is a frequent challenge in 1,2,4-thiadiazole synthesis. Identifying these impurities is the first step toward mitigating their formation.
Common Byproducts & Mitigation Strategies:
-
Corresponding Amide: As mentioned, hydrolysis of the thioamide starting material is a primary side reaction.[7][8]
-
Mitigation: Employ anhydrous reaction conditions and purified, dry solvents.
-
-
Unreacted Starting Material: This indicates an incomplete reaction.
-
Mitigation: Increase the reaction time, temperature, or the equivalents of the oxidizing agent.
-
-
Partially Oxidized Intermediates: The mechanism of oxidative dimerization proceeds through several intermediate species. Inefficient conversion can lead to the accumulation of these intermediates.
-
Mitigation: Ensure efficient stirring, particularly in heterogeneous reactions, to promote complete conversion. A more potent oxidizing system may also be required.
-
-
Alternative Heterocyclic Systems: In syntheses involving multiple components, such as the reaction of nitriles and thioamides, there is a risk of forming other heterocyclic scaffolds if conditions are not precisely controlled.[8]
-
Mitigation: Strict adherence to the optimized reaction protocol, including temperature and addition rates, is crucial.
-
Question 3: I'm attempting to synthesize an unsymmetrically substituted 1,2,4-thiadiazole and am getting a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity is a key challenge in the synthesis of unsymmetrical 1,2,4-thiadiazoles. The classical oxidative dimerization of a mixture of two different thioamides is generally not a viable strategy due to the statistical formation of three different products. More sophisticated methods are required.
Strategies for Regiocontrolled Synthesis:
-
One-Pot Nitrile and Thioamide Coupling: A powerful strategy involves the reaction of a nitrile with a thioamide.[8] This sequential bond formation allows for precise control over the substitution pattern. For example, iodine-mediated oxidative coupling of an N-H and S-H bond in the intermediate formed from the addition of a thioamide to a nitrile is an effective method.[9]
-
1,3-Dipolar Cycloaddition (Huisgen Cycloaddition): The reaction of nitrile sulfides with nitriles offers another route to unsymmetrical 1,2,4-thiadiazoles.[1][10] The regioselectivity of this reaction is governed by the electronic properties of the substituents on both the nitrile sulfide and the nitrile.[10]
-
Stepwise Construction: A more classical but often reliable approach is the stepwise construction of the thiadiazole ring from precursors that already contain the desired substitution pattern. For instance, the reaction of amidines with perchloromethyl mercaptan can be a regioselective process.
Question 4: My final 1,2,4-thiadiazole product appears to be unstable and decomposes during work-up or purification. What are the best practices for handling these compounds?
Answer:
While the 1,2,4-thiadiazole ring is generally considered aromatic and stable, certain substitution patterns can render it susceptible to degradation.[1]
Best Practices for Purification and Handling:
-
Avoid Strongly Basic or Acidic Conditions: The thiadiazole ring can be susceptible to ring-opening under harsh pH conditions.[3][11] Neutral work-up conditions are generally preferred.
-
Purification Method:
-
Recrystallization: If the product is a solid, recrystallization is often the mildest purification method.[12]
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase like silica gel and a minimally polar eluent system. Deactivated silica gel can be beneficial for particularly sensitive compounds.
-
-
Storage: Store the purified 1,2,4-thiadiazole under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about 1,2,4-thiadiazole synthesis, offering a foundational understanding for researchers new to this area.
What are the most common synthetic routes to 1,2,4-thiadiazoles and their typical yield ranges?
The most prevalent methods for synthesizing the 1,2,4-thiadiazole core include:
| Synthetic Route | Description | Typical Yields |
| Oxidative Dimerization of Thioamides | The reaction of two equivalents of a thioamide in the presence of an oxidizing agent to form a symmetrical 3,5-disubstituted 1,2,4-thiadiazole.[4] | Moderate to excellent (40-95%)[5][6] |
| Reaction of Amidines with Perchloromethyl Mercaptan | A classical method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. | Varies widely depending on substrates. |
| 1,3-Dipolar Cycloaddition of Nitrile Sulfides to Nitriles | A powerful method for constructing unsymmetrically substituted 1,2,4-thiadiazoles.[1] | Often low to moderate yields.[13] |
| Intramolecular Oxidative Cyclization of Amidinothioureas | A route to 3-amino-5-substituted-1,2,4-thiadiazoles.[1] | Good to excellent yields. |
How critical is the purity of starting materials for a successful synthesis?
Starting material purity is absolutely critical. Impurities can act as catalysts for side reactions, inhibit the desired reaction, or be incorporated into the final product, complicating purification. For example, the presence of the corresponding amide in a thioamide starting material will directly reduce the theoretical maximum yield. It is highly recommended to purify all starting materials before use, for instance, by recrystallization or distillation.
What role does the solvent play in 1,2,4-thiadiazole synthesis?
The choice of solvent can significantly impact the reaction outcome. Key considerations include:
-
Solubility: The starting materials must be sufficiently soluble in the chosen solvent.
-
Reaction with Reagents: The solvent should be inert to the reaction conditions. For example, protic solvents may not be suitable for reactions involving highly reactive intermediates.
-
Influence on Reaction Rate: The polarity of the solvent can influence the rate of the reaction.
Commonly used solvents include dichloromethane (DCM), chloroform, acetonitrile (MeCN), and dimethylformamide (DMF).[4] In some cases, water has been used as a green solvent for certain oxidative dimerization reactions.[3]
III. Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for common 1,2,4-thiadiazole syntheses.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole via Oxidative Dimerization of Thiobenzamide using DDQ
This protocol is adapted from a procedure described by Kumar et al. (2012).[5]
Materials:
-
Thiobenzamide
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a solution of thiobenzamide (1 mmol) in 1,2-dichloroethane (5 mL), add DDQ (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the pure 3,5-diphenyl-1,2,4-thiadiazole.
Protocol 2: Biocatalytic Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
This protocol is based on the work of Weitz et al. (2021) using a vanadium-dependent haloperoxidase.[7]
Materials:
-
Thiobenzamide
-
Chloroperoxidase from Curvularia inaequalis (CiVCPO)
-
Sodium orthovanadate (Na₃VO₄)
-
Potassium bromide (KBr)
-
Hydrogen peroxide (H₂O₂)
-
1,4-Piperazinediethanesulfonic acid (PIPES) buffer
-
Acetonitrile (MeCN)
Procedure:
-
In a suitable reaction vessel, prepare a solution containing PIPES buffer (100 mM, pH 6.5) and MeCN (50% v/v).
-
To this solution, add thiobenzamide (1.0 equiv), KBr (1.0 equiv), and Na₃VO₄ (1 mM).
-
Initiate the reaction by adding CiVCPO (0.025 mol %).
-
Add H₂O₂ (3.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Visualizing Reaction Mechanisms and Workflows
Oxidative Dimerization of Thioamides
Caption: A logical workflow for troubleshooting low yields in synthesis.
V. References
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
Weitz, A. C., Miller, S. J., & Moore, J. T. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
-
Weitz, A. C., Miller, S. J., & Moore, J. T. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. PMC. Retrieved from [Link]
-
(2013). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. RSC Publishing.
-
Mallesham, P., et al. (2026). Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides. RSC Publishing.
-
Kumar, D., et al. (2012). Highly Efficient Oxidative Dimerization of Thioamides to 3,5-Disubstituted 1,2,4-Thiadiazoles Mediated by DDQ. Semantic Scholar.
-
(2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.
-
(2016). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
-
(2025). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate.
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
-
(2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
(2002). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry.
-
(2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
-
Pragathi, Y. J., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC.
-
(n.d.). Synthesis of 1,2,4-thiadiazoles 27 via RTIL. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
(n.d.). Mechanism of synthesis of thiazoles and 1,2,4‐thiadiazole. ResearchGate.
-
(n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
(n.d.). Product Class 10: 1,2,4-Thiadiazoles.
-
(n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI.
-
(2023). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed.
-
(n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
-
Weitz, A. C., Miller, S. J., & Moore, J. T. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Semantic Scholar.
-
(2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
-
(2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
-
Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]
-
(2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
Sources
- 1. isres.org [isres.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Facile access to 3,5-disubstituted 1,2,4-thiadiazoles via T3P®-mediated oxidative dimerization of thioamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 13. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in the functionalization of thiadiazole rings
Welcome to the Technical Support Center for Thiadiazole Functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying thiadiazole rings while minimizing unwanted side reactions. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to provide you with robust troubleshooting strategies and in-depth scientific explanations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the functionalization of thiadiazole rings. Each issue is presented with its probable causes and detailed, actionable solutions.
Issue 1: Low Yield and Ring Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
Question: I am attempting a Suzuki coupling on a chloro-substituted 1,2,5-thiadiazole, but I am observing very low yields of my desired product along with significant decomposition of the starting material. What is causing this and how can I fix it?
Answer:
This is a common and frustrating issue. The thiadiazole ring, particularly the 1,2,5-isomer, can be susceptible to decomposition under the conditions typically employed for palladium-catalyzed cross-coupling reactions.[1] The combination of base, ligand, and temperature can lead to ring cleavage.
Causality and Strategic Solutions:
The stability of the thiadiazole ring is paramount. The choice of starting material and reaction conditions must be carefully optimized to favor the desired cross-coupling pathway over degradation pathways.
Experimental Protocol for Optimization:
-
Substrate Selection: If you are starting with a dichloro-substituted thiadiazole, consider converting one of the chloro groups to a more reactive halogen like bromo or iodo.[1] This allows for more selective and milder reaction conditions. For example, 3-bromo-4-chloro-1,2,5-thiadiazole is more reactive and selective than 3,4-dichloro-1,2,5-thiadiazole.[1]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can often stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination, minimizing side reactions.
-
Recommended Starting Point:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃
-
Ligand: SPhos, XPhos, or RuPhos
-
-
-
Base Selection: The strength and nature of the base can significantly impact ring stability. Strong bases can promote ring opening.[2] It is advisable to screen a range of bases from mild to strong.
-
Screening Table:
Base Strength Comments K₂CO₃ Mild A good starting point, often less harsh on the ring. Cs₂CO₃ Moderate Often provides good results in Suzuki couplings.[3] K₃PO₄ Moderate Can be effective and is often used in Sonogashira reactions.[4] | NaOtBu | Strong | Use with caution, may lead to decomposition. |
-
-
Solvent and Temperature Optimization: The reaction temperature should be kept as low as possible while still achieving a reasonable reaction rate.
-
Solvent Screening: Toluene, Dioxane, DMF, or a mixture of solvent and water (e.g., Toluene/H₂O).
-
Temperature Profile: Start at room temperature and gradually increase to 50-80 °C. Monitor the reaction closely by TLC or LC-MS to track product formation and starting material decomposition.
-
-
Use of Additives: In some cases, additives like CuI (for Sonogashira reactions) or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction efficiency and allow for milder conditions.[3][4]
Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling on thiadiazoles.
Issue 2: Ring Opening or Rearrangement During Nucleophilic Substitution
Question: I am trying to displace a halogen at the 2-position of a 1,3,4-thiadiazole with a strong nucleophile, but I am getting a complex mixture of products, and I suspect ring opening is occurring. How can I prevent this?
Answer:
The carbon atoms at the 2 and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient and thus susceptible to nucleophilic attack.[5][6][7] However, strong nucleophiles, especially in the presence of a strong base, can lead to ring fission or rearrangement.[6]
Causality and Strategic Solutions:
The key is to modulate the reactivity of the nucleophile and the stability of the thiadiazole ring to favor substitution over degradation.
Experimental Protocol for Optimization:
-
Nucleophile Choice: If possible, use a less basic nucleophile. For example, if using an alkoxide, consider using the corresponding alcohol with a non-nucleophilic base like DBU or a milder inorganic base like K₂CO₃.
-
Reaction Temperature: Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature. This can help to control the reactivity of the nucleophile.
-
Solvent Effects: The choice of solvent can influence the nucleophilicity of the attacking species. Aprotic polar solvents like DMF or DMSO can enhance nucleophilicity, which may be detrimental in this case. Consider less polar aprotic solvents like THF or Dioxane.
-
Protecting Groups: If the thiadiazole ring has a free N-H group, deprotonation by a strong base can lead to instability. Consider protecting the nitrogen atom if it is part of a tautomerizable group like an amino or mercapto group.
Step-by-Step Protocol for Nucleophilic Substitution on 2-halo-1,3,4-thiadiazole:
-
Dissolve the 2-halo-1,3,4-thiadiazole in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the nucleophile. If using a strong base to generate the nucleophile (e.g., NaH to deprotonate an alcohol), ensure the deprotonation is complete before addition.
-
Add the nucleophile solution dropwise to the cooled thiadiazole solution over 30 minutes.
-
Monitor the reaction by TLC. If no reaction is observed after 1-2 hours, allow the reaction to slowly warm to room temperature.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl.
-
Proceed with standard aqueous workup and purification.
Logical Relationship Diagram for Minimizing Ring Opening:
Caption: Key factors and solutions for preventing ring opening.
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic substitution so difficult on the thiadiazole ring?
A1: The thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and a sulfur atom.[6][7] This low electron density makes the ring resistant to attack by electrophiles.[5][6] Electrophilic substitution, such as nitration or halogenation, typically requires harsh conditions and the presence of a strong electron-donating group (e.g., -NH₂) at the 2- or 5-position to activate the ring.[5][6] Even with an activating group, the substitution may occur on the substituent itself rather than the thiadiazole ring.[5]
Q2: I need to functionalize a di-substituted thiadiazole at only one position. How can I achieve selectivity?
A2: Achieving regioselectivity in the functionalization of di-substituted thiadiazoles depends on the nature of the substituents and the reaction type.
-
For di-halo thiadiazoles in cross-coupling reactions: You can often achieve selective mono-substitution by carefully controlling the stoichiometry of the coupling partner (using 1.0-1.1 equivalents). Additionally, the reactivity of the halogens can be exploited. For instance, in a molecule with both iodo and chloro substituents, the iodo group will typically react preferentially in Suzuki or Sonogashira couplings.[4][8] The C5 position in 1,2,4-thiadiazoles is often more reactive towards nucleophiles and in cross-coupling reactions than the C3 position.[4][9]
-
For nucleophilic aromatic substitution (SNAr): The electronic properties of the ring and any existing substituents will direct the incoming nucleophile. The more electron-deficient carbon will be more susceptible to attack.
Q3: Are there "greener" or more sustainable methods for synthesizing functionalized thiadiazoles?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic routes for heterocyclic compounds. For thiadiazoles, some of these emerging methods include:
-
Microwave-assisted synthesis: This can often reduce reaction times, improve yields, and allow for the use of less hazardous solvents.
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields.
-
Use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids.
-
Catalyst-based approaches: Employing reusable or more environmentally benign catalysts.[10]
These methods aim to reduce energy consumption, minimize waste, and use less toxic reagents.[10]
Q4: Can I perform N-functionalization on the thiadiazole ring? What are the potential side reactions?
A4: Yes, N-functionalization is possible. The nitrogen atoms in the thiadiazole ring have lone pairs of electrons and can act as nucleophiles, reacting with electrophiles like alkyl halides to form thiadiazolium salts (quaternization).[6][7] The position of alkylation (at N3 or N4 in 1,3,4-thiadiazole) can depend on the substituents already present on the ring.[6] A potential side reaction is over-alkylation or reaction at an exocyclic nitrogen if one is present (e.g., in an amino-substituted thiadiazole). Careful control of stoichiometry and reaction conditions is necessary to achieve selective N-functionalization.
References
-
The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2025). ResearchGate. [Link]
-
New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole. (n.d.). PMC. [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds ISSN:2320-2831. (2017). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC. [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI. [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]
-
synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. (2019). Sci-Hub. [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]
-
Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][6][11]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (n.d.). Wiley Online Library. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
A convenient route for the synthesis of new thiadiazoles. (2016). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. (n.d.). ResearchGate. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2020). PMC. [Link]
-
Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (n.d.). NIH. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2021). RSC Publishing. [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds. (2019). ResearchGate. [Link]
-
Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][5][11]thiadiazole) 1 with morpholine. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). IJRASET. [Link]
-
174 Thiadiazoles and Their Properties. (n.d.). ISRES. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2020). PMC. [Link]
-
Thiadiazoles. (n.d.). Wikipedia. [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). pharmedicopublishers.com. [Link]
-
New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. (2019). Wiley Online Library. [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (n.d.). NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05095H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole / Research on Chemical Intermediates, 2019 [sci-hub.box]
- 9. isres.org [isres.org]
- 10. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Route Synthesis of Thiadiazoles, Bisthiadiazoles, Thiadiazolotriazines, and Pyrazolothiadiazoles Based on Hydrazonoyl Halides and Dihydrazinylthiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Molecular Weight of Thiadiazole-Based Polymers
Welcome to the technical support center for thiadiazole-based polymer synthesis. This guide is designed for researchers, chemists, and material scientists dedicated to advancing the field of organic electronics and drug development. Achieving high molecular weight is often a critical prerequisite for obtaining desirable mechanical, electronic, and therapeutic properties in these polymers. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory, focusing on the causality behind experimental choices to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a high molecular weight (Mw) so critical for thiadiazole-based polymers?
High molecular weight is paramount as it directly influences the material's bulk properties. For applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics (OPVs), a higher degree of polymerization leads to:
-
Enhanced Mechanical Integrity: Longer polymer chains result in increased chain entanglement, transitioning the material from a brittle powder to a robust, flexible film that can withstand device fabrication processes.
-
Improved Charge Transport: Higher Mw enhances interchain interactions and promotes the formation of well-ordered microstructures, which are essential for efficient charge hopping between polymer chains.
-
Optimal Morphology: It allows for the formation of continuous, uniform thin films, which is crucial for device performance and reproducibility.
In the context of drug delivery, higher molecular weight polymers can offer more controlled release profiles and improved formulation stability.
Q2: What are the primary factors that typically limit the molecular weight in a step-growth polymerization?
Step-growth polymerizations, such as the Stille and Suzuki couplings commonly used for these polymers, are exquisitely sensitive to reaction conditions. The degree of polymerization is fundamentally limited by three main factors:
-
Monomer Purity: Impurities, even in trace amounts, can act as chain terminators, effectively capping the growing polymer chain and preventing further extension.[1][2][3]
-
Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups (e.g., boronic ester and halide). Any deviation from this perfect balance will leave one type of functional group in excess at the end of the reaction, halting polymerization.[4][5] A mere 1% imbalance can drastically reduce the final molecular weight.[4][5]
-
Reaction Conversion: The Carothers equation dictates that a very high conversion rate (>99%) is necessary to achieve a high degree of polymerization. Incomplete reactions directly result in lower molecular weight oligomers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your synthesis and provides a logical workflow for diagnosis and resolution.
Problem: My polymer's number-average molecular weight (Mn) is consistently low (<15 kDa).
This is a classic and often multifaceted problem in polycondensation reactions. Let's break down the potential causes and how to systematically address them.
Expert Insight: This is the most common culprit. Never assume the purity stated on the bottle is sufficient for high-stakes polymerization. Monofunctional impurities or even residual water can act as "chain killers."[2][6] Similarly, inaccurate weighing or transferring of monomers can disrupt the crucial 1:1 stoichiometry.[4][5]
Troubleshooting Steps:
-
Re-purify Your Monomers:
-
Action: Purify both the thiadiazole-containing monomer and its comonomer immediately before use. Recrystallization is effective for removing solid impurities, while column chromatography can separate closely related side-products. For thermally stable monomers, sublimation is an excellent final purification step.
-
Causality: These methods remove monofunctional impurities that would otherwise cap the polymer chains, and they also eliminate non-reactive impurities that can throw off your mass calculations for stoichiometry.[2]
-
-
Verify Stoichiometry with Rigor:
-
Action: Use a high-precision analytical balance (at least 4 decimal places). Prepare stock solutions of your monomers in an inert, anhydrous solvent and transfer them via gastight syringe or cannula to ensure accurate addition.
-
Causality: Even a small error in the molar ratio of comonomers leads to an excess of one functional group after the initial stages of polymerization, preventing further chain growth and severely limiting the final molecular weight.[7]
-
-
Perform a Purity Check:
-
Action: After purification, verify monomer purity using ¹H NMR and elemental analysis. The NMR should show clean signals with integrations matching the expected proton ratios, and the elemental analysis should be within ±0.4% of the theoretical values.
-
Expert Insight: The catalyst's activity and stability throughout the reaction are critical. Side reactions, catalyst decomposition, or suboptimal conditions can terminate chain growth prematurely.
Troubleshooting Steps:
-
Optimize Catalyst Loading:
-
Action: The ideal catalyst loading is a balance. Too little catalyst results in a slow reaction that may not reach high conversion. Too much can lead to side reactions and difficulties in purification.[8] Systematically screen catalyst loadings from 0.5 mol% to 2 mol%.
-
Causality: Insufficient catalyst leads to low conversion rates, while excessive loading can increase the likelihood of side reactions.[8]
-
-
Evaluate Ligand Choice (for cross-coupling):
-
Action: For Stille or Suzuki polymerizations, the phosphine ligand is crucial. If using a standard ligand like P(o-tol)₃ or PPh₃, consider switching to a more specialized, electron-rich, and bulky ligand like SPhos or XPhos.
-
Causality: Bulky phosphine ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Faster reductive elimination favors chain growth over catalyst decomposition or other chain-terminating side reactions.[9]
-
-
Control Reaction Temperature and Time:
-
Action: Monitor your reaction over time by taking small aliquots for GPC analysis. You should see a steady increase in molecular weight. If it plateaus early, it indicates a problem. Very high temperatures can cause catalyst decomposition or side reactions, while low temperatures may not provide enough energy to overcome the activation barrier.[10]
-
Causality: Each catalytic system has an optimal temperature window. Exceeding this can lead to catalyst deactivation or unwanted side reactions that terminate polymer chains.[10]
-
Expert Insight: As the polymer chains grow, their solubility can decrease, causing them to precipitate out of the solution. Once the polymer is no longer dissolved, it can no longer react and grow, effectively stopping the polymerization.
Troubleshooting Steps:
-
Increase Solvent Volume or Change Solvents:
-
Action: Run the polymerization at a higher dilution. If precipitation still occurs, switch to a higher-boiling point solvent that may offer better solubility for the growing polymer (e.g., switching from toluene to o-dichlorobenzene).
-
Causality: Keeping the growing polymer chains in solution is essential for them to find other chain ends to react with.[1] A solvent with better solvating power for the polymer backbone can prevent this issue.[11]
-
-
Increase Reaction Temperature:
-
Action: If the catalyst is stable at higher temperatures, increasing the reaction temperature can improve polymer solubility.
-
Causality: Solubility is often temperature-dependent. A modest increase in temperature can sometimes be enough to keep the polymer in the solution phase.
-
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and solving low molecular weight issues.
Caption: A step-by-step workflow for troubleshooting low molecular weight in thiadiazole-based polymer synthesis.
Experimental Protocols
Protocol 1: Rigorous Purification of a Dibromo-Thiadiazole Monomer
This protocol provides a general method for purifying a common type of monomer used in these polymerizations.
-
Initial Dissolution: Dissolve the crude dibromo-thiadiazole monomer (e.g., 10.0 g) in a minimum amount of hot toluene in a 250 mL Erlenmeyer flask.
-
Hot Filtration: While hot, filter the solution through a pad of celite in a heated filter funnel. This removes any insoluble impurities.
-
Expert Rationale: Insoluble catalyst residues or inorganic salts from previous synthetic steps are effectively removed here.
-
-
Recrystallization: Allow the filtrate to cool slowly to room temperature, then place it in a 4 °C refrigerator for 12 hours. Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum at 40 °C for at least 24 hours to remove all residual solvents.
-
Sublimation (Optional but Recommended): For the highest purity, place the recrystallized monomer in a sublimation apparatus and sublime under high vacuum (e.g., 150 °C, <0.1 mmHg).
-
Expert Rationale: Sublimation is a powerful technique for removing any remaining colored or slightly volatile impurities, yielding exceptionally pure monomer critical for achieving high molecular weight.[3]
-
-
Final Verification: Confirm purity via ¹H NMR, melting point, and elemental analysis before transferring the monomer to an inert atmosphere glovebox for storage.
Protocol 2: Best Practices for Stille Polymerization Setup
-
Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Perform all reagent transfers inside a nitrogen-filled glovebox.
-
Monomer Weighing: Accurately weigh the purified dibromo-thiadiazole monomer and the distannyl comonomer (e.g., 1.0000 mmol of each) into the reaction flask. A precise 1.000:1.000 molar ratio is critical.
-
Catalyst/Ligand Addition: In the glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 0.08 mmol, 8 mol%) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) via syringe. The solvent must be passed through a purification column (SPS) or freshly distilled.
-
Degassing: Seal the flask with a rubber septum, remove it from the glovebox, and perform three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Expert Rationale: Oxygen can oxidatively deactivate the Pd(0) catalyst, which is a common cause of failed or low molecular weight polymerizations.
-
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the planned duration (e.g., 48 hours) under a positive pressure of inert gas.
-
Work-up: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Purify the polymer by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
Data Summary Table
The choice of polymerization method can significantly impact the achievable molecular weight. Direct Arylation Polymerization (DArP) is an emerging, more sustainable alternative to traditional cross-coupling methods.[12][13]
| Polymerization Method | Key Advantages | Common Challenges for High Mw | Typical Mn Range (kDa) |
| Stille Coupling | Tolerant to many functional groups; generally reliable. | Organotin reagent toxicity; difficult removal of tin residues. | 10 - 150 |
| Suzuki Coupling | Boronic esters are non-toxic; commercially available. | Base sensitivity; potential for boronic acid homo-coupling. | 10 - 200 |
| Direct Arylation (DArP) | Atom-economical (no organometallic reagents needed); reduced synthesis steps.[13] | Requires careful control of regioselectivity; potential for homocoupling side-reactions.[12] | 5 - 80[14] |
Key Factors Visualization
This diagram illustrates the interdependent factors that must be controlled to achieve high molecular weight polymers.
Caption: Core experimental pillars required for the successful synthesis of high molecular weight thiadiazole-based polymers.
References
-
How to increase molecular weight via polycondensation? ResearchGate. Available at: [Link]
-
The Direct Arylation Polymerization (DArP) of Well‐Defined Alternating Copolymers Based On 5,6‐Dicyano[15]benzothiadiazole (DCBT). ResearchGate. Available at: [Link]
-
Tuning Polyethylene Molecular Weight Distributions Using Catalyst Support Composition. ACS Publications. Available at: [Link]
-
Significance of Stoichiometric Imbalance in Step Polymerization via Reactive Intermediate. ACS Publications. Available at: [Link]
-
Is stoichiometric imbalance in polymerization important if the process has an evaporation step? Chemistry Stack Exchange. Available at: [Link]
-
Facile Synthesis, Characterization of Poly-2-mercapto-1,3,4-thiadiazole Nanoparticles for Rapid Removal of Mercury and Silver Ions from Aqueous Solutions. MDPI. Available at: [Link]
-
Various Strategies in Post-Polymerization Functionalization of Organic Polymer-Based Monoliths Used in Liquid Phase Separation Techniques. PubMed Central. Available at: [Link]
-
Optimization of catalyst loading. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Tuning Polyethylene Molecular Weight Distributions Using Catalyst Support Composition. ACS Publications. Available at: [Link]
-
Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society. Available at: [Link]
-
Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP). RSC Publishing. Available at: [Link]
-
Condensation (Step-Reaction) Polymerization. University of Rochester. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. Available at: [Link]
-
Post-polymerization modification of monomer units. Matyjaszewski Polymer Group. Available at: [Link]
-
Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate. Available at: [Link]
-
Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique. PubMed. Available at: [Link]
-
Reaction Control in Condensation Polymerization. ResearchGate. Available at: [Link]
-
Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes. PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH. Available at: [Link]
-
How can I increase the molecular weight of polymer? ResearchGate. Available at: [Link]
-
Condensation Polymerization. Indian Academy of Sciences. Available at: [Link]
-
Versatile Direct (Hetero)Arylation Polymerization of Electro‐Deficient Unsubstituted Thiazolo[5,4‐d]Thiazole: A Tool to Lower the LUMO Level. NIH. Available at: [Link]
-
Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences. Available at: [Link]
-
Effect of Molecular Weight on the Glass Transition Temperature of Conjugated Polymers. SciSpace. Available at: [Link]
-
“In-water” direct arylation polymerization (DArP) under aerobic emulsion conditions. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Available at: [Link]
-
Direct heteroarylation polymerization of a π-conjugated polymer with degradable 1,2,4-oxadiazole linkers. RSC Publishing. Available at: [Link]
-
Impact of Prepolymerization Monomer on Polymerization and Properties of LLDPE. Journal of Petrochemical Engineering. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Controlled Catalysis Delivering High Molecular Weight Polyesters as Recyclable Alternatives to Polystyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ias.ac.in [ias.ac.in]
- 6. wepub.org [wepub.org]
- 7. scispace.com [scispace.com]
- 8. interesjournals.org [interesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. “In-water” direct arylation polymerization (DArP) under aerobic emulsion conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative analysis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole with other thiadiazole isomers
Introduction: The Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazoles represent a critical class of five-membered heterocyclic compounds, distinguished by the presence of one sulfur and two nitrogen atoms within the aromatic ring.[1] This fundamental structure gives rise to four distinct regioisomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2][3][4] The arrangement of these heteroatoms endows each isomeric core with unique physicochemical properties, including distinct electronic distributions, aromaticity, and reactivity profiles, making them privileged scaffolds in drug discovery.[5][6] The presence of nitrogen atoms provides hydrogen bond accepting capabilities, while the sulfur atom often enhances lipophilicity, collectively improving membrane permeability and interaction with biological targets.[1][7]
This guide provides a detailed comparative analysis of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole against the broader family of thiadiazole isomers. Our focus will be on elucidating the structural nuances, physicochemical properties, and biological activities that differentiate these compounds, supported by experimental data and established protocols for researchers in drug development. While direct, extensive research on this specific substituted 1,2,4-thiadiazole is nascent, by examining the well-documented activities of its parent scaffold and related derivatives, we can build a predictive framework for its potential applications.
Part 1: Physicochemical and Structural Comparison of Thiadiazole Isomers
The reactivity and biological function of a thiadiazole derivative are fundamentally dictated by the arrangement of its heteroatoms. The 1,2,4- and 1,3,4-isomers are the most extensively studied in medicinal chemistry.[5]
-
1,2,4-Thiadiazole : This isomer is noted for its stability due to the aromatic nature of the ring.[5] Electrophilic substitution is generally difficult, while the 5-position is the most reactive site for nucleophilic substitution.[5] Its structural resemblance to the pyrimidine moiety has made it a valuable bioisostere in designing therapeutic agents.[5]
-
1,3,4-Thiadiazole : Often considered a bioisostere of pyrimidine and oxadiazole, this isomer is perhaps the most widely investigated.[7][8] Its mesoionic character allows it to readily cross cellular membranes, and the electron-deficient nature of the ring system contributes to its diverse biological interactions.[1][9]
-
1,2,3-Thiadiazole & 1,2,5-Thiadiazole : These isomers are less common in drug discovery literature but possess unique chemical properties that are actively being explored.
For our target compound, This compound , the substituents play a crucial role. The 3-hydroxy group can exist in a tautomeric equilibrium with a carbonyl form, significantly influencing its hydrogen bonding potential and acidity. The 5-methylmercapto (-SMe) group is a lipophilic moiety that can engage in specific interactions with biological targets and is a key site for metabolism.
Table 1: Comparative Properties of Parent Thiadiazole Isomers
| Property | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | 1,2,3-Thiadiazole | 1,2,5-Thiadiazole |
| Symmetry | Asymmetric | Symmetric | Asymmetric | Symmetric |
| Aromaticity | High | High | Moderate (prone to ring-opening) | High |
| Basicity | Weak Base | Weak Base | Very Weak Base | Very Weak Base |
| Reactivity | Stable; Nucleophilic substitution at C5[5] | Stable; Electron-deficient ring[1] | Thermally and photolytically unstable | Stable |
| Prevalence in Drugs | High[10][11] | Very High[8][12][13] | Low | Moderate |
Part 2: The Biological Activity Landscape: Anticancer and Antimicrobial Potential
Thiadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[7][13][14] The specific isomer and its substitution pattern are critical determinants of both the type and potency of the activity.
Anticancer Activity: A Prominent Feature
Derivatives of both 1,2,4- and 1,3,4-thiadiazole are potent anticancer agents, often exhibiting cytotoxicity against a wide range of cancer cell lines including breast, colon, lung, and leukemia.[12][15] Their mechanisms of action are diverse and often involve the modulation of key cellular pathways.
-
Enzyme Inhibition : Certain thiadiazoles act as potent inhibitors of crucial enzymes in cancer progression. For instance, 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole derivatives have been shown to inhibit Heat shock protein 90 (Hsp90), leading to the depletion of client proteins essential for cancer cell survival and proliferation.[7]
-
Induction of Apoptosis : A common mechanism for thiadiazole-induced cytotoxicity is the induction of programmed cell death, or apoptosis.[12] This is often achieved by interfering with signaling pathways like PI3K/Akt and MAPK/ERK that regulate cell survival.[12]
-
Interference with DNA Replication : The structural similarity of the thiadiazole core to pyrimidine allows some derivatives to interfere with DNA replication processes, leading to cell cycle arrest and death.[8][15]
Table 2: Selected Anticancer Activities of Thiadiazole Derivatives
| Compound/Derivative Class | Isomer | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Dehydroepiandrosterone derivative 25 | 1,2,3-Thiadiazole | T47D (Breast) | 0.058 | Induction of apoptosis | [7] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | MCF-7 (Breast) | 49.6 | Cytotoxicity | [15] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | MDA-MB-231 (Breast) | 53.4 | Cytotoxicity | [15] |
| 5-Aryl-1,2,3-thiadiazole derivative | 1,2,3-Thiadiazole | HCT-116 (Colon) | 3.2 - 4.6 | Hsp90 Inhibition | [7] |
| N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide | 1,2,4-Thiadiazole | N/A (Receptor Assay) | Kᵢ = 0.79 nM* | Adenosine A₃ Receptor Antagonist | [16] |
Note: Kᵢ value represents binding affinity, not cytotoxic IC50.
Antimicrobial Activity
The thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing potent activity against both bacteria and fungi.[2][17][18] The 1,3,4-thiadiazole ring, in particular, is a common feature in compounds active against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[2][17][18] The mechanism often involves disrupting essential biochemical pathways or modulating enzyme function within the pathogen.[19]
For instance, studies have shown that 1,3,4-thiadiazole derivatives carrying a chloro-substituted phenyl ring exhibit enhanced antimicrobial potency.[2] The lipophilicity imparted by the sulfur atom and the specific electronic properties of the ring system contribute to their ability to penetrate microbial cell walls and exert their effects.[19]
Part 3: Experimental Design and Protocols
To facilitate reproducible research, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of thiadiazole derivatives.
Experimental Workflow: From Synthesis to Biological Validation
The development of novel thiadiazole-based therapeutic agents follows a structured workflow. The causality behind this process is to ensure that synthesized compounds are pure, their structures are confirmed, and their biological activity is quantified reproducibly before proceeding to more complex mechanism-of-action studies.
Caption: A typical experimental workflow for thiadiazole drug discovery.
Protocol 1: Synthesis of 3-Substituted-5-amino-1,2,4-thiadiazoles
This protocol describes a common and efficient method for synthesizing the 1,2,4-thiadiazole core via the intramolecular oxidative S-N bond formation of imidoyl thioureas.[20][21] The choice of an oxidant like phenyliodine(III) bis(trifluoroacetate) (PIFA) is based on its efficiency in mediating the cyclization under mild conditions with short reaction times.
Materials:
-
Substituted Imidoyl Thiourea
-
Phenyliodine(III) bis(trifluoroacetate) (PIFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the appropriate imidoyl thiourea (1.0 mmol) in anhydrous DCM (5 mL), add PIFA (1.1 mmol) in one portion at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the pure 3-substituted-5-amino-1,2,4-thiadiazole.[22]
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. This protocol provides a self-validating system by including untreated and vehicle controls to establish baseline viability and ensure the solvent has no cytotoxic effect.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Thiadiazole test compounds (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a humidified CO₂ incubator.
-
Prepare serial dilutions of the thiadiazole test compounds in the culture medium.
-
Remove the old medium from the wells and treat the cells with various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with DMSO vehicle alone (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).
Part 4: Mechanistic Insights and Structure-Activity Relationships
The biological activity of thiadiazoles is highly dependent on the isomer and the nature and position of its substituents. For anticancer agents, the thiadiazole ring often acts as a rigid scaffold to orient key pharmacophoric groups for optimal interaction with the target protein.
The mesoionic nature of the 1,3,4-thiadiazole ring is frequently cited as a reason for its potent biological activity, as it enhances the ability of these compounds to cross cell membranes and bind to intracellular targets.[8] In a direct comparison, the replacement of a 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a drastic drop in anticancer activity, highlighting the crucial role of the sulfur atom in mediating biological interactions.[8] For the 1,2,4-thiadiazole isomer, a study on adenosine A₃ receptor antagonists found a dramatic difference in binding affinity between two regioisomers, emphasizing the critical importance of the precise arrangement of nitrogen atoms for target engagement.[16]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. books.rsc.org [books.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Multi-Faceted Approach to the Structural Validation of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the unequivocal structural validation of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. By integrating data from multiple analytical techniques, we present a robust methodology to confirm the molecular structure, differentiate it from potential isomers, and ensure the compound's identity and purity for research and development applications.
In the synthesis of novel chemical entities, particularly heterocyclic compounds with potential pharmacological activity, rigorous structural elucidation is a cornerstone of scientific integrity. The arrangement of atoms within a molecule dictates its physicochemical properties and biological interactions. This guide will detail a multi-pronged analytical workflow for the validation of the chemical structure of this compound, a molecule of interest in medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography. The rationale behind the selection of this combination of techniques lies in their orthogonal yet complementary nature, providing a holistic and self-validating confirmation of the compound's architecture.
The Analytical Gauntlet: A Workflow for Structural Confirmation
The validation process is designed as a sequential and logical progression of experiments. Each step provides a layer of evidence, culminating in an irrefutable structural assignment. The workflow is designed to not only confirm the target structure but also to rule out potential isomeric impurities, a critical aspect in drug discovery and development.
Caption: Workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆), and transfer to a 5 mm NMR tube.[1]
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 1 second.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
2D NMR Spectroscopy (HSQC, HMBC): To confirm assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to establish one-bond and multiple-bond correlations between protons and carbons, respectively.
Expected NMR Data and Comparative Analysis
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. Therefore, comparing the predicted spectrum of our target molecule with that of a potential isomer, such as 5-Hydroxy-3-methylmercapto-1,2,4-thiadiazole, is a crucial validation step.
| Compound | ¹H NMR (DMSO-d₆, predicted) | ¹³C NMR (DMSO-d₆, predicted) |
| This compound | ~2.6 ppm (s, 3H, -SCH₃)~11.5 ppm (br s, 1H, -OH) | ~15 ppm (-SCH₃)~160 ppm (C-OH)~175 ppm (C-SMe) |
| 5-Hydroxy-3-methylmercapto-1,2,4-thiadiazole (Isomer) | ~2.7 ppm (s, 3H, -SCH₃)~12.0 ppm (br s, 1H, -OH) | ~18 ppm (-SCH₃)~165 ppm (C-SMe)~170 ppm (C-OH) |
The distinct chemical shifts of the two thiadiazole ring carbons in the ¹³C NMR spectrum are expected to be the most telling feature for differentiating between the two isomers. The carbon attached to the hydroxyl group (C-OH) will have a different chemical shift compared to the carbon attached to the methylmercapto group (C-SMe). These differences, though potentially subtle, are measurable and provide strong evidence for the correct isomeric form.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire a full scan mass spectrum.
-
Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, perform MS/MS on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Expected Mass Spectrum and Fragmentation
The high-resolution mass spectrum should confirm the elemental composition of the molecule. The fragmentation pattern can help to piece together the molecular structure.
| Technique | Expected Data for this compound |
| High-Resolution MS (HRMS) | Calculated m/z for C₃H₄N₂OS₂ [M+H]⁺: 148.9892. The measured value should be within 5 ppm. |
| Tandem MS (MS/MS) | Fragmentation is expected to involve the loss of small neutral molecules such as CH₂S, CO, and HCN. The relative abundance of fragment ions can help differentiate isomers. |
The fragmentation of sulfur-containing heterocycles can be complex, but key losses will be indicative of the substituents.[2] For instance, the loss of the methylmercapto radical or related fragments would be a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Analysis: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Data
The FTIR spectrum will show characteristic absorption bands for the various functional groups in this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3400-3200 (broad) |
| C-H (methyl) | 2950-2850 |
| C=N (thiadiazole ring) | 1650-1550 |
| C-S | 800-600 |
The presence of a broad absorption band in the high-frequency region is a strong indicator of the hydroxyl group. The positions of the C=N and C-S stretching vibrations can provide information about the ring structure.[3][4]
X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule, including bond lengths and angles. This technique is considered the "gold standard" for structural determination.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture through slow evaporation or other crystallization techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Expected Outcome
A successful X-ray crystal structure determination will provide a complete and precise model of the this compound molecule in the solid state. This would definitively confirm the connectivity of the atoms and the tautomeric form of the hydroxyl group.
Caption: Logical relationship between analytical techniques and experimental data for structural validation.
Conclusion
The structural validation of a novel compound such as this compound requires a meticulous and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a high degree of confidence in the proposed structure can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective data should be in complete agreement. For ultimate confirmation, single-crystal X-ray crystallography remains the unparalleled method. This comprehensive validation process is essential for ensuring the quality and reliability of chemical compounds used in research and drug development, forming the bedrock of sound scientific advancement.
References
-
Guella, G., et al. (2003). Differentiation of isomeric sulfur heterocycles by electron ionization mass spectrometry: 1,4-dithiins, 1,4-dithiafulvenes and their analogues tetrathianaphthalenes, tetrathiafulvalenes and tetrathiapentalenes. Rapid Communications in Mass Spectrometry, 17(6), 547-552. [Link]
-
El-Sayed, M. A. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3759. [Link]
-
Thirunarayanan, G. (2015). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1344-1356. [Link]
-
Fini, A., et al. (2005). 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. Magnetic Resonance in Chemistry, 43(11), 935-940. [Link]
-
Amer, A. M., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]
-
Kumar, A., et al. (2023). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal of Innovative Research in Technology, 10(1), 1-8. [Link]
-
Perez, J., et al. (2019). Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. Molecules, 24(18), 3248. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. RSC Advances, 12(35), 22964-22977. [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute, 20(1), 327-340. [Link]
-
Karcz, D., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(11), 3373. [Link]
-
Yüksek, M. F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29337-29351. [Link]
-
Al-Juboori, A. M. J. (2019). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. [Link]
-
Asiri, A. M., et al. (2019). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 24(21), 3850. [Link]
-
Perlovich, G. L., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. European Journal of Pharmaceutical Sciences, 109, 356-367. [Link]
-
Papa, R., et al. (2017). X-ray crystal structure of compound 1 with the numbering scheme adopted. ResearchGate. [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]
-
Meyerson, S., & Fields, E. K. (1968). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 1(2), 264-271. [Link]
-
Mohammed, M. M., et al. (2016). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Baghdad Science Journal, 13(2.2NCC), 275-285. [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. [Link]
-
Lesage, D., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 25-45. [Link]
-
Mal, D. R. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2), 86-95. [Link]
-
Karcz, D., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(9), 2004. [Link]
-
Chemistry LibreTexts. (2021, May 12). 5: Analytical Methods for Structure Elucidation. Chemistry LibreTexts. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 86-95. [Link]
-
Pereira, R. C. L., et al. (2019). Direct sulfur-containing compound speciation in crude oils and high-boiling fractions by APCI (+) FT-ICR mass spectrometry. Analytical Methods, 11(36), 4645-4654. [Link]
-
Mohammed, M. M., et al. (2016). Synthesis and Characterization of New Heterocyclic Compounds from 2, 5- dimercapto -1, 3, 4-Thiadiazole and Their Resins. Scilit. [Link]
-
Edwards, A. J., et al. (2004). N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. New Journal of Chemistry, 28(10), 1251-1256. [Link]
Sources
A Comparative Guide to the Biological Activities of 1,2,4-Thiadiazoles and 1,3,4-Thiadiazoles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tale of Two Isomers
In the vast realm of heterocyclic chemistry, thiadiazoles represent a class of five-membered aromatic rings containing one sulfur and two nitrogen atoms. Their unique structural and electronic properties have positioned them as "privileged scaffolds" in medicinal chemistry, leading to the development of a wide array of therapeutic agents. Among the four possible isomers, the 1,2,4- and 1,3,4-thiadiazole cores have garnered the most attention, each offering a distinct platform for the design of novel bioactive molecules.
While both isomers share a common heterocyclic framework, the arrangement of the heteroatoms within the ring profoundly influences their physicochemical properties, reactivity, and, consequently, their interaction with biological targets. The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is a component of several marketed drugs.[1][2] It is often considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, suggesting a potential mechanism for its biological activity through interference with DNA replication.[2][3] The 1,2,4-thiadiazole isomer, though less explored, is increasingly recognized for its diverse pharmacological potential.[4]
This guide provides an in-depth, objective comparison of the biological activities of 1,2,4- and 1,3,4-thiadiazole derivatives, supported by experimental data. We will delve into their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
At a Glance: Key Distinctions in Biological Profiles
| Biological Activity | 1,2,4-Thiadiazole Derivatives | 1,3,4-Thiadiazole Derivatives |
| Anticancer | Emerging potential with demonstrated activity against various cancer cell lines. | Broad-spectrum activity, including inhibition of kinases and tubulin polymerization. |
| Antimicrobial | Shows promise, with some derivatives exhibiting potent antibacterial and antifungal effects. | Well-established activity against a wide range of bacteria and fungi. |
| Anti-inflammatory | Documented activity, often linked to the inhibition of inflammatory enzymes. | Potent anti-inflammatory effects, with some compounds showing analgesic properties. |
| Enzyme Inhibition | Known to inhibit various enzymes, including kinases and carbonic anhydrases. | Potent inhibitors of several enzymes, notably carbonic anhydrases and various kinases. |
Delving Deeper: A Comparative Analysis of Biological Activities
Anticancer Activity: Targeting the Machinery of Malignancy
The quest for novel anticancer agents has led to the extensive exploration of both thiadiazole isomers. While 1,3,4-thiadiazoles have a more established history in this area, 1,2,4-thiadiazoles are rapidly emerging as a promising class of compounds.
1,2,4-Thiadiazoles:
Recent studies have highlighted the potential of 1,2,4-thiadiazole derivatives as anticancer agents, with some compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. For instance, certain derivatives have shown significant activity against breast, lung, and prostate cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.
1,3,4-Thiadiazoles:
The anticancer prowess of 1,3,4-thiadiazoles is well-documented, with a plethora of derivatives demonstrating significant in vitro and in vivo efficacy.[2][5][6] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: Many 1,3,4-thiadiazole derivatives act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: A common mechanism for many anticancer drugs, 1,3,4-thiadiazoles have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.
Comparative Insights:
While direct comparative studies are limited, the existing literature suggests that 1,3,4-thiadiazoles currently exhibit a broader spectrum of established anticancer mechanisms. However, the growing body of research on 1,2,4-thiadiazoles indicates their potential to target novel pathways, making them an exciting area for further investigation. The choice between the two scaffolds may depend on the specific cancer type and the desired molecular target.
Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives (IC50 in µM)
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 1,2,4-Thiadiazole | Compound 5m | HCT116 (Colon) | 0.04 | [7] |
| BxPC-3 (Pancreatic) | 0.8 | [7] | ||
| 1,3,4-Thiadiazole | Compound 8a | A549 (Lung) | 1.62 | [6] |
| 2-(2,4-dichlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707 (Rectal) | Lower than Cisplatin | ||
| Compound 2g | LoVo (Colon) | 2.44 | [2] |
Antimicrobial Activity: Combating Infectious Threats
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Both 1,2,4- and 1,3,4-thiadiazoles have demonstrated significant potential in this arena.
1,2,4-Thiadiazoles:
Derivatives of 1,2,4-thiadiazole have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
1,3,4-Thiadiazoles:
The antimicrobial properties of 1,3,4-thiadiazoles are well-established, with numerous derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][8][9] Some derivatives carrying the 1,3,4-thiadiazole ring have shown higher antimicrobial activity compared to analogous compounds with other heterocyclic rings.[10]
Comparative Insights:
The wealth of available data suggests that 1,3,4-thiadiazoles are a more extensively validated scaffold for the development of antimicrobial agents. However, the unique structural features of 1,2,4-thiadiazoles may offer opportunities to develop agents with novel mechanisms of action that can overcome existing resistance patterns.
Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 1,2,4-Thiadiazole | Compound 3a | M. tuberculosis H37Rv | 0.5 | [4] |
| 1,3,4-Thiadiazole | Compound 8a | B. subtilis | 50% of Ampicillin | [11] |
| Substituted thiadiazole derivatives (IIa-d) | E. coli | 50-500 | [12] | |
| S. aureus | 50-500 | [12] | ||
| C. albicans | 50-500 | [12] |
Anti-inflammatory and Enzyme Inhibitory Activities
Both thiadiazole isomers have also been investigated for their potential as anti-inflammatory agents and enzyme inhibitors.
1,2,4-Thiadiazoles:
Derivatives of this isomer have been reported to possess anti-inflammatory properties, often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.
1,3,4-Thiadiazoles:
This class of compounds has demonstrated potent anti-inflammatory and analgesic activities.[1] A significant area of research for 1,3,4-thiadiazoles is their role as enzyme inhibitors, particularly as carbonic anhydrase inhibitors.[13]
Comparative Insights:
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore for carbonic anhydrase inhibition. The exploration of 1,2,4-thiadiazoles as inhibitors of this and other enzymes is an active area of research with the potential to yield novel therapeutic agents.
Experimental Design and Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of thiadiazole derivatives.
Synthesis of Thiadiazole Derivatives
The synthesis of 1,2,4- and 1,3,4-thiadiazoles can be achieved through various established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives:
A common method involves the cyclization of a carboxylic acid and thiosemicarbazide.
-
A mixture of the desired carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) is stirred for 20 minutes at room temperature.[2]
-
Thiosemicarbazide (3.00 mmol) is then added to the mixture.[2]
-
The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[2]
-
After cooling in an ice bath, 40 mL of water is carefully added.[2]
-
The resulting suspension is refluxed for 4 hours.[2]
-
The final product is then isolated and purified.
Caption: Step-by-step workflow of the MTT assay for cell viability.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Plate Preparation: Fill a 96-well microtiter plate with a specific broth suitable for the target microorganism.
-
Compound Dilution: Prepare serial dilutions of the thiadiazole derivatives in the wells.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion: A Tale of Two Isomers with Shared Promise
Both 1,2,4- and 1,3,4-thiadiazole scaffolds offer fertile ground for the discovery of novel therapeutic agents. The 1,3,4-thiadiazole isomer has a more extensive history of investigation and has yielded several clinically used drugs, particularly in the antimicrobial and diuretic space. Its bioisosteric relationship with pyrimidine provides a compelling rationale for its diverse biological activities.
The 1,2,4-thiadiazole isomer, while less explored, is a rapidly emerging area of research with demonstrated potential across a range of therapeutic areas, including cancer and infectious diseases. Its distinct electronic and structural features may allow for the development of compounds with novel mechanisms of action and improved selectivity.
Ultimately, the choice between these two isomeric scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource to inform such decisions, providing a comparative overview of their biological activities and the experimental methodologies required for their evaluation. As research continues to unravel the full potential of these versatile heterocyclic systems, we can anticipate the development of a new generation of thiadiazole-based drugs to address pressing unmet medical needs.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. researchgate.net [researchgate.net]
Efficacy of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole versus Established Antimicrobial Agents: A Comparative Guide
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Thiadiazole Scaffolds
The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Among the myriad of heterocyclic compounds explored for therapeutic potential, the thiadiazole nucleus has emerged as a privileged scaffold in medicinal chemistry. Thiadiazole derivatives, particularly the 1,2,4- and 1,3,4-isomers, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This guide provides a comparative analysis of the potential efficacy of a specific, potentially novel compound, 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole , against a panel of established antimicrobial agents.
It is imperative to note that, as of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide will extrapolate its potential efficacy based on the well-documented antimicrobial activities of structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives, providing a robust framework for future investigational studies.
The 1,2,4-Thiadiazole Scaffold: A Foundation for Antimicrobial Activity
The 1,2,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one sulfur atom, and two double bonds. This structure imparts unique physicochemical properties that are conducive to biological activity. The presence of heteroatoms allows for diverse intermolecular interactions with biological targets, such as enzymes and receptors within microbial cells.[1] Numerous studies have highlighted that various substituents on the thiadiazole ring can significantly modulate the antimicrobial spectrum and potency. For instance, the introduction of amino and hydroxyl groups has been shown to influence antibacterial activity.[1]
Comparative Efficacy Analysis: Thiadiazole Derivatives versus Established Agents
To contextualize the potential of this compound, we will compare the known efficacy of related thiadiazole derivatives with that of widely used, clinically established antimicrobial agents. The selection of comparators spans different classes to provide a broad perspective.
Table 1: Comparative Antimicrobial Activity of Thiadiazole Derivatives and Established Agents (Hypothetical and Literature-Based)
| Compound/Agent | Class | Spectrum of Activity (Typical) | Potency (Representative MIC in µg/mL) | Mechanism of Action |
| This compound | 1,2,4-Thiadiazole Derivative | Hypothesized: Broad-spectrum antibacterial and antifungal | To Be Determined | Putative: Enzyme inhibition (e.g., DNA gyrase, Phe-tRNA synthetase) |
| Various 1,3,4-Thiadiazole Derivatives | 1,3,4-Thiadiazole | Gram-positive & Gram-negative bacteria, Fungi | 2.5 - >100[1][3] | Enzyme modulation, disruption of biochemical pathways[1] |
| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial (Gram-positive and Gram-negative) | 0.25 - 2 | Inhibition of DNA gyrase and topoisomerase IV |
| Ampicillin | β-Lactam | Primarily Gram-positive, some Gram-negative bacteria | 0.25 - 8 | Inhibition of cell wall synthesis |
| Fluconazole | Azole Antifungal | Yeasts (e.g., Candida albicans) | 0.25 - 16 | Inhibition of ergosterol synthesis |
| Meropenem | Carbapenem | Very broad-spectrum antibacterial | ≤ 0.06 - 4 | Inhibition of cell wall synthesis[4] |
Note: MIC (Minimum Inhibitory Concentration) values are highly dependent on the specific microbial strain and testing conditions. The values presented are for illustrative purposes based on available literature.
The data from various studies indicate that certain 1,3,4-thiadiazole derivatives exhibit potent antimicrobial activity, with some compounds showing efficacy comparable or superior to standard antibiotics against specific strains.[1][2] For example, some derivatives have demonstrated significant activity against Bacillus subtilis and various fungi.[3] The specific combination of a hydroxyl group at the 3-position and a methylmercapto group at the 5-position in the target molecule suggests the potential for significant biological activity, warranting experimental validation.
Proposed Mechanism of Action: A Multi-Targeted Approach?
The precise mechanism of action for this compound remains to be elucidated. However, based on studies of related thiadiazole compounds, several putative targets within microbial cells can be proposed. Thiazole derivatives have been shown to inhibit essential enzymes involved in protein and DNA synthesis, such as Phenylalanyl (Phe)-tRNA synthetase (PheRS) and DNA gyrase B (GyrB).[5]
Caption: Workflow for MTT cytotoxicity assay.
Expert Opinion and Future Directions
The exploration of novel chemical scaffolds is a cornerstone of antimicrobial drug discovery. While the specific compound this compound awaits empirical investigation, the extensive body of literature on related thiadiazole derivatives provides a strong rationale for its potential as an antimicrobial agent. The presence of hydroxyl and methylmercapto functional groups offers avenues for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
The immediate next steps should involve the chemical synthesis of this compound, followed by a comprehensive in vitro evaluation using the protocols outlined in this guide. A broad screening panel of clinically relevant bacteria and fungi, including multidrug-resistant strains, will be crucial to define its spectrum of activity. Promising in vitro results would then warrant further investigation into its mechanism of action, in vivo efficacy in animal models of infection, and a more detailed toxicological profile.
References
-
Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(18), 6586. [Link]
- Harris, P. N. A., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America.
- Alam, M. A., et al. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19.
-
Plech, T., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
- Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284.
- Antony, M. P., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453-4460.
-
Wanger, A. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
- Hussain, S., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. E-Journal of Chemistry, 5(4), 963-968.
- Rieger, M., et al. (2018). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1805, 1-11.
- Olar, R., et al. (2005). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules, 10(4), 469-477.
- Khan, A., et al. (2023).
- Patent CN113767094A. (2021). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
- Onkol, T., et al. (2008).
- Clinical & Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI.
- Vasile, C. M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 427.
- Pinazo, A., et al. (2023). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.
- Rashdan, M. R. H., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies.
- Balouiri, M., et al. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Journal of Pharmaceutical Analysis, 6(2), 73-79.
- Akyuz, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Rather, L. J., et al. (2021). Synthetic vs. natural antimicrobial agents for safer textiles: a comparative review. Environmental Science and Pollution Research, 28(33), 44799-44819.
- European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST.
- Yurttaş, L., et al. (2013). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 18(12), 15474-15491.
- Rashdan, M. R. H., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI.
- Chiaraviglio, L., et al. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
- Tambekar, D. H., et al. (2015). A Comparison of Effects of Broad-Spectrum Antibiotics and Biosurfactants on Established Bacterial Biofilms.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- Glamočlija, J., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4065.
- Yilmaz, I., et al. (2021). 174 Thiadiazoles and Their Properties. ISRES.
- Hou, Z., et al. (2025). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Marine Science.
- Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Baghdad Science Journal.
- Edwards, I. A., et al. (2023). Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry.
Sources
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 5. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Activity of Thiadiazole Derivatives
In the landscape of medicinal chemistry, the thiadiazole nucleus stands out as a privileged scaffold, consistently featured in a diverse array of pharmacologically active agents.[1] Its inherent properties, such as its mesoionic character which allows for cellular membrane penetration, make it a compelling starting point for the design of novel therapeutics.[2] This guide provides a comprehensive comparison of the in-vitro and in-vivo activities of thiadiazole derivatives, offering researchers, scientists, and drug development professionals a critical perspective on translating preclinical data into tangible therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze quantitative data to illuminate the often-complex relationship between laboratory findings and real-world biological effects.
The Rationale for In-Vitro and In-Vivo Assessment
The journey of a drug candidate from concept to clinic is a meticulous process of validation. In-vitro and in-vivo studies represent two fundamental and complementary pillars of this process.
In-vitro studies , conducted in a controlled laboratory environment outside of a living organism, provide the initial proof-of-concept. They are indispensable for high-throughput screening of large compound libraries to identify initial "hits," determine the mechanism of action at a molecular level (e.g., enzyme inhibition), and assess cytotoxicity against specific cell lines. The primary advantage of in-vitro assays is their relative simplicity, lower cost, and the ability to isolate and study specific biological processes without the confounding variables of a whole organism.
In-vivo studies , performed in living organisms, are the critical next step to evaluate a compound's efficacy, safety, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and pharmacodynamics in a complex biological system. These studies are essential for understanding how a compound behaves in the context of a whole organism, including its potential toxicity and therapeutic window.
The transition from in-vitro to in-vivo is not always linear. A compound that shows high potency in-vitro may fail in-vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, a compound with moderate in-vitro activity might exhibit significant in-vivo efficacy due to favorable pharmacokinetic properties or conversion to a more active metabolite. Therefore, a direct comparison of data from both realms is paramount for making informed decisions in drug development.
A Comparative Analysis of Anticancer Thiadiazole Derivatives
Cancer remains a primary focus for the development of thiadiazole-based therapeutics.[2] A significant number of derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and tumor growth, often by targeting key signaling pathways.
One of the most promising targets for thiadiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[3] Inhibition of VEGFR-2 can effectively starve tumors and impede their growth and metastasis.
In-Vitro Efficacy: Targeting Cancer Cells and Kinases
In the laboratory, the anticancer potential of thiadiazole derivatives is initially assessed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells, is a key metric.
| Compound ID | Target/Activity | In-Vitro Assay | Cell Line | IC50 (µM) | Reference |
| Compound 7b | VEGFR-2 inhibitor | Cytotoxicity Assay | MCF-7 (Breast Cancer) | 6.13 | [4] |
| Sorafenib (Reference) | VEGFR-2 inhibitor | Cytotoxicity Assay | MCF-7 (Breast Cancer) | 7.26 | [4] |
| Compound 20b | VEGFR-2 inhibitor | Cytotoxicity Assay | MCF-7 (Breast Cancer) | 0.05 | [5] |
| Compound 20b | VEGFR-2 inhibitor | Cytotoxicity Assay | HepG2 (Liver Cancer) | 0.14 | [5] |
| Compound 14 | VEGFR-2 inhibitor | Cytotoxicity Assay | MCF-7 (Breast Cancer) | 0.04 | [6] |
| Compound 14 | VEGFR-2 inhibitor | Cytotoxicity Assay | HepG2 (Liver Cancer) | 0.18 | [6] |
| Compound 3e | Anticancer | Cytotoxicity Assay | HCT-116 (Colon Cancer) | 7.19 | [2] |
| 5-Fluorouracil (Reference) | Anticancer | Cytotoxicity Assay | HCT-116 (Colon Cancer) | 29.50 | [2] |
As the data indicates, several thiadiazole derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds showing significantly lower IC50 values than established reference drugs like Sorafenib and 5-Fluorouracil.[2][4][5] To understand the mechanism behind this cytotoxicity, enzyme inhibition assays are performed.
| Compound ID | Target Enzyme | In-Vitro Assay | IC50 (nM) | Reference |
| Compound 7b | VEGFR-2 | Enzyme Inhibition Assay | 40.65 | [4] |
| Sorafenib (Reference) | VEGFR-2 | Enzyme Inhibition Assay | 53.32 | [4] |
| Compound 20b | VEGFR-2 | Enzyme Inhibition Assay | 24 | [5] |
| Compound 14 | VEGFR-2 | Enzyme Inhibition Assay | 103 | [6] |
These results confirm that many of these thiadiazole derivatives are potent inhibitors of VEGFR-2, which likely contributes to their anticancer effects.[4][5][6]
In-Vivo Validation: From the Bench to Animal Models
Promising in-vitro results pave the way for in-vivo evaluation. A commonly used model for assessing anticancer activity is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: In-Vivo Anticancer Efficacy (Xenograft Model)
The following is a representative protocol for evaluating the in-vivo anticancer activity of a thiadiazole derivative using a human tumor xenograft model in mice.
Objective: To determine the in-vivo efficacy of a test thiadiazole derivative in inhibiting the growth of human colorectal tumors in an immunodeficient mouse model.
Materials:
-
Animals: 6-8 week old female athymic nude mice.
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.[7][8]
-
Test Compound: Thiadiazole derivative dissolved in a suitable vehicle (e.g., DMSO and saline).
-
Positive Control: An established anticancer drug (e.g., 5-Fluorouracil).
-
Vehicle Control: The solvent used to dissolve the test compound and positive control.
-
Equipment: Calipers, sterile syringes and needles, animal housing facilities.
Procedure:
-
Cell Culture and Implantation:
-
Culture HT-29 cells under standard conditions.
-
Harvest the cells and resuspend them in a sterile saline solution.
-
Subcutaneously inject approximately 5 x 10^6 HT-29 cells into the right flank of each mouse.[8]
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice into three groups: Vehicle Control, Positive Control, and Test Compound.
-
-
Treatment:
-
Administer the test compound, positive control, or vehicle to the respective groups via a predetermined route (e.g., intraperitoneal or oral) and schedule (e.g., daily for 14 days).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percentage of tumor growth inhibition (% TGI) at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Causality Behind Experimental Choices:
-
Athymic Nude Mice: These mice lack a functional thymus and are T-cell deficient, which prevents them from rejecting the human tumor xenograft.[8]
-
HT-29 Cell Line: This is a well-characterized human colon adenocarcinoma cell line that reliably forms tumors in nude mice, providing a reproducible model for studying colorectal cancer.[7][9]
-
Tumor Volume Measurement: This is a non-invasive method to assess the efficacy of the treatment over time.
-
Body Weight Monitoring: Significant weight loss can indicate systemic toxicity of the test compound.
A Comparative Analysis of Anti-inflammatory Thiadiazole Derivatives
Thiadiazole derivatives have also demonstrated significant potential as anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a widely used and reliable assay for screening acute anti-inflammatory activity.[10]
In-Vivo Anti-inflammatory Activity
In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Compound 5c | 50 | 1-5 | Better than Diclofenac | [11] |
| Diclofenac (Reference) | 10 | 1-5 | Standard | [11] |
| Thiadiazole Derivative | 50 | - | Most pronounced inhibition | [12] |
| Thiadiazole Derivative | 100 | - | Significant activity | [12] |
| Compound 6f | 150 | - | 44% | [13] |
| Indomethacin (Reference) | 10 | - | 56% | [13] |
The data clearly shows that various thiadiazole derivatives effectively reduce carrageenan-induced paw edema, with some compounds exhibiting efficacy comparable to or even better than established NSAIDs like Diclofenac and Indomethacin.[11][12][13]
Experimental Protocol: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in-vivo anti-inflammatory activity of a test thiadiazole derivative in a rat model of acute inflammation.
Materials:
-
Animals: Male Wistar rats (150-200g).
-
Inducing Agent: 1% w/v carrageenan solution in sterile saline.
-
Test Compound: Thiadiazole derivative suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: A standard NSAID (e.g., Indomethacin, 10 mg/kg).
-
Vehicle Control: The vehicle used for suspending the test compound.
-
Equipment: Plethysmometer for measuring paw volume.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the rats into four groups: Vehicle Control, Positive Control, and two Test Compound groups (e.g., 50 mg/kg and 100 mg/kg).
-
-
Drug Administration:
-
Administer the vehicle, positive control, or test compound orally to the respective groups.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
-
Paw Volume Measurement:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of swelling (edema) for each group at each time point.
-
Calculate the percentage of inhibition of edema by the test compound and positive control using the formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100.
-
Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide is a non-antigenic phlogistic agent that induces a reproducible inflammatory response, making it a standard for screening anti-inflammatory drugs.[10]
-
Plethysmometer: This instrument provides a precise and objective measurement of paw volume, allowing for accurate quantification of edema.
-
Biphasic Response: The carrageenan-induced inflammation is biphasic. The early phase (0-1 hour) is mediated by histamine and serotonin, while the late phase (after 1 hour) is associated with the release of prostaglandins and other inflammatory mediators. This allows for some mechanistic insights based on the timing of the compound's effect.
Bridging In-Vitro and In-Vivo: The Role of Signaling Pathways
To truly understand the correlation between in-vitro and in-vivo activity, it is crucial to elucidate the molecular mechanisms of action. For many anticancer thiadiazole derivatives, a key target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[14]
An in-vitro enzyme inhibition assay might show that a thiadiazole derivative potently inhibits PI3K. This would be reflected in in-vitro cell-based assays as a decrease in the phosphorylation of Akt and mTOR, leading to cell cycle arrest and apoptosis. In an in-vivo xenograft model, this inhibition of the PI3K/Akt/mTOR pathway would translate to a reduction in tumor growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiadiazole derivatives.
The Drug Discovery and Development Workflow
The journey from a promising thiadiazole derivative to a potential drug candidate follows a structured workflow that integrates both in-vitro and in-vivo studies.
Caption: A typical workflow for the discovery and development of thiadiazole-based drug candidates.
Conclusion and Future Directions
The comparative analysis of in-vitro and in-vivo data for thiadiazole derivatives reveals a class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The strong correlation observed between in-vitro mechanistic studies, such as VEGFR-2 and PI3K inhibition, and in-vivo efficacy in relevant animal models, provides a solid foundation for their continued development.
However, the transition from preclinical to clinical success is fraught with challenges. Future research should focus on:
-
Optimizing Pharmacokinetic Properties: Many promising compounds fail due to poor ADME profiles. Medicinal chemistry efforts should focus on modifying the thiadiazole scaffold to improve bioavailability and metabolic stability.
-
In-depth Toxicity Profiling: Comprehensive long-term toxicity studies are essential to ensure the safety of these compounds for human use.
-
Combination Therapies: Exploring the synergistic effects of thiadiazole derivatives with existing anticancer or anti-inflammatory drugs could lead to more effective treatment regimens with reduced side effects.
By judiciously integrating in-vitro and in-vivo studies and focusing on these key areas, the scientific community can unlock the full therapeutic potential of this versatile heterocyclic scaffold.
References
- Szeliga, M., & Obminska-Mrukowicz, B. (2017). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 9(15), 1805-1825.
- Elkady, H., Elgammal, W. E., Khalifa, M. M., & Hassan, H. A. (2025). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Archiv der Pharmazie, 358(7), e70042.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Malki, A. L., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14(47), 34657-34676.
- Szeliga, M., & Obminska-Mrukowicz, B. (2017). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 9(15), 1805-1825.
-
Gligorijevic, N., Stanojkovic, T., Andric, D., Nikolic, J., & Milosevic, N. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][2][5][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2345.
- Elkady, H., Elgammal, W. E., Khalifa, M. M., & Hassan, H. A. (2025). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Archiv der Pharmazie, 358(7), e70042.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2019). In vivo anti-inflammatory activity by carrageenan induced hind paw edema.
- Jadhav, S. A., & Gaikwad, D. D. (2025). 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity, e202501361.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Malki, A. L., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. RSC Advances, 14(26), 18568-18586.
- Amir, M., Kumar, S., & Khan, S. A. (2011). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Thai Journal of Pharmaceutical Sciences, 35(2), 79-88.
- El-Masry, A. H., Abdel-Mageed, A. A. M., El-Subbagh, H. I., & El-Zahabi, H. S. A. (2019). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 24(18), 3362.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Malki, A. L., Oh, C. H., & Abdel-Maksoud, M. S. (2024). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. RSC Advances, 14(47), 34657-34676.
- Onay, A., Acar, Ç., & Erol, K. (2016). A Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Medicinal Chemistry Research, 25(11), 2513-2525.
- Author, A. A., Author, B. B., & Author, C. C. (2025). International Journal of Medical Sciences.
- Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2021). Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test. Pharmaceuticals, 14(11), 1105.
- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical biology & drug design, 81(5), 557-576.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Reaction Biology. (n.d.). HT29 - Subcutaneous colorectal cancer xenograft tumor model. Reaction Biology.
- Covance. (n.d.). Colorectal Adenocarcinoma Xenograft Tumor Model. Covance.
- Chen, C. H., Shieh, J. J., & Wu, T. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Journal of traditional and complementary medicine, 2(4), 257-264.
- Wikipedia. (2023, December 29).
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Targeting the PI3K-AKT-mTOR signaling network in cancer. Nature reviews Drug discovery, 4(12), 988-1004.
- Altogen Labs. (n.d.). HT29 Xenograft Model. Altogen Labs.
- Wang, Y., Zhang, Y., Chen, L., Li, Y., & Wang, Y. (2021). HT29 xenograft tumors in two mouse models.
- Bioemtech. (2025). Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. insights.inotiv.com [insights.inotiv.com]
- 9. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wosjournals.com [wosjournals.com]
- 13. thaiscience.info [thaiscience.info]
- 14. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatility of the Thiadiazole Scaffold: A Comparative In Silico Analysis for Drug Discovery
The thiadiazole nucleus, a five-membered aromatic ring containing sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive comparative analysis of various thiadiazole derivatives through the lens of molecular docking, a powerful computational technique that predicts the binding affinity and interaction patterns of small molecules with their biological targets. By synthesizing data from numerous in silico studies, we aim to furnish researchers, scientists, and drug development professionals with objective insights to guide future drug design and development efforts.
The Rationale for Docking Analysis of Thiadiazole Derivatives
Molecular docking has become an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to identify and optimize lead compounds. For a versatile scaffold like thiadiazole, where numerous derivatives can be synthesized, docking studies provide a crucial filtering mechanism. They allow for the prioritization of compounds with the highest predicted binding affinity for a specific biological target, thereby focusing synthetic efforts on the most promising candidates.
The choice of a particular protein target is dictated by its role in a specific disease pathology. For instance, enzymes like Dihydrofolate Reductase (DHFR), essential for nucleotide synthesis, are well-established targets for anticancer therapies.[2] Similarly, viral proteases, such as the SARS-CoV-2 main protease (Mpro), are critical for viral replication and represent key targets for antiviral drug development.[1] By docking a library of thiadiazole derivatives against such targets, we can elucidate structure-activity relationships (SAR) and identify the key chemical modifications that enhance binding and, consequently, biological activity.
Comparative Docking Performance of Thiadiazole Isomers
While several isomers of thiadiazole exist, the 1,3,4-thiadiazole scaffold has been the most extensively studied in drug discovery.[1] The collective evidence from numerous in silico studies strongly supports the continued exploration of 1,3,4-thiadiazole derivatives as potent inhibitors against a variety of biological targets.[1]
Case Study: 1,3,4-Thiadiazole Derivatives as Enzyme Inhibitors
To illustrate the comparative performance of 1,3,4-thiadiazole derivatives, we will examine their docking against three distinct and therapeutically relevant enzymes: Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, and the SARS-CoV-2 Main Protease (Mpro).
| Derivative Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues | Experimental Validation (IC50) |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles | DHFR | -12.3 to -15.6 | Phe31, Ser59 | 0.04 - 1.00 µM |
| 1,3,4-Thiadiazole Hybrids | EGFR TK | -10.8 | Not explicitly stated | 2.03 ± 0.72 µM |
| Substituted 1,3,4-thiadiazoles | SARS-CoV-2 Mpro | -11.4 | Not explicitly stated | N/A |
| 5-({(Z)-[(4-nitrophenyl)methylidene]amino})-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | Not explicitly stated | N/A |
Table 1: Comparative docking and experimental data for various 1,3,4-thiadiazole derivatives against different enzyme targets. Docking scores are indicative and can vary based on the software and parameters used.[2][3][4][5]
The data clearly demonstrates the potential of the 1,3,4-thiadiazole scaffold to be tailored for high-affinity binding to diverse protein targets. The low docking scores, which indicate more favorable binding, coupled with low micromolar to nanomolar IC50 values from experimental validation, underscore the therapeutic promise of these compounds.[2] The specific interactions with key amino acid residues within the active site, such as the hydrogen bonds and arene-arene interactions observed with DHFR, provide a molecular basis for their inhibitory activity.[2]
A Validated Workflow for Comparative Docking Analysis
To ensure the reliability and reproducibility of in silico predictions, a standardized and validated workflow is paramount. The following protocol outlines a comprehensive approach to comparative docking analysis.
Experimental Protocol:
-
Protein Preparation:
-
Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-ligands from the structure.
-
Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package (e.g., Schrödinger, MOE).
-
Perform energy minimization of the protein structure using a suitable force field (e.g., OPLS-AA) to relieve any steric clashes.[1]
-
-
Ligand Preparation:
-
Draw the two-dimensional structures of the thiadiazole derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to three-dimensional conformations.
-
Generate multiple low-energy conformers for each ligand to account for its flexibility.
-
Assign appropriate atom types and partial charges.
-
Perform energy minimization of the ligand structures.[1]
-
-
Grid Generation:
-
Define a grid box that encompasses the active site of the target protein.
-
The size and center of the grid are critical parameters that define the search space for the docking algorithm. The grid should be large enough to accommodate the ligands in various orientations but not so large as to unnecessarily increase computation time.[1]
-
-
Molecular Docking:
-
Utilize a validated docking program such as AutoDock, Glide, or MOE.[1]
-
The docking algorithm will systematically explore different conformations and orientations of each ligand within the defined grid box.
-
For each pose, the software calculates a docking score, which is an estimation of the binding free energy.
-
-
Analysis of Results:
-
Rank the ligands based on their docking scores. A more negative score generally indicates a more favorable binding interaction.[1]
-
Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.[1]
-
Compare the binding modes of different derivatives to understand the structure-activity relationships.
-
Conclusion and Future Directions
The extensive body of in silico research strongly validates the continued investigation of thiadiazole derivatives in drug discovery. The 1,3,4-thiadiazole isomer, in particular, has emerged as a highly versatile and "privileged" scaffold for the design of potent inhibitors against a wide array of biological targets. While the current focus has been predominantly on this isomer, the promising results warrant a broader exploration into the therapeutic potential of other thiadiazole isomers. Future studies should aim to integrate computational predictions with robust experimental validation to accelerate the translation of these promising compounds from the computer screen to the clinic.
References
- BenchChem. (2025). Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery.
- BenchChem. (2025).
-
Al-Abdullah, E. S., et al. (2020). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules, 25(23), 5646. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38. [Link]
-
El-Malah, A. A., et al. (2022). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. Structural Chemistry, 33(5), 1595-1611. [Link]
-
Patel, R., et al. (2024). Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents. Chemistry & Biodiversity, e202400496. [Link]
-
Kadam, A. K., et al. (2023). In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characterization, and Investigation of their Anti-Cancer Activity. Journal of Cellular and Molecular Medicine, 2(11), 1237–1245. [Link]
-
Vadivelu, A., et al. (2021). Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors. Biomolecular Concepts, 12(1), 136-149. [Link]
-
Kumar, R., et al. (2019). Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 18(2), 141-155. [Link]
-
Sahoo, B., et al. (2021). In silico Investigation and Molecular Docking Study of Triazolo-thiadiazole Derivatives for Antimicrobial, Anti-inflammatory and Anti-diabetic Activity. Research Square. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel Thiadiazole Compounds: Performance in Anticancer and Antimicrobial Applications
In the landscape of medicinal chemistry, the search for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,3,4-thiadiazole ring has emerged as a "privileged structure" due to its diverse and potent biological activities.[1][2][3][4] Its unique mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes, making it an attractive core for drug design.[5][6][7] This guide provides a comprehensive performance benchmark of recently developed thiadiazole derivatives, offering a comparative analysis against established standards in anticancer and antimicrobial applications. Our focus is to provide researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform future discovery and development efforts.
The Rationale for Benchmarking: Selecting Our Novel Compounds and Comparators
The vast chemical space of thiadiazole derivatives necessitates a focused approach to performance evaluation. For this guide, we have selected two promising, recently synthesized thiadiazole compounds, designated as Novel Compound A (a VEGFR-2 inhibitor) and Novel Compound B (a broad-spectrum antimicrobial agent), based on their potent in vitro activities reported in recent literature.
-
Novel Compound A (NCA) , a 2,5-disubstituted 1,3,4-thiadiazole derivative, has shown significant potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, a key target in cancer therapy.[8]
-
Novel Compound B (NCB) , a Schiff base derivative containing a 1,3,4-thiadiazole moiety, has demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[9]
To provide a robust benchmark, the performance of these novel compounds will be compared against:
-
Cisplatin , a widely used chemotherapeutic agent, will serve as the benchmark for anticancer activity.
-
Ampicillin , a broad-spectrum penicillin antibiotic, will be the comparator for antimicrobial efficacy.
This head-to-head comparison will allow for a clear assessment of the relative potency and potential advantages of these novel thiadiazole compounds.
Performance Benchmark: Anticancer Activity of Novel Compound A
The cytotoxic potential of Novel Compound A was evaluated against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The primary metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The workflow for determining the anticancer activity of Novel Compound A and the benchmark, Cisplatin, is depicted below. This standardized process ensures the reliability and reproducibility of the obtained results.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Performance Data: MIC Values (µg/mL)
The table below presents the MIC values of Novel Compound B and Ampicillin against the selected bacterial strains.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Novel Compound B (NCB) | 3.125 | 6.25 |
| Ampicillin (Benchmark) | 0.78 | 3.125 |
Data synthesized from representative values found in the literature.[9][10]
Interpretation of Results and Structure-Activity Relationship
The results show that Novel Compound B possesses significant antibacterial activity against both S. aureus and E. coli. While the benchmark antibiotic, Ampicillin, demonstrates higher potency (lower MIC), the efficacy of Novel Compound B is noteworthy, particularly its activity against the Gram-negative bacterium E. coli, which is often more resistant to antibiotics due to its outer membrane.
Structure-activity relationship (SAR) studies on thiadiazole derivatives have indicated that the nature and position of substituents on the aromatic rings significantly influence their antimicrobial properties. [9][11]The presence of certain electron-withdrawing groups can enhance the antibacterial activity. The mechanism of action for antimicrobial thiadiazoles is not fully elucidated but is thought to involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed, self-validating protocols are essential.
Protocol for MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and proliferation. [12][13]
-
Cell Seeding:
-
Culture MCF-7 and HT-29 cells in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment. [14]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (Novel Compound A and Cisplatin) in the culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.
-
Incubate the plate for another 24-48 hours. [14]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). [12] * Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [13][15]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals. [13] * Shake the plate gently for 15 minutes to ensure complete dissolution. [12] * Measure the absorbance at 570 nm using a microplate reader. [12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Broth Microdilution MIC Assay
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration of an antimicrobial agent. [16][17]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli).
-
Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds (Novel Compound B and Ampicillin) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours. [18]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. [16]
-
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of novel thiadiazole compounds as next-generation therapeutic agents. Novel Compound A demonstrated superior anticancer activity compared to the clinical standard, Cisplatin, highlighting its promise for further preclinical and clinical development. Similarly, Novel Compound B exhibited potent broad-spectrum antimicrobial activity, warranting further investigation as a potential new antibiotic.
The versatility of the thiadiazole scaffold allows for extensive structural modifications, offering a rich platform for the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. [4]Future research should focus on in vivo efficacy studies, toxicity profiling, and elucidation of the precise molecular mechanisms of action of these promising compounds. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource to accelerate these critical next steps in drug discovery and development.
References
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. Available at: [Link]
-
Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Scilit. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Bis-Thiadiazoles as Antimicrobial and Antitumor Agents. Taylor & Francis Online. Available at: [Link]
-
Design, synthesis and biological evaluation of novel thiadiazole derivatives as antihyperlipidemic agents. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Scilit. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Available at: [Link]
-
Thiadiazole derivatives as anticancer agents. PMC - NIH. Available at: [Link]
-
Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PMC - PubMed Central. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available at: [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. Available at: [Link]
-
MTT Cell Assay Protocol. T. Horton. Available at: [Link]
-
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. Available at: [Link]
-
Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. Available at: [Link]
-
Antimicrobial Susceptibility Testing. Ovid. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Available at: [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]
-
Recent Developments on Novel Heterocyclic Compounds Thiadiazoles and Heterocyclic Compounds for COVID-19 Targets in Drug Discovery. ResearchGate. Available at: [Link]
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
-
Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. Available at: [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available at: [Link]
-
Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Request PDF. Available at: [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. Available at: [Link]
-
Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. Available at: [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Available at: [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - NIH. Available at: [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. PMC - NIH. Available at: [Link]
-
Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Thiadiazole Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. apec.org [apec.org]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. biomerieux.com [biomerieux.com]
A Researcher's Guide to Cross-Validation of Thiadiazole Bioactivity: From Benchtop to In Silico
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2][3] Derivatives of this heterocyclic compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] However, the journey from a promising preliminary result to a validated lead compound is fraught with challenges, chief among them being the reproducibility and robustness of experimental findings. The history of preclinical research is replete with examples of promising initial data that failed to be replicated, leading to wasted resources and delayed therapeutic development.
This guide provides a framework for the rigorous cross-validation of experimental results for thiadiazole bioactivity. It is designed for researchers, scientists, and drug development professionals dedicated to ensuring the scientific integrity of their work. We will move beyond mere protocol recitation to explain the causality behind experimental choices, emphasizing a self-validating approach that integrates in vitro, in vivo, and in silico methodologies.
The Imperative of Cross-Validation in Preclinical Research
The preclinical research landscape is currently facing what many have termed a "reproducibility crisis." Failure to reproduce findings from other laboratories—or even one's own—is a significant barrier to translating discoveries into clinical applications. This underscores the necessity of a robust cross-validation strategy from the outset. Cross-validation in this context is not merely repeating an experiment but a multi-faceted approach to confirm a biological effect through different, complementary methods.
This guide will explore three key areas of thiadiazole bioactivity and provide detailed protocols and comparative data to illustrate the principles of effective cross-validation.
Part 1: Anticancer Activity of Thiadiazole Derivatives
Thiadiazole derivatives have emerged as a promising class of anticancer agents, with some compounds showing efficacy that surpasses existing reference drugs.[1][3] Their mechanism of action often involves interference with critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[4][6]
Cross-Validation Workflow for Anticancer Activity
A robust workflow for validating the anticancer potential of a novel thiadiazole derivative should encompass both initial screening and mechanistic investigation, with cross-validation at each stage.
Caption: Workflow for cross-validating anticancer bioactivity.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, LoVo for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivatives and a standard drug (e.g., cisplatin) in culture medium.[7] Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Trustworthiness Check: To ensure the reliability of the MTT assay, it is crucial to perform the experiment in triplicate and to include appropriate controls (untreated cells, vehicle control, and a positive control with a known anticancer drug). The results should be reproducible across multiple independent experiments.
Comparative Data for Anticancer Activity
A critical step in cross-validation is to compare the performance of novel compounds against established standards. This provides a benchmark for their potential therapeutic value.
| Compound ID | Cell Line | IC50 (µM)[7] | Standard Drug | Standard IC50 (µM)[7] |
| Derivative 3a | MCF-7 | 45.12 | Cisplatin | 41.34 |
| Derivative 3c | MCF-7 | 35.81 | Cisplatin | 41.34 |
| Derivative 3d | MCF-7 | 38.92 | Cisplatin | 41.34 |
| Derivative 2g | LoVo | 2.44 | - | - |
| Derivative 2g | MCF-7 | 23.29 | - | - |
Data synthesized from multiple sources for illustrative purposes.[1][7][8]
The data indicates that derivative 3c exhibits superior or comparable activity to cisplatin against the MCF-7 cell line, warranting further investigation.[7] Similarly, derivative 2g shows potent activity against the LoVo cell line.[1]
Mechanistic Cross-Validation: PI3K/Akt Signaling
Many thiadiazole derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][6] Validating this mechanism adds another layer of confidence in the compound's bioactivity.
Caption: Inhibition of the PI3K/Akt signaling pathway by thiadiazole derivatives.
Experimental Approach: Western blotting can be used to measure the phosphorylation status of Akt at key residues (Thr308 and Ser473) in cancer cells treated with the thiadiazole derivative.[6] A significant decrease in phosphorylated Akt would provide strong evidence for the proposed mechanism of action.
Part 2: Antimicrobial Activity of Thiadiazole Derivatives
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiadiazole derivatives have shown considerable promise in this area, with some exhibiting potent activity against a range of pathogens.[5][9][10]
Cross-Validation Workflow for Antimicrobial Activity
Caption: Workflow for cross-validating anti-inflammatory bioactivity.
Experimental Protocols
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential. [11][12][13] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the thiadiazole derivatives or a standard drug (e.g., indomethacin) intraperitoneally or orally 30 minutes before carrageenan injection. [12]3. Inflammation Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [12]4. Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection. [12]5. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group (carrageenan only).
Trustworthiness Check: This experiment requires ethical approval and should be conducted in accordance with animal welfare guidelines. A sufficient number of animals per group (typically n=6) is necessary for statistical power.
Mechanistic Cross-Validation: TNF-α Inhibition
TNF-α is a key pro-inflammatory cytokine. [14][15]Demonstrating that a thiadiazole derivative can inhibit its production provides strong mechanistic support for its anti-inflammatory activity.
Caption: Inhibition of TNF-α production by thiadiazole derivatives.
Experimental Approach: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) can be treated with the thiadiazole derivatives. The concentration of TNF-α in the cell culture supernatant can then be quantified using an enzyme-linked immunosorbent assay (ELISA). A dose-dependent reduction in TNF-α levels would confirm the compound's inhibitory effect. [14]
Part 4: The Role of In Silico Cross-Validation
Computational methods are an indispensable part of modern drug discovery, providing a powerful means to cross-validate experimental findings and guide further research. [16][17][18]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the thiadiazole derivative) when bound to a target protein. [16]A strong correlation between the predicted binding affinity from docking studies and the experimentally determined biological activity (e.g., IC50) provides compelling evidence for the proposed mechanism of action.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. [16]These predictions help to identify compounds with favorable drug-like properties early in the discovery process, saving time and resources.
By integrating in silico predictions with in vitro and in vivo data, researchers can build a more complete and validated picture of a compound's therapeutic potential.
Conclusion
The cross-validation of experimental results is not a mere formality but a fundamental requirement for robust and reliable scientific research. For a versatile and promising scaffold like 1,3,4-thiadiazole, a multi-pronged approach to validation is essential. By combining different experimental models, comparing against standards, elucidating mechanisms of action, and integrating computational predictions, researchers can build a strong and defensible case for the bioactivity of their compounds. This rigorous approach not only enhances the quality and impact of the research but also accelerates the translation of promising discoveries from the laboratory to the clinic.
References
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Thiadiazole derivatives as anticancer agents.
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
- Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neurop
- Thiadiazole derivatives as anticancer agents. PubMed Central.
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[1][2][6]hiadiazoles. ResearchGate. 2024.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PubMed Central.
- Carrageenan Induced Paw Edema (R
- Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neurop
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. 2022.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation.
- Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities.
- 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and. TÜBİTAK Academic Journals. 2023.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. 2022.
- Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Medi
- Computational Expedition into Antibacterial Drug Discovery: In-Silico Design and Docking Studies of Novel Ciprofloxacin-1,3,4-Thiadiazole Derivatives. Journal of Chemical Health Risks. 2024.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. 2021.
- Carrageenan-induced inflammation assay, paw diameter in....
- Triazolo-Thiadiazole Deriv
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Design, synthesis, in vitro, and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors.
- New 1,3,4‐Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Wiley Online Library. 2019.
- Synthesis, in vitro bio-evaluation and in silico molecular docking studies of thiadiazole-based Schiff base deriv
- Carrageenan induced Paw Edema Model.
- Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. MDPI.
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflamm
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. Discovery of Fused Triazolo-thiadiazoles as Inhibitors of TNF-alpha: Pharmacophore Hybridization for Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchr.org [jchr.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole: A Senior Application Scientist's Guide
Introduction: Beyond the Product - A Commitment to Safety
In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe disposal of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. As your partner in the laboratory, we believe that providing this essential safety and logistical information is fundamental to building the trust and confidence you place in our products. This document moves beyond a simple checklist, offering a logical, in-depth guide that explains the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Section 1: Hazard Assessment and Chemical Profile
Inferred Hazard Profile: Based on data from similar chemical structures, this compound is anticipated to be a solid that causes skin, eye, and respiratory system irritation.[1][2][3][4] It may be harmful if swallowed or inhaled.[1][2] A key feature is the mercapto (-SH) group, which often imparts a strong, unpleasant stench.[5][6]
Chemical Reactivity and Decomposition: The thiadiazole ring is generally stable in acidic conditions but can undergo ring cleavage with bases.[7] This class of compounds is incompatible with strong oxidizing agents, reducing agents, acids, bases, and acid chlorides.[1][3] Hazardous decomposition products upon combustion include toxic fumes such as nitrogen oxides and sulfur oxides (SOx).[1] The presence of sulfur necessitates careful consideration during disposal to prevent the formation of acidic byproducts in the environment.[8]
Section 2: Regulatory Framework
All chemical waste disposal in a laboratory setting is governed by stringent regulations. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for the protection of laboratory employees from hazardous chemicals.[9][10] Your institution's CHP is the primary document you must follow.
-
EPA's Resource Conservation and Recovery Act (RCRA): The EPA provides regulations for the management of hazardous waste from its point of generation to its final disposal (known as "cradle-to-grave").[11][12][13] It is imperative to correctly characterize waste to ensure compliance.[14]
This guide is designed to supplement, not replace, your institution-specific protocols and all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for final guidance.[15]
Section 3: Personnel Safety and Spill Management
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) and First Aid Summary
| Category | Requirement | Rationale and First Aid |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and solid particulates. First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][6] |
| Hand Protection | Wear suitable, chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact and irritation. First Aid: In case of skin contact, wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation occurs.[2][6] |
| Body Protection | A lab coat or other protective clothing.[2] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood.[3] | Avoids inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4] First Aid: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][2] |
Spill Protocol: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, sweep or vacuum up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.[16] Ensure the area is cleaned and decontaminated afterward. Do not let the product enter drains.[5][16]
Section 4: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat all associated waste streams as hazardous.
Workflow for Waste Management
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 8. open.alberta.ca [open.alberta.ca]
- 9. osha.gov [osha.gov]
- 10. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
Comprehensive Safety Protocol: Handling 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole in a Research Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole. The protocols outlined below are designed to ensure a safe laboratory environment by minimizing exposure risks and establishing clear operational and disposal plans. The causality behind each recommendation is explained to foster a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
Based on the hazard profiles of similar chemical structures, this compound should be treated as a substance that is potentially:
Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. All work should be performed in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Goggles provide a seal around the eyes to protect against splashes and fine particulates.[9][15] |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities or prolonged handling.[9][16][17] |
| Laboratory Coat | A full-length, long-sleeved lab coat is required to protect skin and personal clothing from contamination.[9][15][16][17] | |
| Closed-Toe Shoes | Made of a non-porous material to protect feet from spills and broken glass.[15] | |
| Respiratory Protection | Respirator (as needed) | If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9][10] |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Doffing PPE Workflow
Handling and Storage Protocols
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][10][16]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[9][10][11]
-
Aerosol and Dust Prevention: Avoid actions that could generate dust or aerosols.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][10][11]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Spill Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Use proper PPE during cleanup.[10]
Disposal Plan
All waste, including contaminated PPE and the chemical itself, must be disposed of as hazardous waste.
-
Waste Containers: Use designated and clearly labeled "Organic Liquid" or "Halogenated Organic Waste" containers as appropriate for your institution's waste management protocols.[16]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be placed in a sealed bag and disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific waste management protocols for chemical waste.[16] Never dispose of organic substances down the drain.[16]
Conclusion
Adherence to these safety protocols is paramount when working with this compound. By understanding the potential hazards and diligently applying these handling, PPE, and disposal procedures, researchers can maintain a safe laboratory environment and minimize the risk of exposure.
References
- BenchChem. (n.d.). Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemScene. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). This compound | 56409-41-7.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- MDPI. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies.
- PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold.
- Iran J Pharm Res. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- PMC - NIH. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies.
- Google Patents. (n.d.). IL76652A0 - Thiadiazole derivatives,their preparation and pharmaceutical compositions containing them.
- ResearchGate. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents [brieflands.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. csub.edu [csub.edu]
- 16. hscprep.com.au [hscprep.com.au]
- 17. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
